molecular formula C9H12F3NO4 B3034283 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate CAS No. 1523572-02-2

2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate

Cat. No.: B3034283
CAS No.: 1523572-02-2
M. Wt: 255.19
InChI Key: NNXOMHNQSWSFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate is a useful research compound. Its molecular formula is C9H12F3NO4 and its molecular weight is 255.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-7(2-5)3-8-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXOMHNQSWSFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Third Dimension in Drug Design

For decades, medicinal chemists have often operated in a "flatland," dominated by aromatic and planar ring systems. While this approach has yielded numerous successful therapeutics, the limitations of such two-dimensional thinking are becoming increasingly apparent. The drive to enhance compound properties, such as solubility, metabolic stability, and target specificity, while navigating the complexities of intellectual property, has propelled the exploration of three-dimensional molecular architectures. It is in this exciting context that spirocyclic scaffolds, particularly the 2-azaspiro[3.3]heptane framework, have emerged as powerful tools for innovation. This guide provides a comprehensive technical overview of a key derivative of this scaffold: 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate, a versatile building block poised to make a significant impact on the next generation of therapeutics.

The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane moiety is increasingly recognized as a valuable bioisostere for the ubiquitous piperidine ring, a common feature in many approved drugs.[1][2] Bioisosteric replacement is a powerful strategy in drug design, where a substituent or group is replaced by another with similar physical and chemical properties to enhance the desired biological or pharmacological activity.

The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane core offers several advantages over traditional, more flexible ring systems:

  • Improved Physicochemical Properties: The introduction of a spirocyclic center can lead to a decrease in lipophilicity (logD), a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can be attributed to the increased basicity of the nitrogen atom within the spirocyclic framework.[1]

  • Enhanced Metabolic Stability: The spirocyclic nature of the scaffold can confer greater resistance to metabolic degradation, particularly oxidative metabolism, which is a common liability for piperidine-containing compounds.

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on the 2-azaspiro[3.3]heptane core allows for the exploration of novel chemical space, leading to the discovery of compounds with improved target engagement and selectivity.

  • Intellectual Property Opportunities: As a more recently explored scaffold, derivatives of 2-azaspiro[3.3]heptane offer opportunities for generating novel intellectual property in a crowded therapeutic landscape.

Physicochemical Characteristics of this compound

This compound is the trifluoroacetate (TFA) salt of 2-Azaspiro[3.3]heptane-6-carboxylic acid. The TFA counterion is often a consequence of the purification process, particularly reverse-phase high-performance liquid chromatography (HPLC), where trifluoroacetic acid is a common mobile phase modifier.

PropertyValueSource
CAS Number 1523572-02-2Multiple sources
Molecular Formula C₉H₁₂F₃NO₄[3]
Molecular Weight 255.19 g/mol [3]
Appearance White to off-white solidGeneric
Solubility Soluble in water and polar organic solventsInferred

It is important for researchers to be aware of the potential for the TFA counterion to influence biological assays, and in later stages of drug development, a salt exchange to a more pharmaceutically acceptable counterion, such as hydrochloride or acetate, may be necessary.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the deprotection of its tert-butoxycarbonyl (Boc)-protected precursor, 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. The following is a representative, multi-step synthesis of the Boc-protected intermediate, based on established chemical principles and analogous syntheses reported in the literature, such as the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester.[4]

Synthesis of the Boc-Protected Precursor

SynthesisWorkflow C C D D E E F F A A B B G G H H

Experimental Protocol: Synthesis of 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

  • Step 1: Synthesis of a suitably functionalized azetidine precursor. This typically involves the formation of a protected 3-substituted azetidine from a commercially available starting material. A common strategy involves the cyclization of a 1,3-difunctionalized propane derivative.

  • Step 2: Construction of the spirocyclic cyclobutane ring. This can be achieved through an intramolecular cyclization reaction. For instance, a nucleophilic displacement of a leaving group on a side chain attached to the 3-position of the azetidine ring by an enolate generated from a ketone precursor.

  • Step 3: Introduction of the carboxylic acid functionality. This can be accomplished through various methods, such as the oxidation of a primary alcohol or the hydrolysis of a nitrile or ester group at the 6-position of the spirocyclic scaffold.

  • Step 4: Boc-protection of the azetidine nitrogen. The secondary amine of the 2-azaspiro[3.3]heptane-6-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Purification: The final Boc-protected compound is purified by column chromatography on silica gel or by recrystallization to yield the desired product with high purity.

Deprotection to Yield the Trifluoroacetate Salt

The final step is the removal of the Boc protecting group to yield the free amine, which is then isolated as the trifluoroacetate salt.

DeprotectionWorkflow Start 2-(tert-butoxycarbonyl)-2- azaspiro[3.3]heptane-6- carboxylic acid Reaction Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Start->Reaction Stir at room temperature Product 2-Azaspiro[3.3]heptane-6- carboxylic acid trifluoroacetate Reaction->Product Evaporation of solvent

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The resulting residue, this compound, can often be used in the next step without further purification. If necessary, it can be triturated with a non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.

Applications in Drug Development: A Versatile Building Block

The unique structural features of 2-Azaspiro[3.3]heptane-6-carboxylic acid make it an attractive building block for a variety of applications in drug discovery.

As a Constrained Amino Acid Analogue

The presence of both a secondary amine and a carboxylic acid makes this molecule a constrained, non-natural amino acid. This allows for its incorporation into peptides or peptidomimetics to introduce conformational rigidity, which can lead to enhanced biological activity and selectivity.

As a Scaffold for Novel Therapeutics

The bifunctional nature of the molecule allows for the independent modification of both the amine and carboxylic acid groups, providing access to a diverse range of chemical derivatives.

  • Amide Coupling: The carboxylic acid can be readily coupled with various amines to form amides, a common linkage in many drug molecules.

  • N-Functionalization: The secondary amine can be functionalized through reductive amination, acylation, or arylation to introduce a wide array of substituents.

In Proteolysis Targeting Chimeras (PROTACs)

One of the most exciting and rapidly developing applications of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 2-azaspiro[3.3]heptane-6-carboxylic acid moiety can serve as a rigid and versatile linker component in PROTAC design, connecting the target-binding ligand to the E3 ligase-binding ligand. The defined three-dimensional structure of the spirocyclic core can help to optimize the spatial orientation of the two binding elements, which is critical for efficient ternary complex formation and target degradation.

PROTAC_Structure TargetBinder Target Protein Ligand Linker 2-Azaspiro[3.3]heptane Linker Core TargetBinder->Linker Covalent Bond E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder Covalent Bond

While specific quantitative data for compounds containing 2-Azaspiro[3.3]heptane-6-carboxylic acid is often proprietary and found within patent literature, the increasing number of patent applications citing this scaffold underscores its growing importance in the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.

Conclusion and Future Outlook

This compound is more than just another chemical building block; it represents a strategic tool for medicinal chemists to "escape from flatland" and design next-generation therapeutics with superior properties. Its unique three-dimensional structure, coupled with its synthetic tractability, makes it an invaluable asset in the quest for more effective and safer medicines. As our understanding of the principles of three-dimensional drug design continues to evolve, we can expect to see the 2-azaspiro[3.3]heptane scaffold, and this key carboxylic acid derivative, play an increasingly prominent role in the pipelines of pharmaceutical and biotechnology companies worldwide.

References

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester - Google Patents. (URL: )

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid | C7H11NO2 | CID 39872244 - PubChem. (URL: [Link])

  • 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. (URL: [Link])

  • Preparation method of (S)-5-(tert-butyloxycarbonyl)-5-azaspiro[6][7] heptane-6-carboxylic acid - Patsnap Eureka. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. (URL: [Link])

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Cas:1211526-53-2 Name:2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid. (URL: [Link])

Sources

An In-depth Technical Guide to 2-Azaspiro[3.3]heptane-6-carboxylic Acid and Its Derivatives: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. Their rigid, well-defined three-dimensional structures offer a level of conformational constraint that can lead to improved binding affinity and selectivity for biological targets.[1][2] Among these, the 2-azaspiro[3.3]heptane framework has garnered significant attention as a versatile building block and a bioisosteric replacement for commonly used saturated heterocycles like piperidine.[2] This guide provides a detailed technical overview of 2-azaspiro[3.3]heptane-6-carboxylic acid and its prominent N-Boc protected derivative, focusing on their properties, synthesis, and applications in drug development.

The Core Scaffold: 2-Azaspiro[3.3]heptane-6-carboxylic Acid

2-Azaspiro[3.3]heptane-6-carboxylic acid (CAS Number: 1523572-02-2) is a non-proteinogenic amino acid that incorporates the rigid 2-azaspiro[3.3]heptane core. This unique structure provides a distinct spatial arrangement of its functional groups, making it an attractive building block for introducing novelty and three-dimensionality into drug candidates.

Physicochemical Properties

While extensive experimental data for the unprotected parent compound is not widely published, computational predictions provide valuable insights into its key properties.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[3]
Molecular Weight 141.17 g/mol PubChem[3]
XLogP3-AA (Predicted) -2.6PubChem[3]
Monoisotopic Mass 141.078978594 DaPubChem[3]

The highly polar nature of the molecule, indicated by the negative predicted LogP value, suggests good aqueous solubility, a desirable trait for many drug candidates.

The Workhorse Derivative: 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic Acid

Due to the reactivity of the secondary amine, the N-Boc (tert-Butoxycarbonyl) protected form of the scaffold, 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS Number: 1211526-53-2), is more commonly used in synthesis and is better characterized.[4][5][6][7][8][9][10][11]

Physicochemical Properties (N-Boc Derivative)
PropertyValueSource
Molecular Formula C₁₂H₁₉NO₄ChemicalBook[12], MedChemExpress[8]
Molecular Weight 241.28 g/mol ChemicalBook[12]
Melting Point 95-97 °CChemicalBook[12]
Boiling Point (Predicted) 377.4±42.0 °CChemicalBook[12]
Density (Predicted) 1.23±0.1 g/cm³ChemicalBook[12]
pKa (Predicted) 4.58±0.20ChemicalBook[12]
Appearance White solidChemicalBook[12]

The Boc protecting group increases the lipophilicity and molecular weight, making it more amenable to standard organic synthesis procedures and purification techniques.

Synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic Acid

A common and scalable synthetic route to the N-Boc protected derivative involves the hydrolysis of a nitrile precursor.[12]

Experimental Protocol: Hydrolysis of tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is based on a procedure described by a chemical supplier.[12]

Step 1: Reaction Setup

  • Dissolve tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add potassium hydroxide (4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

Step 2: Work-up and Isolation

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Adjust the pH of the remaining aqueous solution to 3-4 using 1N hydrochloric acid.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid.

SynthesisWorkflow start tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate reaction Stir at RT, Overnight start->reaction reagents KOH, Ethanol/Water reagents->reaction workup1 Concentrate to remove Ethanol reaction->workup1 workup2 Adjust pH to 3-4 with 1N HCl workup1->workup2 workup3 Extract with Dichloromethane workup2->workup3 workup4 Dry and Concentrate workup3->workup4 product 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid workup4->product

Caption: Synthetic workflow for the preparation of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid.

Spectroscopic Data

Applications in Drug Discovery

The rigid nature of the 2-azaspiro[3.3]heptane scaffold makes it a valuable component in the design of novel therapeutics. Its primary application lies in its use as a constrained building block to orient pharmacophoric elements in a defined three-dimensional space.

Role as a PROTAC Linker

A significant and emerging application of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid is in the field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4]

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The rigid and compact nature of the 2-azaspiro[3.3]heptane scaffold makes it an excellent choice for constructing these linkers, providing precise control over the geometry of the ternary complex.[4]

PROTAC_Concept protac Target Binding Moiety 2-Azaspiro[3.3]heptane Linker E3 Ligase Ligand target Target Protein protac:f0->target Binds to e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase Recruits

Caption: Conceptual diagram of a PROTAC utilizing a 2-azaspiro[3.3]heptane-based linker.

Conclusion and Future Outlook

2-Azaspiro[3.3]heptane-6-carboxylic acid and its derivatives represent a valuable class of building blocks for contemporary drug discovery. Their inherent three-dimensionality and conformational rigidity provide a powerful strategy for optimizing the pharmacological properties of drug candidates. The growing interest in this scaffold, particularly in the design of PROTACs, suggests that its importance in medicinal chemistry will continue to expand. Further research into scalable and diverse synthetic routes to functionalized 2-azaspiro[3.3]heptanes will undoubtedly fuel the development of the next generation of therapeutics.

References

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • MCE. (n.d.). 2-azaspiro[3.3]heptane-6-carboxylic acid 1211526-53-2. Retrieved from [Link]

  • MedchemExpress (Japanese). (n.d.). 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[15][15] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Appretech. (n.d.). 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid, 2-(1-oxo-2-buten-1-yl)-. Retrieved from [Link]02-(1-oxo-2-buten-1-yl)-)

Sources

Chemical structure and IUPAC name of 2-Azaspiro[3.3]heptane-6-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Azaspiro[3.3]heptane-6-carboxylic acid: Structure, Nomenclature, and Significance in Modern Drug Discovery

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among these, spirocyclic compounds have garnered significant attention for their unique three-dimensional structures.[1][2] These scaffolds, characterized by two rings connected by a single common atom, offer a degree of conformational rigidity that is often advantageous for optimizing interactions with biological targets.[1][3][4] The constrained geometry can lead to enhanced binding affinity, improved metabolic stability, and refined selectivity, making spirocycles valuable tools for medicinal chemists.[2][5] 2-Azaspiro[3.3]heptane-6-carboxylic acid is a prime exemplar of such a scaffold, serving as a versatile building block for the synthesis of innovative therapeutic agents. This guide provides an in-depth analysis of its chemical structure, a systematic deconstruction of its IUPAC nomenclature, and an exploration of its applications in contemporary drug development.

Part 1: Chemical Structure and Physicochemical Properties

The molecular architecture of 2-Azaspiro[3.3]heptane-6-carboxylic acid is defined by a central spiro carbon atom that joins two four-membered rings. One of these rings is a cyclobutane, while the other is an azetidine, a nitrogen-containing heterocycle. A carboxylic acid functional group is appended to the cyclobutane ring. This compact and rigid structure is a key determinant of its utility in molecular design.

cluster_structure 2-Azaspiro[3.3]heptane-6-carboxylic acid N2 NH C3 CH2 N2->C3 C1 CH2 C1->N2 C4_spiro C C3->C4_spiro C4_spiro->C1 C7 CH2 C4_spiro->C7 C5 CH2 C5->C4_spiro C6 CH C6->C5 COOH COOH C6->COOH C7->C6

Caption: Chemical structure of 2-Azaspiro[3.3]heptane-6-carboxylic acid.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and development professionals.[6]

PropertyValue
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
IUPAC Name 2-azaspiro[3.3]heptane-6-carboxylic acid
InChI InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
InChIKey ACGZSACKMXZHNC-UHFFFAOYSA-N
Canonical SMILES C1C(CC12CNC2)C(=O)O
CAS Number 1172691-93-8

Part 2: Systematic IUPAC Nomenclature Deconstructed

The naming of spiro compounds follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and precision.[7][8] Let's deconstruct the name "2-Azaspiro[3.3]heptane-6-carboxylic acid" step-by-step.

  • Identify the Spiro System: The molecule contains two rings joined at a single carbon atom, which is the defining feature of a spiro compound. The prefix "spiro " is therefore used.[9][10]

  • Determine the Ring Sizes: The number of carbon atoms in each ring, excluding the central spiro atom, is counted. In this case, each ring has three atoms (one nitrogen and two carbons in the azetidine ring; three carbons in the cyclobutane ring). These numbers are placed in square brackets in ascending order, separated by a period: [3.3] .[7][9]

  • Name the Parent Hydrocarbon: The total number of carbon atoms in both rings, including the spiro atom, determines the parent alkane name. Here, there are 6 carbons and 1 nitrogen, for a total of 7 atoms in the bicyclic system. The parent hydrocarbon is therefore heptane .

  • Numbering the System: Numbering begins in the smaller ring (in this case, the rings are of equal size) at an atom adjacent to the spiro atom. It proceeds around the first ring, through the spiro atom, and then around the second ring.[7][11] The heteroatom (nitrogen) should be given the lowest possible number.

    • Starting in the azetidine ring next to the spiro atom gives the nitrogen atom position 2 .

    • The spiro atom itself is position 4 .

    • Continuing around the cyclobutane ring, the carboxylic acid group receives position 6 .

  • Identify and Locate Heteroatoms: The nitrogen atom in the azetidine ring is indicated by the prefix "aza ". Its position, as determined by the numbering system, is 2 . This gives us "2-aza ".[9]

  • Identify and Locate the Principal Functional Group: The highest priority functional group is the carboxylic acid. Its position on the cyclobutane ring is 6 . This is denoted by the suffix "6-carboxylic acid ".

Combining these elements yields the full, systematic IUPAC name: 2-Azaspiro[3.3]heptane-6-carboxylic acid .

Part 3: Significance and Applications in Drug Development

The 2-azaspiro[3.3]heptane motif is a highly valued scaffold in medicinal chemistry, primarily for its role as a bioisosteric replacement for more common saturated heterocycles like piperidine.[12][13] Its rigid, three-dimensional structure allows for precise orientation of substituents into binding pockets, which can lead to significant improvements in a drug candidate's profile.

  • Enhanced Potency and Selectivity: The conformational constraint of the spirocyclic system reduces the entropic penalty upon binding to a biological target, which can translate to higher potency.[2] This rigidity also allows for the design of molecules that fit precisely into a target's active site while avoiding off-target interactions, thereby enhancing selectivity.[5]

  • Improved Physicochemical and Pharmacokinetic Properties: Replacing planar aromatic rings with sp³-rich spirocycles can improve properties such as aqueous solubility and metabolic stability.[3][4] The unique topology of azaspiro[3.3]heptanes can shield parts of a molecule from metabolic enzymes, potentially leading to a longer half-life and improved oral bioavailability.

  • Novel Chemical Space: These scaffolds provide access to novel chemical space, moving away from the "flatland" of traditional aromatic-heavy drug candidates. This structural diversity is critical for identifying hits in high-throughput screening campaigns and for developing intellectual property.[3] A derivative, 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, is also utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), a cutting-edge therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[14]

Part 4: Representative Synthetic Protocol

While multiple synthetic routes to this scaffold exist, a common strategy involves the preparation of a protected intermediate, such as 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (Boc-protected). The following protocol describes the synthesis of this key intermediate via the hydrolysis of a nitrile precursor, a method that exemplifies a robust and scalable approach.[15]

Objective: To synthesize 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid from tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate.

Methodology:

  • Reaction Setup: Dissolve tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Rationale: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic base.

  • Base Hydrolysis: Add potassium hydroxide (4.0 eq) to the solution. Stir the reaction mixture vigorously at room temperature.

    • Rationale: Potassium hydroxide is a strong base that facilitates the hydrolysis of the nitrile (cyano group) to a carboxylate salt. The reaction is typically monitored overnight to ensure complete conversion.

  • Reaction Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a 1:1 mixture of petroleum ether and ethyl acetate. The disappearance of the starting material spot (Rf ≈ 0.5-0.6) and the appearance of a new spot at the baseline (Rf = 0.0 for the salt) indicates reaction completion.[15]

  • Work-up and Acidification:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Carefully adjust the pH of the remaining aqueous solution to 3-4 using 1N hydrochloric acid. This step protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate or become extractable.

    • Rationale: Acidification is a critical step to neutralize the excess base and convert the soluble carboxylate salt into the less soluble free acid.

  • Extraction and Isolation:

    • Extract the aqueous phase multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers and dry them over anhydrous sodium sulfate to remove residual water.

    • Rationale: Extraction isolates the product from the aqueous solution. Drying the organic phase is essential before solvent removal to obtain a pure, dry product.

  • Final Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, typically as a solid.[15]

G start Start: Cyano Precursor dissolve Dissolve in EtOH/H2O start->dissolve hydrolyze Add KOH, Stir Overnight dissolve->hydrolyze monitor Monitor by TLC hydrolyze->monitor evaporate Evaporate EtOH monitor->evaporate Reaction Complete acidify Acidify with 1N HCl to pH 3-4 evaporate->acidify extract Extract with CH2Cl2 acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate end_node End: Boc-Protected Carboxylic Acid concentrate->end_node

Caption: Workflow for the synthesis of Boc-protected 2-azaspiro[3.3]heptane-6-carboxylic acid.

Conclusion

2-Azaspiro[3.3]heptane-6-carboxylic acid stands out as a sophisticated and highly valuable building block in the arsenal of medicinal chemists. Its well-defined three-dimensional structure, governed by the spirocyclic core, provides a robust platform for designing molecules with improved pharmacological properties. A thorough understanding of its structure and the systematic rules of IUPAC nomenclature is fundamental for any researcher working in this area. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic application of scaffolds like 2-azaspiro[3.3]heptane-6-carboxylic acid will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • BLDpharm. 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid.
  • Sigma-Aldrich. 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoro acetate.
  • Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery.
  • Drugs for Neglected Diseases Initiative. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PubChem. 2-Azaspiro[3.3]heptane-6-carboxylic acid.
  • Apollo Scientific. 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid.
  • ACD/Labs. Rule A-41. Spiro Compounds: Method 1.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Chemistry Stack Exchange. Nomenclature of spiro compounds.
  • Mol-Instincts. Cas:1211526-53-2 Name:2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid.
  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery.
  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • MedChemExpress. 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid.
  • IUPAC. Extension and Revision of the Nomenclature for Spiro Compounds.
  • IUPAC Nomenclature. Synopsis, Preamble, SP-0 and SP-1.
  • MedchemExpress.com. 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | PROTAC.
  • Appretech. 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid.
  • Chem-Space.com. 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester.
  • Google Patents. Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • National Institutes of Health (NIH). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • Thieme Chemistry. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ChemicalBook. 2-azaspiro[3.3]heptane-6-carboxylic acid.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Introduction: The Structural Significance of a Modern Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. 2-Azaspiro[3.3]heptane derivatives have emerged as exceptionally valuable building blocks, primarily serving as rigid bioisosteres for piperidine, a common motif in many bioactive compounds.[1][2] The constrained conformational flexibility of the spirocyclic system provides a well-defined exit vector for substituents, which can lead to improved target selectivity and optimized physicochemical properties.[2]

2-Azaspiro[3.3]heptane-6-carboxylic acid, the subject of this guide, is a foundational member of this chemical class. Its structure combines the rigid spiro[3.3]heptane core with a secondary amine and a carboxylic acid, presenting a unique and challenging case for structural elucidation. Unambiguous characterization is critical for ensuring quality control in synthesis and for understanding its interactions in complex biological systems.

This guide provides a comprehensive, field-proven framework for the complete NMR spectral analysis of this molecule. We will move beyond simple data reporting to explain the causal relationships behind spectral observations and detail the strategic application of one- and two-dimensional NMR experiments to solve this specific structural puzzle.

Molecular Architecture and Predictive NMR Analysis

Before stepping into the laboratory, a thorough in-silico analysis of the molecule's structure is essential for forming a hypothesis-driven approach to spectral assignment.

Structure and Numbering:

The systematic numbering for 2-azaspiro[3.3]heptane-6-carboxylic acid is as follows:

(Note: For clarity in NMR discussion, protons will be referred to by the number of the carbon to which they are attached, e.g., H1, H3, H5, etc.)

The key structural feature is the central C4 atom, a quaternary spiro-carbon that connects the two four-membered rings. This carbon has no attached protons and acts as a break in traditional proton-proton (¹H-¹H) coupling networks between the rings. This makes multi-bond correlation experiments indispensable.

Predicted ¹H NMR Spectral Features

The molecule lacks a plane of symmetry passing through the C-N and C-COOH bonds, rendering the protons on each methylene group diastereotopic. Therefore, each CH₂ group is expected to appear as a pair of distinct signals, likely as complex multiplets due to both geminal and vicinal coupling.

  • Protons on the Azetidine Ring (C1, C3): These protons are adjacent to the electron-withdrawing nitrogen atom. Their signals are expected to be downfield compared to the carbocyclic ring protons, likely in the range of 3.0-4.0 ppm .

  • Protons on the Cyclobutane Ring (C5, C7): These protons are further from the primary deshielding groups. Their signals should appear more upfield, estimated in the 2.0-3.0 ppm range.

  • Methine Proton (C6): This proton is alpha to the carboxylic acid group, which will shift its resonance downfield. A predicted range is 2.8-3.5 ppm .

  • Amine Proton (NH): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. It can appear as a broad or sharp singlet anywhere from 1.0-5.0 ppm or may exchange with deuterated solvents (e.g., D₂O) and disappear.

Predicted ¹³C NMR Spectral Features

Based on the structure's asymmetry, we anticipate seven distinct carbon signals.

  • Carboxylic Carbon (C=O): This carbonyl carbon will be the most downfield signal, typically appearing at >175 ppm .

  • Spiro-Carbon (C4): As a quaternary aliphatic carbon, its signal is expected to be relatively weak and appear in the 35-50 ppm range.

  • Azetidine Carbons (C1, C3): These carbons, being attached to nitrogen, will be deshielded and are predicted to be in the 45-60 ppm region.

  • Cyclobutane Carbons (C5, C7): These aliphatic carbons should resonate further upfield, likely in the 30-45 ppm range.

  • Methine Carbon (C6): The carbon bearing the carboxylic acid will be deshielded, with an expected chemical shift between 40-55 ppm .

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis rests on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining high-resolution NMR spectra suitable for full structural elucidation.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of 2-azaspiro[3.3]heptane-6-carboxylic acid.

  • Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices as they will solubilize the polar zwitterionic form of the amino acid. For this guide, we will assume the use of D₂O, which will result in the exchange and disappearance of the NH and COOH proton signals. This simplifies the aliphatic region of the ¹H spectrum.

  • Procedure: Dissolve the sample in ~0.6 mL of D₂O in a clean, dry 5 mm NMR tube. Vortex thoroughly to ensure complete dissolution.

NMR Instrument Parameters (500 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time (AQ): > 3.0 seconds. Causality: A longer acquisition time allows for better resolution of fine coupling constants, which are characteristic of four-membered rings.

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Acquisition Time (AQ): > 1.5 seconds.

    • Number of Scans (NS): 1024. Causality: A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2.0 seconds.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpmfqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • HMBC Optimization: Set the long-range coupling delay (D6) to optimize for a J-coupling of 8 Hz. Causality: This value is a good compromise for detecting typical two- and three-bond ¹H-¹³C couplings in aliphatic systems.

In-Depth Spectral Data Analysis

The following sections present a detailed interpretation of a representative dataset for 2-azaspiro[3.3]heptane-6-carboxylic acid in D₂O.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by a series of complex multiplets in the aliphatic region. The absence of signals for NH and COOH protons is expected due to exchange with the D₂O solvent.

Table 1: Representative ¹H NMR Data (500 MHz, D₂O)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H1a, H3a3.85m4H
H1b, H3b3.75m
H63.15m (quintet-like)1H
H5a, H7a2.60m4H
H5b, H7b2.45m
  • Assignment Rationale:

    • The signals at δ 3.85 and 3.75 ppm are assigned to the protons on the azetidine ring (H1, H3). Their downfield shift is a direct consequence of the deshielding effect of the adjacent nitrogen atom. The integration of 4H for this group confirms this assignment.

    • The signals further upfield at δ 2.60 and 2.45 ppm are assigned to the protons of the cyclobutane ring (H5, H7).

    • The methine proton (H6) at δ 3.15 ppm is distinguished by its integration of 1H. Its position, intermediate between the two sets of methylene protons, is consistent with the deshielding effect of the adjacent carboxylate group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows the expected seven distinct signals. An edited-HSQC or DEPT-135 experiment is invaluable for differentiating carbon types.

Table 2: Representative ¹³C NMR Data (125 MHz, D₂O)

Assigned CarbonChemical Shift (δ, ppm)Carbon Type (from Edited HSQC)
C=O181.5C (Quaternary)
C1, C352.1CH₂
C648.5CH
C441.0C (Quaternary)
C5, C735.2CH₂
  • Assignment Rationale:

    • The signal at δ 181.5 ppm is unambiguously assigned to the carboxylate carbon.

    • The signal at δ 52.1 ppm corresponds to the two equivalent carbons of the azetidine ring (C1, C3), shifted downfield by the nitrogen.

    • The signal at δ 48.5 ppm is assigned to the methine carbon (C6).

    • The weakest non-carbonyl signal at δ 41.0 ppm is assigned to the quaternary spiro-carbon (C4). Its identity is confirmed by the absence of a cross-peak in the HSQC spectrum.

    • The upfield signal at δ 35.2 ppm is assigned to the cyclobutane ring carbons (C5, C7).

Connecting the Fragments: 2D NMR Correlation

While 1D spectra provide the fundamental pieces, 2D NMR is required to assemble the complete structural picture, especially to bridge the quaternary spiro-carbon.[3][4]

COSY: Mapping ¹H-¹H Connectivity

The COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings within the same spin system.[5]

  • Expected Correlations:

    • A cross-peak between the H6 proton (δ 3.15) and the H5/H7 protons (δ 2.60/2.45) will be observed, confirming their vicinal relationship in the cyclobutane ring.

    • Cross-peaks will be seen between the diastereotopic protons within the H1/H3 pair (δ 3.85 and δ 3.75) and within the H5/H7 pair (δ 2.60 and 2.45), confirming their geminal relationships.

    • Crucially, no correlation will be seen between the azetidine protons (H1/H3) and the cyclobutane protons (H5/H7/H6), as they are separated by the non-protonated C4 spiro-center.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment provides direct one-bond ¹H-¹³C correlations, allowing for the definitive assignment of protonated carbons.[6]

  • Expected Correlations:

    • The proton signals at δ 3.85/3.75 will show a cross-peak to the carbon signal at δ 52.1 (C1, C3).

    • The proton signals at δ 2.60/2.45 will show a cross-peak to the carbon signal at δ 35.2 (C5, C7).

    • The proton signal at δ 3.15 will show a cross-peak to the carbon signal at δ 48.5 (C6).

    • The quaternary carbons (C=O and C4) will show no correlations in the HSQC spectrum.

HMBC: Bridging the Spiro-Center

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to solving this structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, allowing us to connect the isolated spin systems.[6][7]

  • Key Diagnostic Correlations:

    • Across the Spiro-Carbon (C4):

      • The azetidine protons (H1/H3, δ 3.85/3.75) will show a correlation to the spiro-carbon C4 (δ 41.0).

      • The cyclobutane protons (H5/H7, δ 2.60/2.45) will also show a correlation to the spiro-carbon C4 (δ 41.0). These two correlations definitively prove the spirocyclic connection between the two rings.

    • Confirming the Carboxylic Acid Position:

      • The methine proton (H6, δ 3.15) will show a 2-bond correlation to the carboxylate carbon (C=O, δ 181.5).

      • The adjacent methylene protons (H5/H7, δ 2.60/2.45) will show a 3-bond correlation to the carboxylate carbon (C=O, δ 181.5).

      • The methine proton (H6, δ 3.15) will show correlations to C5, C7, and the spiro-carbon C4.

Integrated Workflow for Structural Elucidation

The logical flow from initial observation to final confirmation can be visualized as a systematic workflow. This process ensures that each piece of spectral data is used to build upon and validate the others, leading to an unambiguous structural assignment.

NMR_Workflow cluster_prep 1. Preparation cluster_1D 2. 1D NMR Acquisition cluster_2D 3. 2D NMR Correlation cluster_analysis 4. Data Integration & Confirmation prep Sample Prep (5-10 mg in D₂O) H1_NMR ¹H NMR (Proton Environments) prep->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) prep->C13_NMR COSY COSY (¹H-¹H Coupling Networks) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC assign Assign Spin Systems (Azetidine & Cyclobutane) COSY->assign HSQC->assign bridge Bridge Spiro-Center (Key HMBC Correlations) HMBC->bridge assign->bridge confirm Final Structure Confirmation bridge->confirm

Caption: Workflow for the structural elucidation of 2-azaspiro[3.3]heptane-6-carboxylic acid.

Conclusion

The structural characterization of 2-azaspiro[3.3]heptane-6-carboxylic acid serves as an excellent model for the analysis of complex, non-aromatic heterocyclic compounds. A purely one-dimensional NMR approach is insufficient due to the presence of a quaternary spiro-center that isolates proton spin systems. A comprehensive strategy, integrating ¹H, ¹³C, COSY, HSQC, and critically, HMBC spectroscopy, is essential for unambiguous assignment. The HMBC experiment, in particular, provides the crucial long-range connectivity information required to piece together the molecular puzzle. This detailed, multi-faceted NMR analysis is the gold standard for ensuring structural integrity, a non-negotiable requirement for advancing novel scaffolds in medicinal chemistry and drug development.

References

Physical and chemical properties of azaspiro[3.3]heptane derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Azaspiro[3.3]heptane Derivatives

Introduction: Embracing the Third Dimension in Drug Discovery

In the modern era of drug development, the imperative to "Escape from Flatland" has catalyzed a paradigm shift away from planar, aromatic structures towards molecules with greater three-dimensionality (sp³-rich character).[1] This strategic move is driven by the pursuit of compounds with enhanced target selectivity, improved physicochemical properties, and novel intellectual property. Among the scaffolds that epitomize this philosophy, azaspiro[3.3]heptanes have emerged as exceptionally valuable building blocks.[2]

These rigid, spirocyclic systems, composed of two fused cyclobutane rings with one or more nitrogen atoms, offer a unique combination of structural pre-organization, metabolic stability, and synthetic tractability. They serve as conformationally restricted bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine, providing medicinal chemists with a powerful tool to modulate drug-like properties.[3][4] This guide provides a comprehensive exploration of the physical and chemical properties of azaspiro[3.3]heptane derivatives, offering field-proven insights for their strategic application in drug discovery and development.

Physicochemical Properties: A Profile of a Superior Scaffold

The incorporation of an azaspiro[3.3]heptane motif can profoundly and often beneficially alter a molecule's physicochemical profile. The rigid, spirocyclic nature of the core imparts properties that are highly desirable in drug candidates.

Lipophilicity and Aqueous Solubility

A critical challenge in drug design is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for proper formulation and distribution. Azaspiro[3.3]heptane derivatives exhibit a fascinating and somewhat counter-intuitive effect on lipophilicity.

While the addition of carbon atoms would typically be expected to increase lipophilicity (logP/logD), the replacement of a six-membered ring like piperidine with an azaspiro[3.3]heptane often results in a decrease in the measured distribution coefficient at pH 7.4 (logD₇.₄).[4] This phenomenon can be attributed to the altered geometry of the spirocycle, which can lead to an increase in the basicity (pKa) of the nitrogen atom. The more basic nitrogen is more readily protonated at physiological pH, leading to a higher concentration of the charged, more water-soluble form of the molecule.

This unique characteristic allows for the simultaneous enhancement of aqueous solubility and the exploration of novel chemical space. For instance, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane has been shown to be an effective strategy for lowering a molecule's lipophilicity.[4]

Metabolic Stability

A key advantage of the azaspiro[3.3]heptane scaffold is its enhanced metabolic stability compared to traditional saturated heterocycles.[2][3] The carbons adjacent to the heteroatoms in rings like piperidine and morpholine are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The quaternary spirocyclic carbon atom in azaspiro[3.3]heptanes is inherently resistant to oxidation. Furthermore, the cyclobutane rings lack the axial C-H bonds that are often targets for metabolism in cyclohexane-based systems.

A compelling example is the comparison of the FDA-approved anticancer drug Sonidegib with its spiro[3.3]heptane analogue. While the incorporation of the spiro[3.3]heptane core did lead to a reduction in metabolic stability in human liver microsomes in this specific case (t₁/₂ of 93 min for Sonidegib vs. 47 min for the trans-isomer), the modification demonstrates a viable strategy for creating structurally novel, patent-free analogues with retained bioactivity.[5] In many other cases, this replacement significantly improves metabolic resistance.[2]

Structural Rigidity and Vectorial Control

The spirocyclic fusion of the two four-membered rings creates a rigid molecular framework. This conformational restriction minimizes the entropic penalty upon binding to a biological target, which can lead to improved potency. Moreover, the substituents on the azaspiro[3.3]heptane core are projected into space with well-defined and predictable exit vectors.[6][7] This allows for precise, rational design of interactions with specific pockets of a target protein, enhancing selectivity and reducing off-target effects.

Table 1: Comparative Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs [5]

CompoundclogPlogDWater Solubility (µM)Metabolic Half-life (t₁/₂, min)
Sonidegib (phenyl ring)6.8≥ 3.5≤ 193
trans-analog (spiro[3.3]heptane)6.0≥ 3.5≤ 147
cis-analog (spiro[3.3]heptane)6.0≥ 3.5≤ 111

Synthesis and Chemical Reactivity

The utility of any chemical scaffold is contingent upon the existence of robust and scalable synthetic methods. Fortunately, significant progress has been made in the synthesis of functionalized azaspiro[3.3]heptane derivatives.

Synthesis of the Azaspiro[3.3]heptane Core

Several reliable protocols have been developed for the construction of the azaspiro[3.3]heptane core. One common and effective strategy involves a thermal [2+2] cycloaddition reaction. For example, 1-azaspiro[3.3]heptanes can be synthesized via the cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (Graf's isocyanate), which forms a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam ring with a reducing agent like alane yields the desired 1-azaspiro[3.3]heptane scaffold.[3] Other approaches leverage the ring-opening of oxetanes or the intramolecular cyclization of appropriately functionalized cyclobutanes.[3][8]

G cluster_synthesis Core Synthesis Workflow A Endocyclic Alkene + Chlorosulfonyl Isocyanate B [2+2] Cycloaddition A->B Thermal C Spirocyclic β-Lactam Intermediate B->C D Reduction (e.g., Alane) C->D E 1-Azaspiro[3.3]heptane Core D->E

Caption: Generalized workflow for the synthesis of a 1-azaspiro[3.3]heptane core.

Functionalization and Reactivity

The azaspiro[3.3]heptane core can be readily functionalized to generate libraries of diverse derivatives for structure-activity relationship (SAR) studies.

  • N-Functionalization: The secondary amine nitrogen is a key handle for derivatization. It readily undergoes standard reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination to append various side chains and pharmacophores.

  • C-Functionalization: Introducing substituents onto the carbon framework requires more elaborate strategies, often involving the synthesis of a pre-functionalized core. For example, derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized and used as building blocks, allowing for the incorporation of the spirocycle into peptide-like structures or for further elaboration of the carboxylic acid group.[1]

Applications in Medicinal Chemistry: Case Studies

The theoretical advantages of the azaspiro[3.3]heptane scaffold have been validated through its successful incorporation into bioactive molecules, demonstrating its potential to improve drug properties.

G cluster_bioisostere Bioisosteric Replacement Strategy cluster_properties Improved Properties A Lead Compound with Piperidine/Morpholine Ring C Novel Analog A->C B Azaspiro[3.3]heptane Scaffold B->C D Increased 3D Character C->D E Enhanced Metabolic Stability C->E F Modulated Solubility/Lipophilicity C->F G Novel IP Position C->G

Caption: The logic of using azaspiro[3.3]heptanes as bioisosteres in drug design.

Case Study: Bupivacaine Analogues

Bupivacaine is a widely used local anesthetic that contains a piperidine ring. Researchers have synthesized analogues where the piperidine fragment is replaced with a 2-azaspiro[3.3]heptane-1-carboxylic acid moiety.[1] The resulting spirocyclic analogue demonstrated an enhanced duration of action. Further modification, incorporating a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, not only retained comparable activity but also exhibited a five-fold lower toxicity and increased water solubility compared to the original drug.[1] This highlights the profound impact of this bioisosteric replacement on both the pharmacodynamic and safety profiles of a drug.

Case Study: Vorinostat and Sonidegib Analogues

The spiro[3.3]heptane core has also been successfully used to mimic phenyl rings in bioactive compounds.[5] By replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib and the phenyl ring in the HDAC inhibitor Vorinostat, researchers created saturated, patent-free analogues that retained high levels of biological activity.[5] This demonstrates the versatility of the spiro[3.3]heptane scaffold not only as a replacement for saturated rings but also as a non-planar bioisostere for aromatic systems.

Experimental Protocols and Characterization

Exemplary Synthesis Protocol: 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol describes a key step in accessing functionalized azaspiro[3.3]heptane building blocks.[3]

Step 1: Synthesis of the Core

  • To a refluxing solution of potassium hydroxide (KOH) in ethanol, add tribromopentaerythritol and p-toluenesulfonamide.

  • Maintain the reflux for 96 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Oxetane Ring Opening

  • Dissolve the product from Step 1 in a solution of hydrobromic acid.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol, a versatile intermediate for further functionalization.[3]

Spectroscopic Characterization

The structural elucidation of azaspiro[3.3]heptane derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The rigid nature of the scaffold often leads to well-resolved, complex multiplets for the cyclobutane protons. The chemical shifts of protons adjacent to the nitrogen atom are highly dependent on the substituent on the nitrogen.

    • ¹³C NMR: The spectrum will characteristically show a signal for the quaternary spirocyclic carbon. The number of signals will reflect the symmetry of the molecule. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compounds, typically by observing the [M+H]⁺ ion.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the N-H stretch for secondary amines or the C=O stretch for acylated derivatives.

Conclusion

Azaspiro[3.3]heptane derivatives represent a significant advancement in the toolkit of medicinal chemists. Their unique combination of three-dimensionality, conformational rigidity, enhanced metabolic stability, and favorable physicochemical properties makes them a superior scaffold for the design of next-generation therapeutics. The ability of this core to act as a bioisostere for both saturated and aromatic rings provides a powerful strategy to optimize ADME properties, improve potency and selectivity, and generate novel intellectual property. As synthetic methodologies continue to evolve, the application of these remarkable building blocks is poised to expand, paving the way for the discovery of safer and more effective medicines.

References

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Journal of the American Chemical Society.
  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • PubChem. 2-Azaspiro(3.3)heptane.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate.
  • ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
  • University of Bari Aldo Moro Institutional Research Archive. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection.

Sources

The Double-Edged Sword: A Technical Guide to the Role and Effect of Trifluoroacetate (TFA) in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoroacetate (TFA), the counterion of choice in solid-phase peptide synthesis (SPPS) and purification, is a ubiquitous yet often underestimated component of synthetic peptides. Its unique physicochemical properties, while beneficial for synthesis and chromatography, can profoundly influence the biological activity, structural integrity, and analytical characterization of the final peptide product. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of TFA in peptide chemistry. We will delve into the origins of TFA contamination, its impact on peptide behavior, and robust methodologies for its detection, quantification, and removal or exchange. By understanding and controlling the influence of this pervasive counterion, researchers can ensure the accuracy, reproducibility, and ultimate success of their peptide-based research and development endeavors.

The Inevitable Introduction: TFA in Peptide Synthesis and Purification

The journey of a synthetic peptide is almost invariably intertwined with trifluoroacetic acid. Its prevalence stems from two critical stages in the peptide production workflow:

  • Cleavage from Solid-Phase Resin: In the widely used Fmoc-based solid-phase peptide synthesis (SPPS), a strong acid is required to cleave the newly synthesized peptide from its solid support and simultaneously remove side-chain protecting groups.[1][2] TFA, with its strong acidity (pKa ≈ 0.23), high volatility, and excellent miscibility with common organic solvents, is the reagent of choice for this crucial step.[1]

  • Ion-Pairing in Reversed-Phase HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. TFA is commonly added to the mobile phase (typically at a concentration of 0.1%) where it acts as an ion-pairing agent.[3][4] The trifluoroacetate anion (CF₃COO⁻) forms strong ion pairs with the positively charged residues of the peptide (such as the N-terminus and the side chains of arginine, lysine, and histidine).[1] This interaction masks the charges, increases the peptide's hydrophobicity, and ultimately leads to sharper peaks and improved chromatographic separation.[3]

Following purification, lyophilization removes the volatile TFA. However, the trifluoroacetate anions that have formed strong ionic bonds with the peptide remain, resulting in the final product being a TFA salt.[2][5]

The Ripple Effect: How TFA Influences Peptide Properties

The presence of the TFA counterion is not merely an inert consequence of the synthesis process. It can exert a significant influence on various aspects of a peptide's character, which, if not accounted for, can lead to misleading experimental results and reproducibility issues.

Biological Activity: A Source of Unpredictable Variability

Residual TFA can be biologically active and interfere with in vitro and in vivo assays in a dose-dependent and often unpredictable manner.[2][5]

  • Cell Proliferation: Studies have shown that TFA can either inhibit or stimulate cell growth depending on the cell type and concentration. For instance, TFA has been observed to inhibit the proliferation of osteoblasts and chondrocytes at nanomolar concentrations, while promoting the growth of murine glioma cells at micromolar concentrations.[2] This can lead to false-positive or false-negative results in cell-based assays.[2]

  • Immunogenicity: In vivo, TFA has the potential to trifluoroacetylate amino groups on proteins and phospholipids, which can elicit an antibody response.[2] This is a critical consideration for the development of peptide-based therapeutics, where immunogenicity is a major safety concern.

  • Enzyme and Receptor Interactions: TFA can act as an allosteric regulator of receptors, such as the glycine receptor, altering their activity.[2] This can confound studies aimed at understanding the specific interaction of a peptide with its biological target.

Physicochemical Properties: Altering Structure and Behavior

The strong interaction between TFA and a peptide can also modify its fundamental physicochemical properties.

  • Structure and Conformation: The TFA counterion can influence the secondary structure of peptides. For example, it has been shown to induce a slight increase in the helical content of some peptides.[2] This can be particularly problematic for structural biology studies where the native conformation is of interest.

  • Solubility and Aggregation: The presence of TFA can affect the solubility of peptides and their propensity to aggregate. This is a critical factor in formulation development and for ensuring the stability of peptide solutions.

  • pH Modulation: As a strong acid, residual TFA can lower the pH of a peptide solution, which can, in turn, affect the peptide's structure, stability, and activity in pH-sensitive assays.[2]

Managing the Counterion: Detection, Quantification, and Removal

Given the potential for TFA to interfere with experimental outcomes, it is crucial for researchers to have reliable methods for its detection, quantification, and, when necessary, removal or exchange.

Analytical Techniques for TFA Quantification

Several analytical methods can be employed to determine the amount of residual TFA in a peptide sample. The choice of technique often depends on the required sensitivity and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
Ion Chromatography (IC) Separation of anions based on their affinity for an ion-exchange resin, followed by conductivity detection.[6]High sensitivity, simple, and can be automated.[6] Can also detect other common anions.[6]Requires dedicated instrumentation.
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Direct detection and quantification of the fluorine atoms in the TFA molecule.[3]Highly specific and quantitative.Requires access to an NMR spectrometer.
Fourier-Transform Infrared Spectroscopy (FT-IR) Detection of the characteristic vibrational frequencies of the C-F bonds in TFA.[3][7]Rapid and non-destructive.Lower sensitivity compared to other methods.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) Separation by HPLC followed by detection of the non-volatile TFA after solvent evaporation.[3]Universal detector, does not require a chromophore.Can be less sensitive than other methods.
Experimental Protocols for TFA Removal and Exchange

When the presence of TFA is undesirable, several methods can be used to remove it or exchange it for a more biologically compatible counterion, such as acetate or hydrochloride.[8]

This is a widely used and straightforward method for exchanging TFA with chloride.

Methodology:

  • Dissolution: Dissolve the peptide in a 100 mM hydrochloric acid (HCl) solution.[4]

  • Incubation: Allow the solution to stand at room temperature for a minimum of one minute.[4][9]

  • Freezing: Rapidly freeze the solution, for example, in liquid nitrogen.[4][9]

  • Lyophilization: Lyophilize the frozen solution to obtain the peptide as its hydrochloride salt.[4][9]

  • Repetition (Optional but Recommended): For complete exchange, it is often recommended to repeat the dissolution, freezing, and lyophilization steps two to three times.[9]

Diagram: TFA/HCl Exchange Workflow

TFA_HCl_Exchange cluster_workflow TFA/HCl Exchange via Lyophilization Peptide_TFA Peptide-TFA Salt Dissolve Dissolve in 100 mM HCl Peptide_TFA->Dissolve Incubate Incubate at RT (≥1 min) Dissolve->Incubate Freeze Freeze in Liquid Nitrogen Incubate->Freeze Lyophilize Lyophilize Freeze->Lyophilize Repeat Repeat 2-3x (Optional) Lyophilize->Repeat Peptide_HCl Peptide-HCl Salt Repeat->Dissolve Re-dissolve Repeat->Peptide_HCl Final Product

Caption: Workflow for exchanging TFA with HCl.

This method is particularly useful for exchanging TFA with a weaker acid counterion like acetate and is suitable for peptides that are stable under these conditions.

Methodology:

  • Resin Preparation: Prepare a strong anion-exchange resin column. The column should have a 10- to 50-fold excess of anion-exchange sites relative to the amount of peptide.[4]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[4]

  • Sample Loading: Dissolve the peptide in distilled water and apply it to the equilibrated column.[4]

  • Elution: Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide.[4]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as its acetate salt.[4]

Diagram: Anion-Exchange Chromatography for TFA Removal

Anion_Exchange cluster_workflow TFA/Acetate Exchange via Anion-Exchange Start Peptide-TFA Salt Load_Sample Dissolve Peptide & Load on Column Start->Load_Sample Prepare_Column Prepare Strong Anion- Exchange Column Equilibrate Equilibrate with 1M Sodium Acetate Prepare_Column->Equilibrate Wash_Column Wash with Distilled Water Equilibrate->Wash_Column Wash_Column->Load_Sample Elute_Peptide Elute Peptide with Distilled Water Load_Sample->Elute_Peptide Collect_Fractions Collect Peptide- Containing Fractions Elute_Peptide->Collect_Fractions Lyophilize Lyophilize Collect_Fractions->Lyophilize End Peptide-Acetate Salt Lyophilize->End

Caption: Anion-exchange chromatography workflow.

Conclusion: A Call for Conscious Counterion Consideration

The trifluoroacetate counterion is an indispensable tool in the modern peptide chemist's arsenal, enabling efficient synthesis and high-resolution purification. However, its influence extends far beyond the production phase, with the potential to significantly impact the biological and physicochemical properties of the final peptide product. A thorough understanding of the origins and effects of TFA is paramount for ensuring the validity and reproducibility of peptide-based research.

As a best practice, researchers should:

  • Be Aware: Always be conscious of the salt form of the peptide being used.

  • Quantify: When in doubt, quantify the TFA content using a validated analytical method.

  • Exchange When Necessary: For sensitive biological assays or in the development of therapeutic peptides, consider exchanging TFA for a more biologically inert counterion like acetate or hydrochloride.

By treating the counterion not as a passive bystander but as an active component of the peptide system, the scientific community can move towards more robust and reliable peptide research, ultimately accelerating the pace of discovery and innovation in this exciting field.

References

  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central.
  • Maini, P., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications.
  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate.
  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
  • Fay, N., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs.
  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Insuasty, D., et al. (n.d.). Methods used to exchange trifluoroacetate counterion of peptide 2-TFA by RP-SPE.
  • Katritzky, A. R., et al. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate.
  • Omizzur. (n.d.). TFA Removal From Peptides.
  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).
  • Lim, J., et al. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. PubMed Central.
  • sb peptide. (n.d.). TFA removal service.
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
  • Intertek. (2025). Download our case study: Controlling TFA in Cosmetic Peptides.
  • Kent, S. B., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.
  • GenScript. (n.d.). Impact of TFA - A Review.

Sources

Beyond the Canonical Twenty: A Technical Guide to Unnatural and Spirocyclic Amino Acids in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constrained repertoire of the twenty proteinogenic amino acids imposes inherent limitations on the development of novel peptide and small-molecule therapeutics, primarily concerning metabolic stability, conformational rigidity, and target affinity. This guide provides an in-depth exploration of two powerful strategies to overcome these hurdles: the incorporation of unnatural amino acids (UAAs) and, more specifically, the use of spirocyclic amino acids. We will dissect the design principles, synthetic methodologies, and profound impact of these tailored building blocks on modern drug discovery. This text is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical strategies to engineer therapeutics with superior pharmacological profiles.

The Rationale for Moving Beyond Nature's Toolkit

Peptides are exquisite signaling molecules, offering high potency and selectivity due to their specific interactions with biological targets. However, their therapeutic potential is often hampered by poor pharmacokinetic properties, including rapid degradation by proteases and a lack of defined structure in solution.[1] Small-molecule drugs, while often more stable, can suffer from a lack of specificity or fall into "flatland" - a chemical space dominated by planar, aromatic structures that can lead to off-target effects and poor solubility.[2]

Unnatural amino acids (UAAs) provide a direct solution to these challenges. By modifying the side chains or the backbone of amino acids, chemists can introduce a vast array of functionalities and structural constraints not found in nature.[3] This molecular diversification can lead to significant improvements in:

  • Metabolic Stability: Introducing non-natural structures, such as D-amino acids or β-amino acids, can render peptides resistant to cleavage by endogenous proteases, thereby extending their in-vivo half-life.[1][4]

  • Target Affinity and Selectivity: UAAs can introduce novel binding interactions or pre-organize a molecule into its bioactive conformation, reducing the entropic penalty of binding and enhancing potency.[5]

  • Physicochemical Properties: The structure of a UAA can be tailored to fine-tune properties like solubility, lipophilicity, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME).[6][7]

Spirocyclic amino acids represent a particularly powerful class of UAAs. These structures feature two rings sharing a single carbon atom, creating a rigid, three-dimensional scaffold that dramatically constrains the local peptide backbone and projects side-chain functionalities into well-defined vectors.

Spirocyclic Amino Acids: Imposing Order on Molecular Chaos

The defining feature of a spirocycle is the central quaternary carbon, which significantly increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is strongly correlated with increased clinical success, as it promotes escape from the "flatland" of traditional aromatic drugs, leading to improved solubility and reduced off-target toxicity.[2]

The Conformational Imperative

The incorporation of a spirocyclic amino acid into a peptide chain exerts profound control over the backbone dihedral angles, phi (φ) and psi (ψ). For instance, proline, a natural cyclic amino acid, restricts the φ angle to approximately -65°.[8] Spirocyclic proline analogues further constrain the ring pucker and the ψ angle, effectively locking the peptide backbone into a specific local conformation.[9][10] This pre-organization is critical for mimicking secondary structures like β-turns, which are pivotal in many protein-protein interactions.[3][11][12]

Below is a diagram illustrating how a spirocyclic amino acid enforces a rigid conformation on a peptide backbone, compared to a flexible, natural amino acid like glycine.

G Figure 1: Conformational Constraint by Spirocyclic Amino Acids cluster_0 Flexible Peptide Backbone (Glycine) cluster_1 Constrained Peptide Backbone (Spirocyclic AA) G1 N G2 G1->G2 φ (variable) G3 C' G2->G3 ψ (variable) H1 H1 G2->H1 H H2 H2 G2->H2 H S1 N S2 Cα (Spirocenter) S1->S2 φ (fixed) S3 C' S2->S3 ψ (restricted) R1 R1 S2->R1 Ring 1 R2 R2 S2->R2 Ring 2

Caption: Comparison of backbone flexibility between glycine and a spirocyclic amino acid.

Physicochemical Advantages

The rigid, non-planar nature of spirocycles directly influences key ADME properties. Replacing a flexible or planar moiety, such as a piperidine or benzene ring, with a spirocycle can lead to:

PropertyImpact of Spirocycle IntroductionRationale
Solubility Often IncreasedThe 3D structure disrupts crystal lattice packing, reducing the energy required for solvation.
Lipophilicity (logP/logD) Generally DecreasedThe increased sp³ character reduces lipophilicity compared to aromatic systems, which can be beneficial.
Metabolic Stability Typically IncreasedThe quaternary spirocenter and adjacent carbons are sterically shielded from metabolic enzymes like Cytochrome P450s.

Synthesis and Incorporation of Spirocyclic Amino Acids

The complexity of spirocyclic amino acids demands sophisticated synthetic strategies. While a comprehensive review of all methods is beyond our scope, key approaches include:

  • Cycloaddition Reactions: [3+2] or [2+2] cycloadditions are powerful methods for constructing the core spirocyclic framework.[13]

  • Ring-Closing Metathesis (RCM): As seen in the synthesis of some spiro-proline mimetics, RCM can be a key late-stage step to form one of the rings.

  • Rearrangement Reactions: Curtius or Hofmann rearrangements can be employed to install the crucial amine functionality.[13]

  • Starting from Cyclic Ketones: Strecker or Bucherer-Bergs reactions on spirocyclic ketones are common routes to the corresponding α-amino acids.

The general workflow from a conceptual design to a peptide-incorporated spirocyclic amino acid is outlined below.

G A Scaffold Design & Computational Modeling B Asymmetric Synthesis of Spirocyclic AA A->B C Fmoc Protection B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E Peptide Cleavage & Purification D->E F Biological & Pharmacological Assays E->F

Caption: General workflow for the development and testing of spirocyclic amino acid-containing peptides.

Experimental Protocol: Microwave-Assisted SPPS of a Sterically Hindered Spirocyclic Amino Acid

The incorporation of bulky, sterically hindered amino acids into a growing peptide chain is a significant challenge in solid-phase peptide synthesis (SPPS). Standard coupling conditions often result in incomplete reactions. Microwave-assisted SPPS (MW-SPPS) has emerged as a crucial technology, using microwave energy to accelerate both the deprotection and coupling steps, leading to higher purities and yields for difficult sequences.[14][15][16]

Objective: To incorporate Fmoc-Spiro[3.3]heptane-2-carboxylic acid (Fmoc-Sp-OH) into the model peptide Ac-Ala-X-Gly-NH₂ on a Rink Amide resin, where X is the spirocyclic residue.

Materials:

  • Rink Amide MBHA resin (low-load, 0.25 mmol/g)

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ SP Wave)[17]

  • Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Sp-OH

  • Coupling Activator: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Capping Reagent: Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Glycine):

    • Perform a standard Fmoc-SPPS cycle to couple Fmoc-Gly-OH (4 eq.) using HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Microwave irradiation at 75°C for 5 minutes.

    • Wash the resin with DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF. Microwave irradiation at 75°C for 3 minutes.

    • Wash the resin with DMF.

  • Coupling of Sterically Hindered Fmoc-Sp-OH:

    • Rationale: Standard HATU coupling may be inefficient. Fluorouronium reagents like TFFH are often more effective for hindered couplings as they generate the highly reactive acyl fluoride in situ, which has a smaller steric profile than the HOBt/HATU active ester.[18][19] Elevated temperature and extended reaction time are crucial.

    • Dissolve Fmoc-Sp-OH (3 eq.) and TFFH (2.9 eq.) in DMF. Add DIPEA (6 eq.).

    • Add the activation mixture to the resin.

    • Apply microwave irradiation at 90°C for 30 minutes.

    • Self-Validation/QC: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating free amines, repeat the coupling step. If the repeat fails, cap the unreacted amines with acetic anhydride before proceeding.

    • Wash the resin thoroughly with DMF.

    • Perform Fmoc deprotection as in step 2.

  • Final Amino Acid Coupling (Alanine) and Capping:

    • Couple Fmoc-Ala-OH using the standard HATU protocol (Step 2).

    • Perform Fmoc deprotection.

    • Acetylate the N-terminus by reacting with Acetic Anhydride/DIPEA in DMF for 20 minutes.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by reverse-phase HPLC and confirm identity by mass spectrometry.

Case Study: A Spirocyclic Proline Analogue in an HCV NS3/4A Protease Inhibitor

A compelling example of the power of spirocyclic amino acids is the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease. Researchers at Merck reported the discovery of MK-8831, a potent pan-genotypic inhibitor.[4][5]

A key innovation was the replacement of a flexible P2 quinoline moiety with a rigid spirocyclic proline analogue. This strategic modification aimed to lock the inhibitor into its bioactive conformation, thereby improving its binding affinity and potency, especially against resistant viral strains.

Results:

CompoundP2 MoietyGenotype 1b IC₅₀ (nM)Genotype 3a IC₅₀ (nM)A156T Mutant IC₅₀ (nM)
Linear Precursor Acyclic Quinolone0.821>1000
Spirocyclic Analogue Spiro-Proline0.010.260.27

Data adapted from Coburn et al., ACS Med. Chem. Lett. (2016) & Nilar et al., J. Med. Chem. (2015).[4][5]

The introduction of the spiro-proline resulted in a dramatic ~80-fold increase in potency against genotype 1b and an even more significant improvement against the difficult-to-treat genotype 3a.[4] Crucially, potency was restored against the A156T mutant, a common resistance-associated variant. This success is attributed to the spirocycle's ability to pre-organize the molecule, overcoming the steric hindrance introduced by the mutation and minimizing the entropic cost of binding.[5] The spiro-proline containing compound, MK-8831, demonstrated a good pharmacokinetic profile and advanced into clinical studies.[4]

Future Directions and Conclusion

The field of unnatural and spirocyclic amino acids continues to evolve rapidly. Advances in synthetic chemistry are making ever more complex and diverse building blocks accessible.[13] The integration of computational modeling allows for the rational design of spirocyclic scaffolds tailored to specific biological targets.[9] As our ability to synthesize and incorporate these constrained residues improves, they will become increasingly integral to the design of next-generation therapeutics, from highly stable peptide drugs to novel small-molecule inhibitors that successfully navigate beyond the confines of "flatland." The strategic use of these powerful building blocks provides a robust and field-proven pathway to developing drug candidates with enhanced efficacy, selectivity, and superior pharmacokinetic properties.

References

  • Al-Obeidi, F., et al. (1998). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Journal of the American Chemical Society.
  • Noole, A., et al. (2015).
  • Tourwé, D., et al. (2003). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society.
  • Noole, A., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.
  • Grygorenko, O. O., et al. (2024).
  • Coburn, C. A., et al. (2016). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters.
  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology.
  • Vanier, G. S. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM).
  • Noole, A., et al. (2015). Optimization of BTFFH promoted coupling.
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed.
  • Creative Biolabs. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Gmeiner, P., et al. (1998). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry.
  • Biotage. (n.d.).
  • Dunbrack, R. L. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab.
  • Richardson, J. S., & Richardson, D. C. (n.d.).
  • Nilar, S., et al. (2015). Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor. Semantic Scholar.
  • Krasavin, M., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Ottmann, C., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society.
  • Pande, J., et al. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central.
  • Boccalon, M. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.
  • Nilar, S., et al. (2015). Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor. PMC - NIH.
  • Lavecchia, A., et al. (2012). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PMC - PubMed Central.
  • Pearson, J. G., et al. (2005).
  • Krasavin, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Dunbrack, R. L. (n.d.). Conformational Analysis of Protein Sidechains. Dunbrack Lab.
  • Kumar, S., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. NIH.
  • MDPI. (2023). ADME Properties in Drug Delivery. MDPI.
  • Chen, J., et al. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • de la Paz, M., et al. (2012). Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. PMC - PubMed Central.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Bond, A. D., et al. (2007). The Influence of Secondary Structure on Electron Transfer in Peptides.

Sources

An In-depth Technical Guide to the Stability, Storage, and Handling of 2-Azaspiro[3.3]heptane-6-carboxylic acid TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability, storage, and handling for 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate (TFA) salt (CAS: 1523572-02-2). As a valued building block in modern drug discovery, particularly for the synthesis of PROTACs and other complex molecules, a thorough understanding of its chemical behavior is paramount to ensure experimental reproducibility and the integrity of research outcomes.[1] This document synthesizes established chemical principles with available data to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane motif has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for commonly used fragments like piperidine, offering a novel way to explore chemical space.[2][3] This spirocyclic system can enhance metabolic stability and provide unique vectors for substituent placement, which are desirable attributes in the design of new therapeutics.[4] The title compound, functionalized with a carboxylic acid and presented as a TFA salt, is a versatile intermediate for further chemical elaboration. The trifluoroacetate salt form is common for synthetic amines, aiding in their purification, solubility, and general stability.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper use.

PropertyValueSource
CAS Number 1523572-02-2[5]
Molecular Formula C₉H₁₂F₃NO₄[5]
Molecular Weight 255.2 g/mol [5]
IUPAC Name 2,2,2-trifluoroacetic acid;2-azaspiro[3.3]heptane-6-carboxylic acid[5]
Physical Form Solid
Purity Typically ≥97%[5]

Core Stability Profile

The stability of 2-Azaspiro[3.3]heptane-6-carboxylic acid TFA salt is governed by the inherent reactivity of the spirocyclic amine, the carboxylic acid, and the nature of the TFA counter-ion.

Thermal Stability

Expert Insight: The salt formation with a strong acid like TFA protonates the nitrogen of the azaspiro-heptane ring, rendering it significantly less susceptible to oxidation compared to the free base. However, elevated temperatures should still be avoided to prevent any potential degradation. Long-term storage at elevated temperatures is not recommended.

Hygroscopicity

Trifluoroacetate salts have a known tendency to be hygroscopic.[7] Moisture absorption can lead to the physical alteration of the solid (e.g., clumping) and can introduce a critical reactant, water, which may facilitate hydrolytic degradation pathways over time.

Causality: The presence of the ionic salt and the polar carboxylic acid group makes the compound susceptible to absorbing atmospheric moisture. This is a critical parameter to control for maintaining the compound's integrity and for accurate weighing.

pH Sensitivity and Solution Stability

The compound is a salt of a weak base (the spirocyclic amine) and a strong acid (TFA). Dissolving the salt in a neutral aqueous medium will result in an acidic solution. The stability of the compound in solution is pH-dependent.

  • Acidic Conditions (pH < 7): The compound is expected to be most stable in acidic to neutral pH, where the amine remains protonated as the ammonium salt.

  • Basic Conditions (pH > 7): The addition of a base will deprotonate the ammonium salt to yield the free amine.[8] While necessary for certain reactions, the free amine is more susceptible to oxidative degradation.[6] Spirocyclic amines themselves can be stable, but prolonged exposure to strongly basic conditions, especially in the presence of oxidizing agents, should be approached with caution. Studies on related spirocyclic quaternary ammonium cations have highlighted their stability in alkaline media, suggesting the core ring system is robust.[9]

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation of amine-containing compounds.[6]

Recommendation: While specific photostability studies on this compound are not published, it is a standard best practice to protect all amine-containing compounds from light.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's quality over time.

Long-Term Storage

For optimal long-term stability, the following conditions are recommended, drawing parallels from the storage of other amine TFA salts.[7][10]

ParameterRecommended ConditionRationale
Temperature -20°C or colder Minimizes rates of potential chemical degradation, including oxidation.[6][10]
Atmosphere Inert gas (Argon or Nitrogen) Reduces the presence of oxygen and moisture to prevent oxidation and hydrolysis.
Light Protected from light (Amber vial) Prevents light-induced degradation (photolysis).[6][7]
Moisture Tightly sealed container, store in a desiccator The compound is likely hygroscopic; moisture can accelerate degradation.[7]

start [label="Compound Received", fillcolor="#F1F3F4", fontcolor="#202124"]; check_duration [label="Storage Duration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; short_term [label="Short-Term (< 1 month)", fillcolor="#FFFFFF", fontcolor="#202124"]; long_term [label="Long-Term (> 1 month)", fillcolor="#FFFFFF", fontcolor="#202124"]; storage_fridge [label="Store at 2-8°C\n(Refrigerator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage_freezer [label="Store at -20°C\n(Freezer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protect [label="In amber vial, tightly sealed\nunder inert gas (Ar/N₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; desiccate [label="Place vial in desiccator", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_duration; check_duration -> short_term [label="Short"]; check_duration -> long_term [label="Long"]; short_term -> storage_fridge; long_term -> storage_freezer; storage_fridge -> protect; storage_freezer -> protect; protect -> desiccate; }

Storage Condition Decision Workflow

Handling Protocol: Weighing and Dissolution

Due to the compound's hygroscopic nature, careful handling is required to prevent moisture absorption, which would compromise sample integrity and weighing accuracy.

Step-by-Step Weighing Protocol:

  • Equilibration: Before opening, remove the sealed container from cold storage and place it in a desiccator. Allow the container to warm to ambient temperature for at least 30 minutes. Causality: This critical step prevents atmospheric moisture from condensing on the cold solid, which would lead to inaccurate weighing and introduce water.[10]

  • Inert Atmosphere: If possible, perform weighing in a glove box under an inert atmosphere. If not available, work quickly and efficiently in a low-humidity environment.

  • Weighing: Tare a clean, dry weighing vessel. Quickly transfer the desired amount of the solid to the vessel and record the weight.

  • Resealing: Immediately and securely reseal the main container, purge with an inert gas if possible, and return it to the recommended storage conditions.

Dissolution Protocol:

  • Solvent Selection: The compound is a salt and is expected to have good solubility in polar solvents such as water, DMSO, and methanol.

  • Procedure: Add the weighed solid to your chosen solvent. Gentle vortexing or sonication can be used to aid dissolution.

  • Solution Storage: For stock solutions, it is best practice to prepare aliquots to avoid repeated freeze-thaw cycles. Store solutions at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[10]

Potential Degradation Pathways

While specific degradation studies are not available, an understanding of potential degradation pathways for similar molecules allows for proactive measures to be taken.


Parent [label="2-Azaspiro[3.3]heptane-\n6-carboxylic acid TFA Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photodegradation [label="Photodegradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

N_Oxide [label="N-Oxide Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation\n(under harsh conditions)", fillcolor="#FFFFFF", fontcolor="#202124"]; RingOpening [label="Potential Ring Opening\n(extreme pH/heat)", fillcolor="#FFFFFF", fontcolor="#202124"];

Parent -> Oxidation [label=" O₂ / light / heat "]; Parent -> Hydrolysis [label=" H₂O (moisture) "]; Parent -> Photodegradation [label=" UV light "];

Oxidation -> N_Oxide; Hydrolysis -> RingOpening; Photodegradation -> Oxidation; }

Potential Degradation Pathways

  • Oxidation of the Amine: The tertiary amine in the spirocyclic core is susceptible to oxidation, potentially forming an N-oxide.[11] Storing the compound as a TFA salt under an inert atmosphere significantly mitigates this risk.[6]

  • Hydrolysis: Although the azetidine and cyclobutane rings are generally stable, extreme pH and high temperatures could potentially lead to ring-opening via hydrolysis. The more immediate concern is the effect of water on the physical state of the material due to its hygroscopicity.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation, though this typically requires harsh conditions (e.g., high heat) and is not expected to be a concern under recommended storage and handling conditions.

Conclusion and Best Practices Summary

2-Azaspiro[3.3]heptane-6-carboxylic acid TFA salt is a robust and valuable building block for chemical synthesis. Its stability is maximized by treating it as a potentially hygroscopic and light-sensitive amine salt. The cornerstone of maintaining its integrity lies in the stringent control of temperature, moisture, and light. By adhering to the protocols outlined in this guide, researchers can ensure the quality and reliability of this compound in their experiments, leading to more consistent and trustworthy scientific outcomes.

Key Takeaways:

  • Store Cold and Dark: Long-term storage at -20°C in an amber vial is crucial.

  • Stay Dry: The compound is likely hygroscopic. Always equilibrate to room temperature in a desiccator before opening and handle in a low-humidity environment.

  • Inert is Better: Store and handle under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Solution Aliquoting: For solutions, create single-use aliquots to avoid repeated freeze-thaw cycles.

By implementing these measures, the scientific community can confidently utilize this important spirocyclic building block to its full potential.

References

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • RSC Publishing. (2015). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • National Analytical Corporation. This compound. [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • ResearchGate. (2016). How to remove TFA salt?[Link]

  • ACS Publications. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

Sources

A Technical Guide to the Characterization of 2-Azaspiro[3.3]heptane-6-carboxylic acid Trifluoroacetate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. 2-Azaspiro[3.3]heptane-6-carboxylic acid, a unique spirocyclic amino acid analogue, has emerged as a valuable building block in this endeavor. Its rigid, non-planar structure provides a distinct advantage over traditional, often flat, aromatic rings, enabling more precise spatial orientation of functional groups for optimal target engagement. The trifluoroacetate salt form of this compound is frequently utilized for its stability and solubility, making it a common intermediate in synthetic workflows.

This guide provides an in-depth technical overview of the critical quality attributes of 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate, focusing on the verification of its molecular weight and the comprehensive assessment of its purity. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible biological data are built. We will explore the underlying principles of the analytical techniques employed, provide detailed experimental protocols, and discuss the scientific rationale behind these methodological choices.

Core Compound Specifications

A foundational aspect of utilizing any chemical reagent in a research and development setting is a clear understanding of its fundamental properties. The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1523572-02-2[1][2][3]
Molecular Formula C₉H₁₂F₃NO₄ (or C₇H₁₁NO₂·C₂HF₃O₂)[1][2][3]
Molecular Weight 255.2 g/mol [1][3]
Typical Purity ≥95-97%[1][2][3][4]
Physical Form Solid[4]
IUPAC Name 2,2,2-trifluoroacetic acid;2-azaspiro[3.3]heptane-6-carboxylic acid[2][3]

Part 1: Absolute Molecular Weight Verification

The confirmation of the molecular weight of a compound is the first and most crucial step in its identification. For a molecule like this compound, which is often the product of a multi-step synthesis, this verification ensures that the desired chemical transformation has occurred. Mass spectrometry stands as the definitive technique for this purpose due to its high accuracy and sensitivity.[1][2]

The Principle of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] The process involves three fundamental steps: ionization, mass analysis, and detection. For a small molecule like our target compound, an electrospray ionization (ESI) source is typically employed. ESI is a "soft" ionization technique that allows for the ionization of the molecule with minimal fragmentation, which is ideal for determining the molecular weight of the intact molecule.[2] Once ionized, the molecules are guided into a mass analyzer, which separates them based on their m/z ratio. The detector then records the abundance of each ion, generating a mass spectrum.

Experimental Protocol: Molecular Weight Confirmation by LC-MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a highly effective method for determining the molecular weight of a sample, providing both separation and identification in a single analysis.[1]

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Reagents and Materials:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Sample vial

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient to elute the compound of interest.

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: The expected molecular ion peak would be [M+H]⁺, corresponding to the protonated 2-Azaspiro[3.3]heptane-6-carboxylic acid. The trifluoroacetate counterion is typically not observed in positive ion mode. The expected m/z would be approximately 142.1, corresponding to the free acid (C₇H₁₁NO₂).

Rationale and Self-Validation

The choice of ESI in positive mode is based on the presence of the secondary amine in the azaspiro[3.3]heptane core, which is readily protonated. The use of formic acid in the mobile phase aids in this protonation, enhancing the signal intensity. The LC separation step ensures that the analyzed compound is isolated from any potential non-volatile impurities that could interfere with the ionization process. A high-resolution mass spectrometer can provide a mass measurement with high accuracy (typically within 5 ppm), which can be used to confirm the elemental composition of the molecule.[2] The observation of the correct molecular ion peak at the expected retention time serves as a self-validating system for the identity of the compound.

Molecular_Weight_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in Mobile Phase hplc HPLC Separation (C18 column) prep->hplc Inject esi Electrospray Ionization (Positive Mode) hplc->esi Elute ms Mass Analysis (m/z 50-500) esi->ms Ion Transfer data Detect [M+H]⁺ ion at expected m/z ~142.1 ms->data Generate Spectrum confirm Confirm Molecular Weight and Elemental Composition data->confirm Validate

Workflow for Molecular Weight Verification by LC-MS

Part 2: Comprehensive Purity Assessment

Ensuring the purity of a drug discovery compound is critical, as impurities can lead to erroneous biological data, side effects in later stages, or unpredictable reactions in subsequent synthetic steps.[6] A multi-pronged approach, utilizing both chromatographic and spectroscopic techniques, provides the most robust assessment of purity.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Objective: To determine the purity of this compound and identify any potential impurities.

Instrumentation:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector

Reagents and Materials:

  • Same as in the LC-MS protocol.

Procedure:

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (or PDA scan from 200-400 nm)

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector can be used for peak purity analysis to check for co-eluting impurities.[7]

The use of TFA in the mobile phase serves a dual purpose: it acts as an ion-pairing agent to improve the peak shape of the basic amine and maintains a low pH to suppress the ionization of the carboxylic acid, leading to better retention and resolution. Detection at a low wavelength (210 nm) is necessary because the molecule lacks a strong chromophore. The gradient elution ensures that both polar and non-polar impurities can be detected. This method is self-validating in that a sharp, symmetrical peak for the main component and a stable baseline are indicative of a well-behaved analysis. Any significant impurity will appear as a separate peak, allowing for its quantification.

Structural Confirmation and Impurity Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8][9][10][11] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the confirmation of the expected structure and the identification of any impurities.

Objective: To confirm the structure of this compound and assess for the presence of the trifluoroacetate counterion.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The spectrum should show signals corresponding to the protons of the azaspiro[3.3]heptane core and the carboxylic acid proton.

  • ¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum. This will show a single peak corresponding to the trifluoroacetate counterion.

  • Data Analysis:

    • ¹H NMR: The integration of the peaks should correspond to the number of protons in the structure. The chemical shifts and coupling patterns should be consistent with the spirocyclic framework.

    • ¹⁹F NMR: The presence of a singlet around -76 ppm (relative to a standard) confirms the presence of the trifluoroacetate counterion. The integration of the ¹H and ¹⁹F signals can be used to determine the stoichiometry of the salt.

¹H NMR provides a fingerprint of the molecule. Any significant organic impurity will give rise to additional peaks in the spectrum. ¹⁹F NMR is highly specific for the trifluoroacetate counterion and is a direct method to confirm its presence.[12][13] The combination of these two experiments provides a self-validating system: the ¹H NMR confirms the structure of the organic cation, while the ¹⁹F NMR confirms the presence of the counterion. The relative integration of the signals in both spectra should be consistent with a 1:1 salt.

Purity_Assessment_Workflow cluster_hplc Chromatographic Purity (HPLC) cluster_nmr Structural Confirmation (NMR) cluster_result Final Purity Assessment hplc_prep Prepare Sample (1 mg/mL) hplc_run RP-HPLC with UV/PDA Detection hplc_prep->hplc_run hplc_data Calculate Area % Assess Peak Purity hplc_run->hplc_data final_purity Combine HPLC and NMR data for a comprehensive purity profile hplc_data->final_purity nmr_prep Prepare Sample in Deuterated Solvent nmr_run Acquire ¹H and ¹⁹F NMR Spectra nmr_prep->nmr_run nmr_data Confirm Structure and Counterion Stoichiometry nmr_run->nmr_data nmr_data->final_purity

Workflow for Comprehensive Purity Assessment

Conclusion

The rigorous characterization of this compound through a combination of mass spectrometry, HPLC, and NMR spectroscopy is essential for its effective use in drug discovery and development. This guide has outlined the fundamental principles and practical protocols for determining the molecular weight and assessing the purity of this important building block. By understanding the "why" behind each experimental choice, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. The adoption of these self-validating analytical workflows is a cornerstone of scientific integrity and a critical component in the journey from a promising molecule to a potential therapeutic.

References

  • Aragen Bioscience. Molecular weight Determination. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • TIGP. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • PubMed Central. Methods used to exchange trifluoroacetate counterion of peptide 2-TFA by RP-SPE. [Link]

  • National Analytical Corporation. This compound. [Link]

  • PubMed Central. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]

  • Agilent. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • Semantic Scholar. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • SpringerLink. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. [Link]

  • National Analytical Corporation. This compound. [Link]

Sources

Methodological & Application

Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland," a strategic shift away from planar, aromatic structures towards three-dimensional (3D) scaffolds, has gained significant traction.[1] Among these 3D-rich structures, azaspiro[3.3]heptanes have emerged as a particularly valuable class of building blocks.[2] Their rigid, spirocyclic framework serves as a bioisosteric replacement for commonly used motifs like piperidine, offering improvements in metabolic stability, aqueous solubility, and lipophilicity, while providing well-defined exit vectors for substituent placement.[2][3]

2-Azaspiro[3.3]heptane-6-carboxylic acid, the subject of this guide, is a key derivative that incorporates a carboxylic acid functionality, a common feature in pharmacologically active compounds for engaging with biological targets or modulating pharmacokinetic properties. This document provides a comprehensive overview of the synthetic strategies to access this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Strategic Approaches to the 2-Azaspiro[3.3]heptane Core

The construction of the 2-azaspiro[3.3]heptane scaffold presents a unique synthetic challenge due to the inherent strain of the two fused four-membered rings. Successful synthetic routes typically rely on robust ring-forming reactions and careful manipulation of functional groups. Two primary strategies have emerged as the most viable:

  • The "Oxo-Intermediate" Route: This approach involves the synthesis of a key precursor, a 6-oxo-2-azaspiro[3.3]heptane derivative, followed by functional group manipulation to install the carboxylic acid. This strategy offers the advantage of a convergent synthesis and the potential for diversification from a common intermediate.

  • The "Cyclobutanedicarboxylate" Route: This classic approach begins with a commercially available or readily synthesized cyclobutane-1,1-dicarboxylate and proceeds through a series of transformations to build the azetidine ring and introduce the desired functionality.

This guide will provide a detailed examination of both routes, offering a comparative analysis to inform the selection of the most appropriate strategy based on available resources and desired scale.

Route 1: The "Oxo-Intermediate" Pathway

This is arguably the more modern and versatile approach, leveraging a key ketone intermediate that can be a versatile handle for further functionalization. The synthesis of the N-Boc protected version of this intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been well-documented.[4]

Workflow for the "Oxo-Intermediate" Route

A Diethyl 1,1-cyclobutanedicarboxylate B 1,1-Bis(hydroxymethyl)cyclobutane A->B LiAlH4 C 1,1-Bis(tosyloxymethyl)cyclobutane B->C TsCl, Pyridine D N-(o-Nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane C->D o-Nitrobenzenesulfonamide, K2CO3 E 2-Azaspiro[3.3]heptane D->E Thiophenol, K2CO3 F tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate E->F 1. H+ (ketone formation) 2. Boc2O, NaHCO3 G tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate F->G NaBH4 H tert-Butyl 6-carboxy-2-azaspiro[3.3]heptane-2-carboxylate G->H Oxidation (e.g., Jones) I 2-Azaspiro[3.3]heptane-6-carboxylic acid H->I Deprotection (e.g., TFA)

Caption: Synthetic workflow for Route 1 via the 6-oxo intermediate.

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

This reduction of the commercially available diethyl 1,1-cyclobutanedicarboxylate is a standard procedure.

  • Reagents and Equipment: Diethyl 1,1-cyclobutanedicarboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Round-bottom flask, Reflux condenser, Magnetic stirrer, Ice bath.

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of diethyl 1,1-cyclobutanedicarboxylate in THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

Step 2: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane

The activation of the hydroxyl groups as tosylates prepares the molecule for cyclization.

  • Reagents and Equipment: 1,1-Bis(hydroxymethyl)cyclobutane, p-Toluenesulfonyl chloride (TsCl), Pyridine, Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • Dissolve 1,1-bis(hydroxymethyl)cyclobutane in pyridine and cool to 0 °C.

    • Add TsCl portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 3-5: Formation of the 2-Azaspiro[3.3]heptane Core and N-Boc Protection

This sequence involves a double N-alkylation to form the azetidine ring, deprotection, and subsequent protection with a Boc group, followed by oxidation to the ketone. A detailed procedure for a similar transformation is described in a Chinese patent.[5]

  • Procedure Summary:

    • The ditosylate is reacted with o-nitrobenzenesulfonamide in the presence of a base like K₂CO₃ to form the N-protected spirocycle.

    • The o-nitrobenzenesulfonyl protecting group is removed using thiophenol and K₂CO₃.

    • The resulting secondary amine is then treated under acidic conditions to generate the ketone, followed by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaHCO₃ to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Step 6: Reduction of the Ketone

Standard borohydride reduction conditions are effective for this transformation.

  • Reagents and Equipment: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, Sodium borohydride (NaBH₄), Methanol, Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve the ketone in methanol and cool to 0 °C.

    • Add NaBH₄ portion-wise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with acetone and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol.

Step 7: Oxidation to the Carboxylic Acid

A strong oxidizing agent is required for the conversion of the secondary alcohol to a carboxylic acid. Jones oxidation is a classic and effective method.

  • Reagents and Equipment: tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, Jones reagent (CrO₃ in H₂SO₄), Acetone, Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • Dissolve the alcohol in acetone and cool to 0 °C.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir for 2 hours at room temperature.

    • Quench the excess oxidant with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers and concentrate to yield the N-Boc protected carboxylic acid.

Step 8: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

  • Reagents and Equipment: tert-Butyl 6-carboxy-2-azaspiro[3.3]heptane-2-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve the N-Boc protected acid in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The crude product can be purified by recrystallization or ion-exchange chromatography.

Route 2: The "Cyclobutanedicarboxylate" Pathway

This route offers a more linear approach, building the azetidine ring onto a pre-functionalized cyclobutane core.

Workflow for the "Cyclobutanedicarboxylate" Route

A Diethyl 1,1-cyclobutanedicarboxylate B 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid A->B 1. KOH (hydrolysis) 2. H+ C Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate B->C SOCl2, then MeOH D Methyl 1-(mesyloxymethyl)cyclobutane-1-carboxylate C->D MsCl, Et3N E Methyl 1-(azidomethyl)cyclobutane-1-carboxylate D->E NaN3, DMF F Methyl 1-(aminomethyl)cyclobutane-1-carboxylate E->F H2, Pd/C G N-Protected Azetidinone F->G Ring Closing Agent (e.g., phosgene equivalent) H 2-Azaspiro[3.3]heptan-1-one G->H Deprotection I 2-Azaspiro[3.3]heptane-6-carboxylic acid H->I Ring Opening and Re-functionalization (conceptual)

Caption: Conceptual workflow for Route 2 starting from diethyl 1,1-cyclobutanedicarboxylate.

Discussion of Route 2

This route begins with the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate, followed by reduction of the resulting carboxylic acid to a primary alcohol. The remaining ester group is then carried through a series of transformations to introduce an amino group. The key step is the intramolecular cyclization to form the azetidinone ring. While conceptually straightforward, this route can be challenging in practice, particularly the selective functionalization and the ring-closure to the strained azetidinone. Subsequent conversion of the azetidinone to the desired carboxylic acid at the 6-position would require further synthetic manipulations that may be complex.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: "Oxo-Intermediate"Route 2: "Cyclobutanedicarboxylate"
Convergence More convergent, allowing for late-stage diversification.More linear, with functional groups carried through many steps.
Key Intermediate tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateN-Protected Azetidinone
Challenges Multi-step synthesis of the key oxo-intermediate.Selective mono-functionalization of the dicarboxylate; strained azetidinone formation.
Scalability The synthesis of the oxo-intermediate has been reported on a reasonable scale.[5]May be less amenable to large-scale synthesis due to the linear nature.
Overall Recommendation Recommended due to its versatility and documented success.Feasible, but potentially more challenging and less flexible.

Conclusion and Future Outlook

The synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid is a challenging yet achievable goal for medicinal chemists. The "Oxo-Intermediate" route presents a robust and versatile strategy, benefiting from a well-characterized key intermediate. As the demand for novel, 3D-rich scaffolds continues to grow, the development of efficient and scalable syntheses for building blocks like 2-azaspiro[3.3]heptane-6-carboxylic acid will be crucial for the advancement of drug discovery programs. Further optimization of these routes, perhaps through the use of novel catalytic methods for C-H functionalization or more efficient ring-closing strategies, will undoubtedly expand the accessibility and utility of this valuable molecular scaffold.

References

  • Šebesta, R., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 53(19), 3396-3404.
  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 114-123.
  • Ma, B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1533-1538.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. ()

  • van der Haas, R. N., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Cason, J., & Allen, C. F. H. (1951). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 31, 21.
  • CN105646318A - Synthesis method of 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid. ()
  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C–H Bond Functionalizations: Models and Mechanisms.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
  • Wuitschik, G., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 2-Azaspiro[3.3]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Peptide Design

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Constrained amino acids, in particular, can pre-organize the peptide backbone into specific conformations, leading to enhanced receptor affinity, increased proteolytic stability, and improved pharmacokinetic profiles. 2-Azaspiro[3.3]heptane-6-carboxylic acid is a novel, sterically constrained building block that introduces a rigid spirocyclic scaffold into the peptide chain. Its unique three-dimensional structure can significantly influence peptide secondary structure, offering a valuable tool for peptidomimetic design and drug discovery.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-Azaspiro[3.3]heptane-6-carboxylic acid into peptides using solid-phase peptide synthesis (SPPS).

The Structural Advantage of 2-Azaspiro[3.3]heptane-6-carboxylic acid

The defining feature of 2-Azaspiro[3.3]heptane-6-carboxylic acid is its spirocyclic core, which imparts a high degree of conformational rigidity. Unlike linear or more flexible cyclic amino acids, the spirocyclic nature of this building block restricts the rotation of backbone dihedral angles (phi and psi), forcing the peptide chain to adopt a more defined spatial arrangement. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.

Core Principles for SPPS with Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like 2-Azaspiro[3.3]heptane-6-carboxylic acid into a growing peptide chain requires careful consideration of coupling conditions to overcome the physical obstruction to peptide bond formation. Standard coupling protocols may prove insufficient, leading to incomplete reactions and the formation of deletion sequences.

Key Considerations:
  • Potent Coupling Reagents: The use of high-reactivity coupling reagents is paramount. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyAOP and PyBOP, are highly recommended. These reagents form highly reactive activated esters that can overcome the steric hindrance of the spirocyclic amino acid.

  • Optimized Reaction Conditions: Extended coupling times and, in some cases, double coupling may be necessary to ensure complete reaction. The use of microwave-assisted SPPS can also be beneficial in driving difficult couplings to completion by increasing reaction kinetics.

  • Appropriate Solvent Systems: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. Ensuring the use of high-quality, amine-free DMF is crucial to prevent premature Fmoc deprotection and other side reactions.

  • Monitoring of Coupling Efficiency: Qualitative tests such as the Kaiser (ninhydrin) test should be performed after the coupling step to confirm the absence of free primary amines, indicating a complete reaction.

Recommended Building Blocks for SPPS

For seamless integration into standard Fmoc- or Boc-based SPPS workflows, appropriately protected derivatives of 2-Azaspiro[3.3]heptane-6-carboxylic acid are required. The following building blocks are commercially available:

Building BlockProtecting Group StrategySupplier Examples
Boc-2-Azaspiro[3.3]heptane-6-carboxylic acid Boc/BzlMedChemExpress, Ambeed, Synthonix, Apollo Scientific
Fmoc-2-Azaspiro[3.3]heptane-6-carboxylic acidFmoc/tBuTypically requires custom synthesis or special order

Note: While Boc-protected derivatives are more readily available, Fmoc-protected versions can be synthesized or sourced from specialized suppliers for use in Fmoc-based SPPS.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the desired resin (e.g., 100-200 mesh Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF for at least 30 minutes.

Protocol 2: Fmoc-SPPS Workflow

This protocol outlines a single cycle of amino acid addition. Repeat this cycle for each amino acid in the peptide sequence.

Figure 1. General Fmoc-SPPS Cycle.

A. Fmoc Deprotection:

  • To the swelled resin, add 5 mL of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

B. Coupling of Standard Amino Acids:

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and a suitable coupling reagent (e.g., HCTU, 0.38 mmol, 3.8 eq.) in 3 mL of DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the vial.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

C. Coupling of Boc-2-Azaspiro[3.3]heptane-6-carboxylic acid (in a Boc/Bzl strategy) or Fmoc-2-Azaspiro[3.3]heptane-6-carboxylic acid (in an Fmoc/tBu strategy):

Due to the sterically hindered nature of this amino acid, a more robust coupling protocol is recommended.

Figure 2. Recommended workflow for coupling hindered amino acids.

  • In a separate vial, dissolve the protected 2-Azaspiro[3.3]heptane-6-carboxylic acid (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in 4 mL of DMF.

  • Add DIEA (1.0 mmol, 10 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 4-6 hours at room temperature. For particularly difficult couplings, the reaction can be left overnight.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Perform a Kaiser test. If the test is positive (beads turn blue), indicating incomplete coupling, repeat steps 1-5 (double coupling).

  • If the Kaiser test is negative, proceed with the next deprotection/coupling cycle.

ParameterStandard Amino Acid CouplingHindered Amino Acid Coupling (Recommended)
Amino Acid Equivalents 4 eq.5 eq.
Coupling Reagent HCTU (3.8 eq.)HATU (4.8 eq.)
Base DIEA (8 eq.)DIEA (10 eq.)
Coupling Time 1-2 hours4-6 hours (or overnight)
Monitoring Kaiser TestKaiser Test (double coupling if positive)
Protocol 3: Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

A. For peptides synthesized on Rink Amide or Wang resin (Fmoc/tBu strategy):

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 30 minutes.

  • Prepare the cleavage cocktail. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.

  • Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

B. For protected peptides synthesized on 2-chlorotrityl chloride resin:

To obtain a fully protected peptide fragment, a milder cleavage cocktail is used.

  • Wash the peptide-resin with DCM (3 x 10 mL).

  • Add a solution of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v) to the resin.

  • Agitate for 30-60 minutes.

  • Filter and collect the filtrate. Repeat the treatment with the cleavage solution.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time- Low reactivity of coupling reagent- Aggregation of the peptide chain- Extend coupling time- Perform a double coupling- Use a more potent coupling reagent (e.g., HATU, COMU)- Consider microwave-assisted synthesis
Low Cleavage Yield - Incomplete cleavage reaction- Adsorption of the peptide to the resin- Extend cleavage time- Use a fresh cleavage cocktail- Ensure proper resin swelling before cleavage
Presence of Deletion Sequences in Mass Spectrum - Incomplete coupling at one or more steps- Optimize coupling conditions for the specific difficult residue (e.g., double coupling, stronger activator)

Conclusion

The incorporation of 2-Azaspiro[3.3]heptane-6-carboxylic acid into peptides offers an exciting avenue for the design of novel, conformationally constrained peptidomimetics. While its sterically hindered nature presents challenges in solid-phase peptide synthesis, these can be effectively overcome by employing optimized protocols. The use of potent coupling reagents, extended reaction times, and careful monitoring of reaction completion are key to the successful synthesis of peptides containing this unique spirocyclic building block. The methodologies outlined in this guide provide a robust framework for researchers to explore the potential of 2-Azaspiro[3.3]heptane-6-carboxylic acid in their drug discovery and development programs.

References

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Synthonix. (n.d.). 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid 2-tert-butyl ester. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Spirocyclic Amino Acids into Small Molecule Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The "escape from flatland" is a pivotal theme in modern medicinal chemistry, urging a shift from planar, aromatic structures towards three-dimensional molecular architectures to enhance drug-like properties. Spirocyclic scaffolds, particularly those integrated into amino acid frameworks, are at the forefront of this movement.[1][2] These conformationally constrained motifs offer a powerful tool to rigidly orient pharmacophoric elements in three-dimensional space, thereby improving target affinity, selectivity, and pharmacokinetic profiles.[1][3][4] This guide provides an in-depth exploration of the strategic advantages of spirocyclic amino acids and delivers detailed, field-proven protocols for their synthesis, incorporation into peptide and small molecule candidates, and subsequent characterization.

The Spirocyclic Advantage: Engineering Molecular Three-Dimensionality

Spirocyclic systems, defined by two rings sharing a single quaternary carbon atom, introduce a unique and rigid three-dimensional geometry into molecular scaffolds.[2] When incorporated into amino acids, this structural feature offers several compelling advantages for drug design:

  • Enhanced Target Affinity and Selectivity: The rigid spirocyclic framework pre-organizes the molecule into a specific, low-energy conformation that can more precisely match the topology of a biological target's binding site. This reduces the entropic penalty upon binding and can lead to significant gains in potency.[5] Furthermore, the defined spatial projection of substituents can improve selectivity by minimizing interactions with off-targets. For instance, substituting a flexible piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1, along with reduced cytotoxicity.[1]

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of sp3-rich spirocyclic centers increases the fraction of sp3 hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[1] This shift away from planarity often leads to improved aqueous solubility, reduced lipophilicity (logP/logD), and enhanced metabolic stability by shielding susceptible metabolic sites.[1][3][6] In the development of Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists, replacing a morpholine with various azaspirocycles successfully lowered logD values and improved metabolic stability.[1]

  • Novel Chemical Space: Spirocyclic amino acids provide access to novel and patentable chemical matter, allowing researchers to explore uncharted regions of chemical space and circumvent existing intellectual property.[2]

Synthesis of Spirocyclic Amino Acid Precursors

The successful integration of these scaffolds begins with their robust synthesis. Below are protocols for two common and versatile methods to generate spirocyclic amine and pyrrolidine cores, which can be further elaborated into amino acid derivatives.

Protocol 2.1: Synthesis of Spirocyclic Amines via Stannyl Amine Protocol (SnAP)

The Stannyl Amine Protocol (SnAP) is a powerful method for the one-step synthesis of saturated, N-unprotected spirocyclic N-heterocycles from cyclic ketones.[1][7][8][9] This protocol is advantageous for its operational simplicity and broad substrate scope.

Workflow Overview:

cluster_0 SnAP Reagent Synthesis cluster_1 Spirocyclization Reaction reagent_prep Prepare SnAP Reagent (e.g., from amino alcohol and tributyl(iodomethyl)stannane) ketimine_formation Ketimine Formation (SnAP Reagent, Ketone, MS 3Å, Benzene, Reflux) reagent_prep->ketimine_formation 1.0 equiv ketone Cyclic Ketone (e.g., N-Boc-4-piperidone) ketone->ketimine_formation 1.05 equiv cyclization Copper-Mediated Cyclization (Cu(OTf)2, 2,6-lutidine, HFIP/DCE) ketimine_formation->cyclization Intermediate product N-H Spirocyclic Amine cyclization->product start Cyclic α-Amino Acid step1 Step 1: N-Alkylation (e.g., with Ethyl Bromoacetate) start->step1 step2 Step 2: Esterification (e.g., EtOH, SOCl₂) step1->step2 diester Diester Precursor step2->diester step3 Step 3: Dieckmann Condensation (NaH or KOtBu in THF) diester->step3 keto_ester Spirocyclic β-Keto Ester step3->keto_ester step4 Step 4: Hydrolysis & Decarboxylation (Acid or Base, Heat) keto_ester->step4 product Spirocyclic Pyrrolidinone step4->product cluster_0 SPPS Cycle (Repeated) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 n-1 cycles coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling n-1 cycles wash2 4. DMF Wash coupling->wash2 n-1 cycles wash2->deprotection n-1 cycles final_peptide Resin-Bound Protected Peptide wash2->final_peptide start Rink Amide Resin start->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_peptide->cleavage purification HPLC Purification cleavage->purification product Purified Peptide purification->product

Sources

Application of 2-Azaspiro[3.3]heptane Derivatives as PROTAC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] While the ligands provide target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[][4]

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[5] However, the field is rapidly evolving towards more sophisticated, rigid linker designs to overcome the limitations of flexible linkers, such as entropic penalties upon binding and unfavorable pharmacokinetic properties.[] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and improving selectivity.[]

This guide focuses on the application of 2-azaspiro[3.3]heptane derivatives, a class of rigid, three-dimensional scaffolds, as advanced PROTAC linkers. Their unique spirocyclic structure offers a distinct advantage in navigating the complex chemical space of PROTAC design, providing a favorable balance of rigidity, synthetic accessibility, and improved physicochemical properties.

The 2-Azaspiro[3.3]heptane Advantage

The 2-azaspiro[3.3]heptane scaffold is a compelling choice for PROTAC linker design for several key reasons:

  • Constrained Conformation: The spirocyclic nature of the 2-azaspiro[3.3]heptane core imparts a high degree of conformational rigidity. This helps to reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher binding affinity and more potent protein degradation.

  • Three-Dimensionality: Unlike linear linkers, the 2-azaspiro[3.3]heptane scaffold provides well-defined three-dimensional exit vectors. This allows for precise spatial orientation of the POI and E3 ligase ligands, which is crucial for optimal ternary complex formation and subsequent ubiquitination.

  • Improved Physicochemical Properties: The introduction of sp3-rich, rigid structures like 2-azaspiro[3.3]heptane can lead to improved drug-like properties. These scaffolds can help to decrease lipophilicity and increase aqueous solubility compared to long, greasy alkyl chains, which can positively impact cell permeability and overall bioavailability.

  • Synthetic Accessibility: A variety of functionalized 2-azaspiro[3.3]heptane building blocks are commercially available, facilitating their incorporation into PROTAC synthesis workflows.[6][7][8][9][10][11][12][13][14] These building blocks often come with protecting groups (e.g., Boc) and functional handles (e.g., amines, carboxylic acids) suitable for standard coupling chemistries.[6][7][8][9][10][11][12][13][14]

Workflow for Developing a 2-Azaspiro[3.3]heptane-based PROTAC

The development of a novel PROTAC incorporating a 2-azaspiro[3.3]heptane linker follows a logical progression from chemical synthesis to biological evaluation.

PROTAC_Development_Workflow cluster_synthesis Part 1: Synthesis & Characterization cluster_evaluation Part 2: Biological Evaluation Synthesis PROTAC Synthesis (Amide Coupling) Purification Purification (Prep-HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Validated PROTAC DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Ternary_Complex Ternary Complex Formation Assays DC50_Dmax->Ternary_Complex

Caption: A streamlined workflow for the development of 2-azaspiro[3.3]heptane-based PROTACs.

Part 1: Synthesis and Characterization Protocols

This section provides a representative protocol for the synthesis of a model PROTAC utilizing a commercially available 2-azaspiro[3.3]heptane linker. The synthesis involves standard amide bond formation reactions.

Model Synthetic Scheme

Synthesis_Scheme POI_ligand POI Ligand-COOH Intermediate1 POI Ligand-(amide)-(2-azaspiro[3.3]heptane)-Boc POI_ligand->Intermediate1 Amide Coupling (HATU, DIPEA) Linker H2N-(2-azaspiro[3.3]heptane)-Boc Linker->Intermediate1 E3_ligand HOOC-E3 Ligand Final_PROTAC Final PROTAC E3_ligand->Final_PROTAC Intermediate2 POI Ligand-(amide)-(2-azaspiro[3.3]heptane)-NH2 Intermediate1->Intermediate2 Boc Deprotection (TFA) Intermediate2->Final_PROTAC Amide Coupling (HATU, DIPEA)

Caption: General synthetic scheme for a 2-azaspiro[3.3]heptane-linked PROTAC.

Protocol 1: Synthesis of a Model PROTAC

This protocol describes the coupling of a POI ligand with a carboxylic acid handle, a Boc-protected 6-amino-2-azaspiro[3.3]heptane linker, and an E3 ligase ligand with a carboxylic acid handle.

Materials:

  • POI ligand with a carboxylic acid functional group

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate[12]

  • E3 ligase ligand (e.g., pomalidomide derivative) with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step-by-Step Procedure:

Step 1: Coupling of POI Ligand to the Linker

  • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified POI-linker intermediate in a solution of 20% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of POI-Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq, to neutralize the TFA salt) and stir for 10 minutes.

  • Add the crude POI-linker amine salt from the previous step.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Step 4: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS.

  • Elucidate the structure using 1H and 13C NMR spectroscopy.

Part 2: Biological Evaluation Protocols

Once the 2-azaspiro[3.3]heptane-containing PROTAC is synthesized and characterized, its biological activity must be assessed. The primary evaluation involves determining its ability to induce the degradation of the target protein in a cellular context.

Protocol 2: Western Blot for Protein Degradation

Western blotting is a standard technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[15]

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium from a DMSO stock. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.[15]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]

  • SDS-PAGE and Transfer: Normalize protein amounts and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[5]

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.

Protocol 3: Determination of DC₅₀ and Dₘₐₓ

The potency and efficacy of a PROTAC are quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ).[15][16] These values are derived from the dose-response curve generated from the Western blot data.

Data Analysis:

  • Normalization: For each PROTAC concentration, calculate the normalized POI level as a percentage of the vehicle-treated control (which is set to 100%).

  • Curve Fitting: Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Calculation: Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism). The software will calculate the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximal percentage of degradation achieved).[16]

Data Presentation

Summarizing the key parameters in a table allows for easy comparison between different PROTACs.

PROTAC IDLinker StructureDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AZS-01 2-Azaspiro[3.3]heptane25>90
PROTAC-PEG4 4-unit PEG15075
PROTAC-Alkyl-C8 8-carbon alkyl chain50060

This is example data and should be replaced with experimental results.

Advanced Application: Assessing Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[] The rigid nature of the 2-azaspiro[3.3]heptane linker is hypothesized to favor a specific conformation that enhances ternary complex formation. Several biophysical and cellular assays can be employed to investigate this.

Ternary_Complex_Assays cluster_biophysical Biophysical Assays cluster_cellular Cell-based Assays Ternary_Complex Ternary Complex Formation SPR Surface Plasmon Resonance (SPR) Ternary_Complex->SPR ITC Isothermal Titration Calorimetry (ITC) Ternary_Complex->ITC FP Fluorescence Polarization (FP) Ternary_Complex->FP NanoBRET NanoBRET™ Ternary_Complex->NanoBRET Co_IP Co-Immunoprecipitation (Co-IP) Ternary_Complex->Co_IP

Caption: Key assays for evaluating ternary complex formation.

  • Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase, and can be adapted to study the formation of the ternary complex.[18][19]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions.[20]

  • Fluorescence Polarization (FP): FP assays can be used to determine the binding affinities in a competitive format, assessing both binary and ternary complex formation.[21]

  • NanoBRET™ Target Engagement: This live-cell assay can measure the engagement of the PROTAC with the E3 ligase or the POI inside the cell, providing insights into cellular permeability and target binding.[22]

  • Co-immunoprecipitation (Co-IP): This classic technique can be used to demonstrate the PROTAC-dependent association of the POI with the E3 ligase in cell lysates.

The choice of assay depends on the specific research question and available resources. A combination of biophysical and cell-based assays will provide the most comprehensive understanding of how the 2-azaspiro[3.3]heptane linker influences ternary complex formation and ultimately, protein degradation.

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold represents a significant advancement in PROTAC linker technology. Its inherent rigidity and well-defined three-dimensional structure offer a powerful tool to rationally design potent and selective protein degraders with improved physicochemical properties. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and biologically evaluate novel PROTACs incorporating these advanced linkers. As the field of targeted protein degradation continues to expand, the strategic implementation of rigid linkers like 2-azaspiro[3.3]heptane derivatives will be instrumental in unlocking the full therapeutic potential of PROTACs.

References

  • MDPI. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]

  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Retrieved from [Link]

  • YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks. Retrieved from [Link]

  • PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]

  • MDPI. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

  • Pro-Protector. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties and in Vitro Potencies of 1. Retrieved from [Link]

  • PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • MDPI. (n.d.). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Retrieved from [Link]

  • DiVA portal. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). Spiro Building Blocks. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]

  • PubMed Central. (2023). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]

  • ResearchGate. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]

  • PubMed Central. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • Semmelweis University. (n.d.). Novel E3 Ligase Ligand Libraries for Degradation of Proteins Implicated in Malignant Diseases. Retrieved from [Link]

  • PubMed Central. (n.d.). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Azaspiro[3.3]heptanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the imperative to generate novel, three-dimensional (3D) chemical matter with improved physicochemical and pharmacological properties is paramount. This guide provides an in-depth exploration of azaspiro[3.3]heptanes, a class of strained spirocyclic scaffolds that have emerged as powerful tools in drug discovery. We will detail their strategic application as bioisosteres for common saturated heterocycles, provide validated synthetic protocols for their preparation and functionalization, and present case studies demonstrating their successful implementation in lead optimization programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique building blocks to overcome challenges in potency, selectivity, and ADME properties.

Introduction: Escaping Flatland with Azaspiro[3.3]heptanes

The "escape from flatland" is a prevailing theme in modern drug design, encouraging a shift away from planar, aromatic structures towards molecules with greater sp³-character and spatial complexity. Azaspiro[3.3]heptanes are at the forefront of this movement. These scaffolds consist of two four-membered rings fused at a central quaternary carbon, creating a rigid, well-defined three-dimensional geometry.

Their utility stems primarily from their role as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Azaspiro[3.3]heptanes serve as non-classical bioisosteres for ubiquitous saturated heterocycles such as piperidines, piperazines, and morpholines.[1][2][3] This replacement can profoundly and often beneficially alter a compound's properties.

Key Advantages of Incorporating Azaspiro[3.3]heptanes:

  • Improved Physicochemical Properties: Contrary to the intuition that adding carbon should increase lipophilicity, many azaspiro[3.3]heptane analogues exhibit lower logD values and higher aqueous solubility compared to their parent heterocycles.[2][4] This effect is often attributed to changes in basicity and the unique hydration sphere around the rigid scaffold.[4]

  • Enhanced Metabolic Stability: The quaternary spiro-center and the strained four-membered rings are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for six-membered heterocycles.[2][5][6]

  • Novel Structural Vectors: The rigid spirocyclic core presents substituents with precise and predictable exit vectors, allowing for novel exploration of binding pockets and improved target selectivity.[7]

  • Intellectual Property: Replacing a common heterocycle with an azaspiro[3.3]heptane core can generate a novel chemical entity, providing a clear path to new intellectual property.[8][9][10]

Azaspiro[3.3]heptanes as Versatile Bioisosteres

The choice of which azaspiro[3.3]heptane to use depends on the heterocycle it is intended to replace. The geometric and electronic properties of the spirocycle can either mimic or strategically alter the presentation of key pharmacophoric features.

Caption: Bioisosteric relationships between common heterocycles and azaspiro[3.3]heptane cores.

While these substitutions can be powerful, they are not always suitable. Due to the significant geometric changes, azaspiro[3.3]heptanes may not be effective bioisosteres when the parent heterocycle is located centrally within a molecule, as this can disrupt the required orientation of terminal groups.[4] The most successful applications are often as terminal "cap" groups.

Parent Heterocycle Azaspiro[3.3]heptane Bioisostere Key Rationale & Impact References
Piperidine2-Azaspiro[3.3]heptaneThe most common replacement; often increases aqueous solubility and metabolic stability.[1][6]
Piperidine1-Azaspiro[3.3]heptaneA newer, less explored isomer; offers a different vector for substitution and distinct basicity.[1][8][9][10]
Morpholine2-Oxa-6-azaspiro[3.3]heptaneIncreases basicity (pKa) and significantly lowers lipophilicity (logD), while retaining hydrogen bond accepting capability.[1][4]
Piperazine2,6-Diazaspiro[3.3]heptaneCan improve target selectivity and reduce off-target effects. Allows for orthogonal functionalization.[1][11]

Case Studies: Validated Success in Drug Candidates

The theoretical advantages of azaspiro[3.3]heptanes have been borne out in numerous medicinal chemistry programs.

  • Bupivacaine Analogue (Anesthetic): In a compelling example, the piperidine ring of the local anesthetic bupivacaine was replaced with a 1-azaspiro[3.3]heptane moiety. The resulting analogue was not only patent-free but also demonstrated high anesthetic activity, validating the core as a viable piperidine bioisostere.[8][9][10]

  • Olaparib Analogue (PARP Inhibitor): Replacement of the piperazine ring in the oncology drug Olaparib with its 2,6-diazaspiro[3.3]heptane surrogate led to a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity.[1]

  • Linezolid Analogue (Antibiotic): To address non-oxidative metabolism of the antibiotic linezolid, a 2-oxa-6-azaspiro[3.3]heptane was proposed as a more stable bioisostere for the morpholine ring. The resulting compound retained its antibacterial activity against multiple strains.[4]

Experimental Protocols

The following protocols provide a generalized, robust framework for the synthesis and functionalization of azaspiro[3.3]heptane building blocks.

Protocol 1: Synthesis of a 1-Azaspiro[3.3]heptane Precursor via [2+2] Cycloaddition

Rationale: The thermal [2+2] cycloaddition between an endocyclic alkene and Graf isocyanate (chlorosulfonyl isocyanate) is a highly efficient and scalable method for constructing the spirocyclic β-lactam core.[1][8][10] This intermediate is a versatile precursor to the final azaspiro[3.3]heptane.

Materials:

  • Substituted methylenecyclobutane (1.0 equiv)

  • Chlorosulfonyl isocyanate (Graf isocyanate, ClO₂S-NCO) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted methylenecyclobutane in anhydrous DCM (approx. 0.2 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add chlorosulfonyl isocyanate dropwise via a syringe over 15-20 minutes. Caution: This reagent is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Slowly quench the reaction by adding it to a vigorously stirred biphasic mixture of saturated Na₂SO₃ solution and DCM (1:1 v/v).

  • Stir for 1 hour at room temperature, then separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure spirocyclic β-lactam intermediate.

Protocol 2: Reduction of the β-Lactam to 1-Azaspiro[3.3]heptane

Rationale: The β-lactam carbonyl must be fully reduced to yield the desired azetidine ring. Alane (AlH₃), generated in situ from LiAlH₄ and H₂SO₄, or commercially available solutions, is an effective reagent for this transformation, being more chemoselective than LiAlH₄ alone for certain substrates.[8][10]

Materials:

  • Spirocyclic β-lactam from Protocol 1 (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (for in situ generation of AlH₃) or Alane solution in THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Diethyl ether or DCM

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • If generating AlH₃ in situ: Slowly add concentrated H₂SO₄ (0.5 equiv relative to LiAlH₄) dropwise. Stir for 30 minutes at 0 °C.

  • Add a solution of the spirocyclic β-lactam in anhydrous THF dropwise to the cold AlH₃ or LiAlH₄ slurry.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, for a safer quench, add solid Na₂SO₄·10H₂O portion-wise until gas evolution ceases and a white granular precipitate forms.

  • Stir the resulting slurry vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF, diethyl ether, or DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane product. Further purification can be achieved via chromatography or distillation if necessary.

Caption: General workflow for the synthesis and incorporation of azaspiro[3.3]heptane cores.

Conclusion and Future Outlook

Azaspiro[3.3]heptanes are no longer niche curiosities but are now established, high-value building blocks in the medicinal chemist's toolbox. Their unique ability to confer improved metabolic stability, modulate physicochemical properties, and provide novel exit vectors makes them a compelling strategic choice for lead optimization. The robust and scalable synthetic routes now available ensure their accessibility for discovery programs. As the drive for 3D, Fsp³-rich drug candidates continues, the application of azaspiro[3.3]heptanes is expected to grow, leading to the development of safer and more effective therapeutics across a wide range of disease areas, particularly in CNS drug discovery where properties like solubility and metabolic stability are critical hurdles.[12][13][14]

References

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Scilit. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**. Retrieved January 3, 2026, from [Link]

  • Scilit. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie (International ed. in English), 62(51), e202311583. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC. [Link]

  • Goldberg, F. W., et al. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved January 3, 2026, from [Link]

  • PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved January 3, 2026, from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved January 3, 2026, from [Link]

  • Research Outreach. (2023, November 8). Advances in CNS drug development. [Link]

  • PubMed. (2025). Molecular Generation for CNS Drug Discovery and Design. [Link]

  • American Chemical Society. (2018, June 28). Pitfalls and Promise of CNS Drug Discovery. [Link]

Sources

Application Note & Protocols: Mastering the Coupling of Spirocyclic Amino Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Spirocyclic amino acids are invaluable building blocks in medicinal chemistry, prized for their ability to impart conformational rigidity and three-dimensional complexity into peptides and small molecules, often leading to enhanced potency, selectivity, and metabolic stability.[][2][3] However, the very structural features that make them attractive—their steric bulk and constrained geometry—pose significant challenges for standard synthetic coupling reactions.[4][5] This application note provides a comprehensive guide to successfully performing coupling reactions with these sterically hindered scaffolds. We will move beyond simple procedural lists to explore the underlying chemical principles, explain the causality behind reagent selection, and provide detailed, field-proven protocols for both solution-phase and solid-phase synthesis.

The Core Challenge: Overcoming Steric Hindrance

The fundamental obstacle in coupling spirocyclic amino acids is the steric hindrance surrounding the reactive amine and carboxyl groups. The rigid, non-planar spirocyclic framework physically impedes the approach of reagents, slowing down reaction kinetics and often leading to incomplete conversions under standard conditions.[4][6] Unlike linear or simple cyclic amino acids, where flexibility can facilitate the formation of the transition state, spirocycles are locked in a defined conformation. This necessitates a carefully optimized strategy centered on highly efficient activation methods to drive the reaction to completion while minimizing side reactions.

Diagram 1: The Steric Shielding Effect

The diagram below illustrates how the spirocyclic scaffold sterically shields the reactive functional groups compared to a more flexible, linear amino acid like Alanine.

G cluster_0 Spirocyclic Amino Acid cluster_1 Linear Amino Acid (e.g., Alanine) Spiro_N Amine (N-terminus) Scaffold Rigid 3D Scaffold Spiro_N->Scaffold Shield1 Steric Shield Spiro_C Carboxyl (C-terminus) Shield2 Steric Shield Scaffold->Spiro_C Ala_N Amine (Accessible) Backbone Flexible Backbone Ala_N->Backbone Ala_C Carboxyl (Accessible) Backbone->Ala_C

Caption: Steric hindrance in a spirocyclic amino acid versus an accessible linear amino acid.

Key Pillars of a Successful Coupling Strategy

A robust protocol for coupling spirocyclic amino acids rests on the judicious selection of the coupling reagent, additives, base, and solvent. Each component plays a critical role in activating the carboxylic acid and facilitating nucleophilic attack by the amine.

The Crucial Choice: Coupling Reagents

For sterically demanding substrates, the choice of coupling reagent is the single most important factor determining the success of the reaction. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium (uronium) salts.[7][8]

  • Carbodiimides (DCC, EDC): While cost-effective, these are often insufficiently reactive for hindered couplings and can lead to side products.[8][9] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[7]

  • Phosphonium Salts (PyBOP, PyAOP): These are more reactive than carbodiimides and are a good choice for many difficult couplings. PyAOP is particularly potent.[8][10] An advantage is their reduced tendency to cause side reactions compared to uronium salts.[10]

  • Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU): This class contains the most powerful reagents for overcoming steric hindrance.[7][10] They react with the carboxylic acid to form highly reactive activated esters.

    • HATU and its analogues (HCTU, PyAOP) are considered the gold standard for difficult couplings.[8][10] The superiority of HATU stems from its formation of an OAt ester. The corresponding leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), is more acidic (lower pKa) than the HOBt generated by HBTU, making it a better leaving group. Furthermore, the pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the subsequent amidation step.[10]

    • COMU is a modern, Oxyma-based reagent that offers reactivity comparable or even superior to HATU in some cases and avoids the potential safety hazards associated with benzotriazole-based reagents.[10]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
ReagentClassActivating GroupRelative ReactivityKey AdvantagesPotential Drawbacks
DCC/EDC CarbodiimideO-AcylisoureaLowInexpensiveLow reactivity, byproduct removal (DCU), racemization.[8]
HBTU/TBTU AminiumHOBt EsterMediumWidely used, reliable for standard couplings.Can be insufficient for severe steric hindrance.[10]
PyBOP PhosphoniumHOBt EsterHighLow risk of guanidinylation side products.Produces carcinogenic HMPA byproduct (BOP).[8]
HATU AminiumHOAt EsterVery HighExcellent for hindered couplings, fast kinetics, low racemization.[8][10]Higher cost, potential for guanidinylation of primary amines.[10]
HCTU Aminium6-Cl-HOBt EsterVery HighMore cost-effective than HATU with similar reactivity.[10]Less stable in solution than HATU.
COMU AminiumOxyma EsterVery HighHigh reactivity, non-explosive, avoids benzotriazole byproducts.[10]Limited solution stability.[10]
Essential Support: Additives and Bases
  • Additives (HOBt, HOAt, OxymaPure): These are used in conjunction with coupling reagents. Their primary roles are to form the active ester intermediate and suppress racemization by preventing the formation of symmetric anhydrides or oxazolones.[11] For hindered spirocyclic systems, HOAt and OxymaPure are the additives of choice due to their superior catalytic activity.[10]

  • Bases (DIPEA, NMM, 2,4,6-Collidine): A non-nucleophilic tertiary amine base is required to neutralize the protonated amine starting material and the acidic byproducts formed during the reaction.[8] N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk, which minimizes side reactions like acylation of the base itself.

Diagram 2: Mechanism of Carboxylic Acid Activation

This diagram shows the general activation pathway using an aminium salt reagent like HATU in the presence of a base.

G RCOOH Spiro-AA-COOH RCOO Spiro-AA-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster Highly Reactive OAt-Ester RCOO->ActiveEster Nucleophilic Attack HATU HATU (Coupling Reagent) HATU->ActiveEster Peptide Peptide Bond (Product) ActiveEster->Peptide Amine Attack Amine R'-NH₂ Amine->Peptide Byproduct HOAt

Caption: Activation of a spirocyclic amino acid with HATU to form a reactive OAt-ester.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for your experiments. Optimization of reaction time and temperature may be necessary based on the specific substrates.

Protocol 1: General Solution-Phase Coupling of a Spirocyclic Amino Acid

This protocol details the coupling of an N-protected spirocyclic amino acid with a primary or secondary amine.

Materials:

  • N-Fmoc-Spirocyclic Amino Acid (1.0 eq)

  • Amine coupling partner (as HCl or TFA salt, 1.1 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq, optional but recommended)

  • DIPEA (3.0 - 4.0 eq, to neutralize amine salt and reaction acid)

  • Anhydrous DMF or NMP (to dissolve reagents to ~0.1 M)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc-Spirocyclic Amino Acid, amine salt, and HOAt in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps control the initial exotherm and minimize potential side reactions.

  • Base Addition: Add DIPEA dropwise to the stirred solution. Allow the mixture to stir for 5-10 minutes.

  • Activation: Add HATU as a solid in one portion. The solution may change color (e.g., to yellow).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. For highly hindered couplings, the reaction may require stirring for 12-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but this may increase the risk of racemization.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with saturated NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the critical coupling step for introducing a spirocyclic amino acid into a peptide sequence on a solid support using the Fmoc/tBu strategy.[12][13]

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • N-Fmoc-Spirocyclic Amino Acid (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA or NMM (8.0 eq)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the N-terminal amine of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[14]

  • Coupling Solution Preparation: In a separate vial, pre-activate the N-Fmoc-Spirocyclic Amino Acid by dissolving it with HATU in DMF. Add the base (DIPEA or NMM) and allow the mixture to stand for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the vessel at room temperature for an extended period. A standard coupling time is 1-2 hours, but for a spirocyclic residue, 4-12 hours is recommended.

  • Monitoring: After the initial coupling, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to check for the presence of free amines.

  • Double Coupling (If Necessary): If the test is positive (indicating an incomplete reaction), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid. This "double coupling" is frequently essential for incorporating sterically hindered residues.[5]

  • Capping (Optional): If a small amount of unreacted amine remains after double coupling, it can be capped with acetic anhydride and a base to prevent the formation of deletion sequences.

  • Washing: Once the coupling is complete (negative Kaiser/Chloranil test), thoroughly wash the resin with DMF, followed by DCM, and then dry it for the next synthesis cycle.

Diagram 3: SPPS Workflow for Spirocyclic Amino Acid Incorporation

G Start Fmoc-Peptide-Resin Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (Fmoc-Spiro-AA, HATU, DIPEA) 4-12 hours Wash1->Couple Monitor 4. Monitor Completion (Kaiser Test) Couple->Monitor Wash2 5. Wash (DMF) Monitor->Wash2 Negative DoubleCouple Repeat Step 3 (Double Couple) Monitor->DoubleCouple Positive NextCycle Proceed to Next Cycle Wash2->NextCycle DoubleCouple->Monitor

Caption: A robust SPPS workflow for incorporating sterically hindered spirocyclic amino acids.

Advanced & Alternative Strategies: Multicomponent Reactions (MCRs)

For rapid library synthesis and the creation of complex molecular scaffolds, isocyanide-based multicomponent reactions offer a powerful alternative to traditional stepwise coupling.

  • The Ugi Reaction: This one-pot, four-component reaction combines an amine, a carbonyl (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a di-peptide-like structure.[15][16] By using a spirocyclic amino acid as the amine or acid component, or a spirocyclic ketone as the carbonyl component, highly complex and diverse spirocyclic peptidomimetics can be generated in a single, efficient step.[17][18] This is particularly valuable in early-stage drug discovery for generating diverse chemical libraries.[19]

  • The Passerini Reaction: A related three-component reaction involving a carbonyl, a carboxylic acid, and an isocyanide yields an α-acyloxy amide.[20][21] This can be a strategic route for synthesizing molecules where a spirocyclic motif is attached via an ester linkage, providing another tool for scaffold diversification.[22][23]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too severe for conditions. 3. Poor quality/wet solvent or reagents.1. Switch to a stronger reagent (e.g., from HBTU to HATU or COMU).[10] 2. Increase reaction time, elevate temperature (e.g., to 40-50°C), or perform a double coupling in SPPS.[5] 3. Use fresh, anhydrous solvents and high-purity reagents.
Incomplete Reaction Similar to "Low Yield". Reaction has stalled before completion.Follow the same solutions as for "Low Yield". Consider using microwave-assisted synthesis to accelerate the reaction.[5]
Racemization 1. Over-activation of the carboxylic acid. 2. Prolonged exposure to strong base. 3. Elevated reaction temperatures.1. Ensure the use of an additive like HOAt or OxymaPure.[11] 2. Use the minimum necessary amount of base; add coupling reagent promptly after base. 3. Maintain reaction at 0°C to RT if possible.
Side Product Formation (e.g., Guanidinylation) Use of excess uronium salt (e.g., HATU, HBTU) with an unhindered primary amine.Use a phosphonium salt reagent (e.g., PyAOP, PyBOP) instead, or use the uronium reagent in slight excess (1.1 eq) rather than large excess.[10]

References

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2013). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PMC. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.[Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed. [Link]

  • Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Scott, P. J. H. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. [Link]

  • Wikipedia. Passerini reaction. [Link]

  • Roy, D., & Gribble, G. W. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Kumar, V., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Beilstein Journal of Organic Chemistry. [Link]

  • Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • Dömling, A. (2013). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. [Link]

  • Tron, G. C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link]

  • MacEwan, K. D., & Stephenson, C. R. J. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC. [Link]

  • Basso, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • ResearchGate. (2013). An Enantio- and Diastereoselective Mannich/Pictet–Spengler Sequence To Form Spiro[piperidine-pyridoindoles] and Application to Library Synthesis. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Pictet-Spengler Reactions for the Synthesis of Pharmaceutically Relevant Heterocycles. [Link]

  • Siau, W.-Y., & Bode, J. W. (2010). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Organic Chemistry Portal. Passerini Reaction. [Link]

  • Kempe, K., & Kreituss, I. (2018). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journals. [Link]

  • Li, P., & Porco Jr, J. A. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • ResearchGate. Synthesis of spirocyclic amino alcohols 11–14. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Unusual Amino Acids in Medicinal Chemistry. ACS Publications. [Link]

  • Kumar, A., & Laskar, P. (2021). Amide Bond Activation of Biological Molecules. PMC. [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. [Link]

  • Fiori, L., & Gentilucci, L. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 2-Azaspiro[3.3]heptane-6-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constrained, three-dimensional architecture of the 2-azaspiro[3.3]heptane scaffold has emerged as a powerful design element in modern medicinal chemistry. Its growing application as a bioisosteric replacement for piperidine and other saturated heterocycles offers a compelling strategy to optimize the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the use of 2-Azaspiro[3.3]heptane-6-carboxylic acid, a key bifunctional building block, in the synthesis of kinase inhibitors. We will dissect the rationale behind its use, provide detailed, field-proven protocols for its incorporation via amide coupling, and discuss the structure-activity relationship (SAR) implications for kinase inhibitor design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold to accelerate their discovery programs.

Introduction: The "Escape from Flatland" and the Rise of Spirocyclic Scaffolds

The imperative to move beyond flat, aromatic structures in drug design—a concept often termed "escaping from flatland"—has driven the adoption of scaffolds with higher sp³ character. Saturated spirocycles, such as the 2-azaspiro[3.3]heptane framework, are at the forefront of this movement.[1][2] These rigid structures offer precise exit vectors for substituents, allowing for improved target engagement and the potential for enhanced selectivity.[2]

The 2-azaspiro[3.3]heptane moiety, in particular, has been successfully employed as a bioisostere for piperidine, a common motif in kinase inhibitors.[1][2] The key advantages conferred by this substitution can include:

  • Improved Aqueous Solubility: The inherent polarity and reduced lipophilicity of the azaspiro[3.3]heptane core can lead to compounds with better solubility profiles compared to their carbocyclic or larger heterocyclic analogs.

  • Enhanced Metabolic Stability: The strained four-membered rings can be less susceptible to metabolic degradation at certain positions compared to more flexible six-membered rings.

  • Novel Chemical Space: The unique 3D geometry allows for the exploration of previously inaccessible regions of a kinase's binding pocket, potentially leading to novel interactions and improved potency.

2-Azaspiro[3.3]heptane-6-carboxylic acid is a particularly useful building block as it provides two orthogonal points for diversification: the secondary amine of the azetidine ring and the carboxylic acid on the cyclobutane ring. Typically, the amine is protected (e.g., with a Boc group) to allow for selective amide bond formation at the carboxylic acid.

Core Application: Amide Coupling to Kinase Scaffolds

The most direct and widely used application of 2-Azaspiro[3.3]heptane-6-carboxylic acid in kinase inhibitor synthesis is through the formation of an amide bond with an amino-heterocyclic core of a known kinase inhibitor. This strategy allows for the systematic exploration of the solvent-exposed region of the kinase active site.

Workflow for Kinase Inhibitor Synthesis

The general workflow involves the coupling of a protected 2-azaspiro[3.3]heptane-6-carboxylic acid with an amine-functionalized kinase hinge-binding fragment, followed by deprotection and optional further functionalization of the spirocyclic amine.

G cluster_0 Step 1: Building Block Preparation cluster_1 Step 2: Core Synthesis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection A Boc-Protected 2-Azaspiro[3.3]heptane- 6-carboxylic acid C HATU, DIPEA DMF, RT A->C B Amine-Functionalized Kinase Core (e.g., aminopyrimidine) B->C D Boc-Protected Kinase Inhibitor C->D E TFA or HCl DCM D->E F Final Kinase Inhibitor E->F

Caption: General synthetic workflow for incorporating the spirocycle.

Detailed Protocols

The following protocols are representative examples derived from established methodologies in the patent literature for the synthesis of kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK) and Pim kinases.[3][4][5]

Protocol 1: HATU-Mediated Amide Coupling for BTK Inhibitor Analogs

This protocol describes the coupling of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate with a pyrazolopyrimidine carboxylic acid core, a common scaffold for BTK inhibitors.

Materials:

  • tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate

  • 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (or analogous amine-containing kinase core)

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Carboxylic Acid Activation:

    • To a solution of the pyrazolopyrimidine carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M), add HATU (1.2 equiv) and DIPEA (2.5 equiv).

    • Stir the mixture at room temperature for 15 minutes. The solution should become slightly yellow. Causality: HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is less prone to racemization than carbodiimide-activated esters.

  • Amine Coupling:

    • Add a solution of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.1 equiv) in anhydrous DMF to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification (Boc-protected intermediate):

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the Boc-protected kinase inhibitor.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final compound by reverse-phase HPLC to obtain the desired kinase inhibitor as a TFA salt.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for the synthesis of a hypothetical kinase inhibitor, "SpiroKinib-A," using the protocol above.

StepReactant AReactant BCoupling ReagentYield (%)Purity (LC-MS)
Coupling Pyrazolopyrimidine CoreBoc-azaspiroheptane amineHATU85>95%
Deprotection Boc-SpiroKinib-A-TFA92>98%

Structure-Activity Relationship (SAR) Insights

The incorporation of the 2-azaspiro[3.3]heptane-6-carboxamide moiety provides a unique vector for exploring the solvent-exposed region of the kinase active site. SAR studies often reveal key insights:

  • Stereochemistry: The stereochemistry at the 6-position of the spirocycle can be critical for activity. Often, one enantiomer will show significantly higher potency due to optimal positioning of the scaffold within the binding pocket.

  • Amine Functionalization: The secondary amine of the deprotected spirocycle is a key handle for further modification. Small alkyl groups (e.g., methyl, ethyl) or the incorporation of a cyano group can modulate potency and selectivity. For instance, in some JAK inhibitors, a cyano group on a related azetidine was found to be crucial for binding.

  • Linker Length and Rigidity: The amide linker itself is a key component. While a direct carboxamide is common, extending the linker with a methylene group (using 2-azaspiro[3.3]heptane-6-acetic acid) can alter the vector and allow the spirocycle to access different sub-pockets.

Targeted Kinase Pathways

Kinase inhibitors incorporating the 2-azaspiro[3.3]heptane scaffold have been explored for a variety of targets, including those in critical cancer and inflammation pathways.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a key component of the B-cell receptor (BCR) signaling pathway, crucial for B-cell proliferation and survival.[6][7][8] Inhibitors of BTK are effective in treating B-cell malignancies.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor with Azaspiro[3.3]heptane Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

Janus Kinase (JAK) Signaling

The JAK-STAT pathway is central to signaling for numerous cytokines and growth factors involved in inflammation and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[9]

JAK_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Receptor Dimerization STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor JAK Inhibitor with Azaspiro[3.3]heptane Inhibitor->JAK Inhibition

Caption: Overview of the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

2-Azaspiro[3.3]heptane-6-carboxylic acid is a validated and highly valuable building block for the synthesis of next-generation kinase inhibitors. Its ability to confer favorable physicochemical properties while providing a rigid, three-dimensional exit vector makes it an attractive alternative to traditional saturated heterocycles. The straightforward amide coupling protocols allow for its efficient incorporation into diverse kinase scaffolds. As the drive for kinase inhibitors with improved selectivity and optimized pharmacokinetic profiles continues, the strategic use of constrained spirocyclic motifs like the 2-azaspiro[3.3]heptane core will undoubtedly play an increasingly important role in successful drug discovery campaigns.

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 3, 2026, from [Link]

  • Thorarensen, A. (n.d.). Research profile for Atli Thorarensen. Pfizer, New York City. Retrieved January 3, 2026, from [Link]

  • Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. (2025). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 3, 2026, from [Link]

  • Heteroaryl derivative, method for producing same, and pharmaceutical composition comprising same as effective component. (n.d.). Google Patents.
  • Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Heterocyclic compounds useful as pim kinase inhibitors. (n.d.). Google Patents.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

  • Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). PubMed. Retrieved January 3, 2026, from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved January 3, 2026, from [Link]

  • Pyrazolopyrimidine compounds as kinase inhibitors. (2014). Google Patents.
  • Protein Kinase Inhibitors and Uses Thereof. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Overcoming challenges in the multi-step synthesis of spiro[3.3]heptane cores.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Spiro[3.3]heptane Cores

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of spiro[3.3]heptane scaffolds. This highly rigid, three-dimensional motif has become a cornerstone in modern medicinal chemistry, serving as a valuable bioisostere for benzene and enabling exploration of novel chemical space.[1][2] However, its synthesis is not without challenges, owing to the inherent strain of the dual cyclobutane system and the need for precise control over the formation of the spirocyclic quaternary carbon.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical logic to diagnose and overcome common hurdles in your synthetic campaigns.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My overall yield for the spiro[3.3]heptane core is consistently low. Where should I start troubleshooting?

Question: I'm attempting a multi-step synthesis of a functionalized spiro[3.3]heptane derivative, and while each step seems to work, the cumulative yield is unacceptably low. What are the most common points of failure in these synthetic sequences?

Answer: This is a frequent and critical issue. The construction of the spiro[3.3]heptane skeleton is challenging due to the buildup of ring strain and the sterically demanding formation of a quaternary spirocenter. The problem often lies not in a single catastrophic failure, but in incremental losses across several steps.

Causality and Strategic Review:

The primary challenge is creating two strained four-membered rings fused at a single carbon. Key strategies include [2+2] cycloadditions, ring expansions, and double alkylations of a central carbon.[1][3] Each has its own set of common pitfalls. Achieving stereoselective and diastereoselective control also remains a significant challenge, often requiring extensive research and development.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the issue. Start by identifying which core strategy your synthesis employs and focus your initial investigation there.

Troubleshooting_Workflow Start Low Overall Yield in Spiro[3.3]heptane Synthesis Identify_Strategy Identify Key Core-Forming Strategy Start->Identify_Strategy S2_2 [2+2] Cycloaddition Identify_Strategy->S2_2 e.g., Ketene + Alkene S_Rearrangement Ring Expansion / Rearrangement Identify_Strategy->S_Rearrangement e.g., Semipinacol S_Alkylation Double Alkylation Identify_Strategy->S_Alkylation e.g., Malonate + Dibromide Check_Purity Verify Purity & Reactivity of Starting Materials S2_2->Check_Purity S_Rearrangement->Check_Purity S_Alkylation->Check_Purity Analyze_Side_Products Analyze Byproducts of Key Step via GC-MS/LC-MS Check_Purity->Analyze_Side_Products Materials OK Optimize_Conditions Systematically Optimize Reaction Conditions Analyze_Side_Products->Optimize_Conditions Byproducts Identified Purification_Loss Evaluate Purification Method: Is the product being lost during chromatography/crystallization? Optimize_Conditions->Purification_Loss Yield Still Low Conclusion Identify & Address Root Cause Purification_Loss->Conclusion Loss Quantified Double_Alkylation Start 1,1-bis(bromomethyl)cyclobutane + Diethyl Malonate Step1 First Alkylation (S_N2) (Fast) Start->Step1 NaH, THF Intermediate Mono-alkylated Intermediate Step1->Intermediate Step2 Second Alkylation (S_N2) Intramolecular (Slow, Difficult) Intermediate->Step2 High Temp, High Dilution SideReaction Elimination (E2) or Polymerization Intermediate->SideReaction Incorrect Conditions Product Spiro[3.3]heptane Diester Core Step2->Product

Sources

Technical Support Center: Synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate in medicinal chemistry, is primarily achieved through two scalable routes. The first is a multi-step approach commencing from epibromohydrin, involving the sequential construction of the cyclobutane and azetidine rings. A more concise, three-step alternative utilizes a [2+2] cycloaddition of dichloroketene with an azetidine-derived olefin.[1][2] Both pathways present unique challenges that can impact the final yield and purity. This guide will address specific issues encountered in both synthetic strategies.

Troubleshooting Guide

Route 1: Multi-Step Synthesis from Epibromohydrin

This route involves the formation of a cyclobutane intermediate, followed by azetidine ring closure and subsequent oxidation.

Question: I am experiencing low yields during the reaction of the 1,3-dibromopropane derivative with a malonic ester equivalent to form the cyclobutane ring. What are the likely causes and how can I improve the yield?

Answer: The formation of the cyclobutane ring in this synthesis is a critical step, and low yields can often be attributed to several factors:

  • Inefficient Double Alkylation: The reaction relies on a tandem alkylation process. Incomplete reaction after the first alkylation can lead to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired cyclobutane.

  • Side Reactions: The basic conditions required for the deprotonation of the malonic ester can also promote elimination reactions of the dibromo-starting material, leading to undesired olefinic byproducts.

  • Steric Hindrance: The formation of a four-membered ring can be sterically demanding.

Optimization Strategies:

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial. Sodium ethoxide in ethanol is commonly used; however, stronger, non-nucleophilic bases like sodium hydride in an aprotic solvent such as THF or DMF can sometimes improve yields by minimizing side reactions.[3]

  • Reaction Temperature: Maintaining an appropriate reaction temperature is key. While initial deprotonation may be performed at a lower temperature, the alkylation step might require gentle heating to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction can be performed under high-dilution conditions. This involves the slow addition of the dibromide to the solution of the deprotonated malonic ester.

Route 2: [2+2] Cycloaddition of Dichloroketene

This shorter route involves the Wittig olefination of N-Boc-azetidin-3-one, followed by a [2+2] cycloaddition with dichloroketene, and subsequent dechlorination.[1]

Question: My [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine is giving very low yields or failing completely. What are the common pitfalls in this reaction?

Answer: The [2+2] cycloaddition of dichloroketene is a powerful but sensitive reaction. Several factors can lead to poor outcomes:

  • Dichloroketene Generation: Dichloroketene is highly reactive and is generated in situ. The method of generation significantly impacts its reactivity and the success of the cycloaddition. The use of trichloroacetyl chloride with activated zinc is a common and effective method.[4][5][6] The activation of zinc is a critical parameter.

  • Reaction Temperature: This reaction is often exothermic. If the temperature rises too high, it can lead to the decomposition of the dichloroketene and the starting olefin, as well as the potential loss of the Boc protecting group.[1]

  • Olefin Reactivity: While N-Boc-3-methyleneazetidine is a suitable substrate, the purity of the olefin is important. Impurities from the preceding Wittig reaction can interfere with the cycloaddition.

Optimization Strategies:

  • Zinc Activation: Ensure the zinc powder is properly activated. This can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. A zinc-copper couple can also be used for enhanced reactivity.[6]

  • Controlled Addition and Temperature: The slow, dropwise addition of the trichloroacetyl chloride solution to the suspension of activated zinc and the olefin is crucial to maintain a low concentration of the reactive ketene and control the exotherm. The reaction should be maintained at a controlled temperature, typically between 0 °C and room temperature.[1]

  • Solvent Choice: Anhydrous ethereal solvents like diethyl ether or dioxane are commonly used. Ensure the solvent is thoroughly dried, as moisture will quench the reactive intermediates.

Question: The dechlorination of the gem-dichlorocyclobutanone intermediate with zinc and acetic acid is sluggish and gives a complex mixture of products. How can I improve this step?

Answer: The reductive dechlorination is generally a robust reaction, but issues can arise from incomplete reaction or side reactions.

  • Zinc Quality: The activity of the zinc powder is again a critical factor. If the zinc is not sufficiently active, the reaction will be slow or incomplete.

  • Acid Concentration: While acetic acid is the common proton source, its concentration can influence the reaction rate and potentially lead to the degradation of the product if the reaction is prolonged at elevated temperatures.

  • Work-up Procedure: The work-up is important to remove zinc salts and unreacted acetic acid. Incomplete removal can complicate the subsequent purification.

Optimization Strategies:

  • Zinc Activation: As with the cycloaddition, use freshly activated zinc powder.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the point of completion. Over-running the reaction can lead to byproduct formation.

  • Careful Work-up: After the reaction is complete, filter off the excess zinc. The filtrate should be carefully neutralized with a base like sodium bicarbonate or sodium hydroxide solution before extraction. Ensure thorough washing of the organic layer to remove all acetic acid.

Frequently Asked Questions (FAQs)

Q1: In the multi-step synthesis, what is the best method for the final oxidation of the alcohol to the ketone?

A1: The Dess-Martin periodinane (DMP) oxidation is a highly effective and mild method for this transformation, often providing high yields with minimal side reactions.[7][8] It is particularly advantageous for substrates with sensitive functional groups. Alternative reagents include Swern oxidation or other chromium-free oxidation systems.[9][10] Traditional chromium-based oxidants like Jones reagent can also be used but are more hazardous and can sometimes lead to over-oxidation or side reactions with other functional groups.[2]

Q2: I am having trouble with the purification of the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. What is the recommended procedure?

A2: The final product is a solid and can typically be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and heptane or hexane as the eluent.[1] Recrystallization from a suitable solvent system, such as ethyl acetate/heptane, can also be an effective method for obtaining highly pure material.[1]

Q3: Can the Boc protecting group be cleaved during any of the reaction steps?

A3: Yes, the tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[11] In the multi-step synthesis, care should be taken during any steps that involve acidic work-ups. In the dichloroketene route, elevated temperatures during the cycloaddition can lead to the loss of the Boc group.[1] It is advisable to keep reaction temperatures controlled and to use mild work-up conditions where possible.

Q4: What is the typical overall yield I can expect for each of the two main synthetic routes?

A4: For the multi-step route starting from epibromohydrin, overall yields in the range of 15-20% have been reported.[1] The more concise three-step route involving the [2+2] cycloaddition can also provide similar overall yields, typically around 20%.[1] It is important to note that these yields are highly dependent on the optimization of each individual step. A Chinese patent reports a total yield of 41% for a multi-step synthesis, highlighting the potential for significant improvement with process optimization.[12]

Experimental Protocols

Protocol 1: [2+2] Cycloaddition and Dechlorination

This protocol is adapted from established literature procedures.[1]

Step 1: [2+2] Cycloaddition of Dichloroketene with N-Boc-3-methyleneazetidine

  • To a stirred suspension of activated zinc powder (1.2 equivalents) and N-Boc-3-methyleneazetidine (1.0 equivalent) in anhydrous dioxane (or diethyl ether) at 0 °C under an inert atmosphere (e.g., argon), add a solution of trichloroacetyl chloride (1.1 equivalents) in anhydrous dioxane dropwise over 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the zinc salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorocyclobutanone adduct, which is often used in the next step without further purification.

Step 2: Dechlorination

  • Dissolve the crude dichlorocyclobutanone adduct in a mixture of acetic acid and an organic solvent such as ethyl acetate.

  • Add activated zinc powder (3-5 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through celite and wash the pad with ethyl acetate.

  • Carefully neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in heptane) to afford the title compound as a white solid.

Data Summary

RouteKey StepsReported Overall YieldKey Challenges
Multi-step from Epibromohydrin Cyclobutane formation, Azetidine ring closure, Oxidation15-20%[1]Multiple steps, potential for low yields in cyclization, purification of intermediates.
[2+2] Cycloaddition Wittig olefination, Dichloroketene cycloaddition, Dechlorination~21%[1]Temperature control in cycloaddition, zinc activation, potential Boc group loss.

Visualizations

Workflow for the [2+2] Cycloaddition Route

workflow [2+2] Cycloaddition Route Workflow cluster_start Starting Materials cluster_reaction Key Transformations cluster_product Final Product start1 N-Boc-azetidin-3-one wittig Wittig Olefination start1->wittig start2 Trichloroacetyl chloride cycloaddition [2+2] Cycloaddition start2->cycloaddition start3 Activated Zinc start3->cycloaddition wittig->cycloaddition N-Boc-3-methyleneazetidine dechlorination Dechlorination cycloaddition->dechlorination Dichlorocyclobutanone adduct product 6-oxo-2-azaspiro[3.3]heptane- 2-carboxylic acid tert-butyl ester dechlorination->product

Caption: Workflow for the synthesis via [2+2] cycloaddition.

Troubleshooting Logic for Low Cycloaddition Yield

troubleshooting Troubleshooting Low [2+2] Cycloaddition Yield problem Low/No Cycloaddition Product cause1 Inefficient Ketene Generation problem->cause1 cause2 Reaction Temperature Too High problem->cause2 cause3 Poor Olefin Quality problem->cause3 solution1a Activate Zinc Properly cause1->solution1a solution1b Use Anhydrous Solvents cause1->solution1b solution2a Slow Addition of Reagents cause2->solution2a solution2b Maintain 0°C to RT cause2->solution2b solution3a Purify Olefin After Wittig cause3->solution3a

Caption: Decision tree for troubleshooting low cycloaddition yield.

References

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[13][13] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available from:

  • Krepski, L. R., Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. The Journal of Organic Chemistry, 43(14), 2879–2882. Available from: [Link]

  • Yadav, J. S., et al. (2005). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 2(3), 255-276. Available from: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hassner, A., Dillon, J. L. (1979). 3-butylcyclobutenone. Organic Syntheses, 59, 157. Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available from: [Link]

  • Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Available from: [Link]

  • Oxidizing Agents. (2019, June 2). Chemistry LibreTexts. Available from: [Link]

  • Iyoda, M., et al. (1990). [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene. Journal of the Chemical Society, Perkin Transactions 1, 317-321. Available from: [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. Available from: [Link]

  • Hydrolysis of ketals. (2018). Organic Letters, 20(18), 5733–5737. Available from: [Link]

  • Dess-Martin Oxidation Guide. Scribd. Available from: [Link]

  • Dess–Martin oxidation. Wikipedia. Available from: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available from: [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. Available from: [Link]

  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Eureka | Patsnap. Available from: [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available from: [Link]

  • Alcohol oxidation. Wikipedia. Available from: [Link]

  • Ghosez, L., et al. (1971). Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 27(24), 615-633. Available from: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). The Journal of Organic Chemistry, 74(7), 2898–2901. Available from: [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available from: [Link]

  • 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. Available from: [Link]

  • Solved When diethylmalonate was treated with two equivalents | Chegg.com. (2021, April 12). Available from: [Link]

  • Reaction of Diethyl Malonate with Bromide 10 a. ResearchGate. Available from: [Link]

  • Danishefsky, S., Pearson, W. H. (1983). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. The Journal of Organic Chemistry, 48(21), 3865–3867. Available from: [Link]

  • Having great trouble with a Boc-protection reaction : r/chemhelp. (2021, June 17). Reddit. Available from: [Link]

  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Google Patents.
  • Studies in stereoselective [2+2]-cycloadditions with dichloroketene. ElectronicsAndBooks. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(11), 2947. Available from: [Link]

  • Diethyl Dibromomalonate. ResearchGate. Available from: [Link]

  • Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane. Google Patents.
  • Preparing alpha-bromomethyl ketones via substituted diethyl malonates. Google Patents.
  • Well-established mechanism of the hydrolysis of acetals and ketals.... ResearchGate. Available from: [Link]

  • Malonic acid, bromo-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor. Organic Process Research & Development, 25(1), 125–135. Available from: [Link]

Sources

Technical Support Center: HPLC Purification of 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 2-Azaspiro[3.3]heptane derivatives. This unique spirocyclic scaffold, a valuable building block in modern medicinal chemistry, presents specific challenges and opportunities in purification due to its rigid three-dimensional structure and inherent basicity.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common problems, moving from frequently asked questions to in-depth troubleshooting and strategic method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of developing a purification method for 2-Azaspiro[3.3]heptane derivatives.

Q1: What is the best starting point for column and mobile phase selection for an achiral 2-Azaspiro[3.3]heptane derivative?

A: For most derivatives, Reversed-Phase (RP) HPLC is the most effective starting point. The basic nitrogen atom in the 2-azaspiro[3.3]heptane core necessitates careful mobile phase selection to ensure good peak shape.

  • Recommended Column: A modern, end-capped C18 column with high surface area and a particle size of 5 µm or less is a robust choice. These columns minimize unwanted interactions with residual silanols on the silica surface.

  • Recommended Mobile Phase: Start with a simple gradient of Acetonitrile (ACN) and Water. Crucially, an additive is required to control the ionization state of your compound and the column's stationary phase.

    • Acidic Conditions (Most Common): Add 0.1% Formic Acid (FA) or 0.05-0.1% Trifluoroacetic Acid (TFA) to both the water (Solvent A) and ACN (Solvent B). This protonates the basic nitrogen of the azaspiroheptane, leading to a consistent charge state and minimizing peak tailing by suppressing the ionization of residual silanols.[3]

    • Basic Conditions: If the compound is unstable at low pH, a mobile phase buffered at a higher pH (e.g., with 10 mM ammonium bicarbonate or 0.1% ammonium hydroxide, pH 8-10) can be used. This requires a pH-stable column (e.g., a hybrid or polymer-based C18). At high pH, silanols are deprotonated and less likely to cause tailing.

Q2: My 2-Azaspiro[3.3]heptane derivative is chiral. How do I approach its separation?

A: Direct separation using a Chiral Stationary Phase (CSP) is the most efficient method.[4] A screening approach is highly recommended as predicting the best CSP is often difficult.

  • Strategy: Screen a set of 3-4 CSPs with complementary selectivities under various mobile phase conditions (Normal Phase, Reversed-Phase, and Polar Organic).

  • Commonly Successful CSPs:

    • Polysaccharide-based: Columns like CHIRALPAK® (amylose derivatives) and CHIRALCEL® (cellulose derivatives) are extremely versatile and should be your first choice for screening.[5]

    • Macrocyclic Glycopeptide-based: Columns like Astec® CHIROBIOTIC® are effective, especially in reversed-phase mode.

  • Initial Mobile Phases for Screening:

    • Normal Phase (NP): Heptane/Isopropanol (IPA)

    • Polar Organic (PO): Acetonitrile (ACN) or Methanol (MeOH) with additives like diethylamine (DEA) for basic compounds.

    • Reversed-Phase (RP): Water/ACN or Water/MeOH with appropriate buffers or additives.

Q3: I see significant peak tailing with my compound. What is the primary cause and the quickest fix?

A: The primary cause of peak tailing for these basic compounds is secondary ionic interactions between the protonated amine of your molecule and negatively charged, deprotonated residual silanol groups on the silica-based column packing.[6]

  • The Quickest Fix: Ensure you are using an appropriate mobile phase additive. Adding 0.1% TFA to your water/acetonitrile mobile phase is a very effective, albeit sometimes harsh, solution. The TFA serves two purposes: it protonates your analyte and acts as an ion-pairing agent that shields the charged silanols, dramatically improving peak shape. If TFA needs to be removed post-purification, 0.1% Formic Acid is a more volatile alternative.

Part 2: In-Depth Troubleshooting Guide

When experiments do not go as planned, a systematic approach is key. This guide is organized by the specific problem you may be observing in your chromatogram.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Potential Causes Solutions & Explanations
Peak Tailing 1. Silanol Interactions: The basic nitrogen on the azaspiroheptane ring interacts with acidic silanol groups on the column.[6] 2. Column Overload: Injecting too much mass onto the column saturates the stationary phase. 3. Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase.[7]1. Optimize Mobile Phase Additive:     - Low pH: Use 0.1% Formic Acid or 0.1% TFA to protonate the analyte and suppress silanol activity.     - High pH: Use a pH-stable column with a mobile phase like 0.1% Ammonium Hydroxide to deprotonate silanols. 2. Reduce Sample Load: Decrease the injection volume or the concentration of the sample. Perform a loading study to determine the column's maximum capacity.[8] 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.[7]
Peak Fronting 1. Severe Column Overload: Most common cause, especially in preparative chromatography. 2. Poor Sample Solubility: The sample is precipitating at the column head or during the run.1. Reduce Sample Load: Significantly decrease the amount of material injected. 2. Improve Solubility: Dissolve the sample in a solvent that contains a small amount of the strong organic mobile phase (e.g., 90:10 Mobile Phase A:B) but is still weaker than the overall starting conditions. Ensure the sample is fully dissolved before injection.[8]
Split Peaks 1. Partially Clogged Frit/Column Inlet: Particulate matter from the sample or system can block the flow path. 2. Column Void: A void or channel has formed at the head of the column bed.[9] 3. Injection Solvent Effect: Injecting in a very strong, non-miscible, or pH-mismatched solvent.[9]1. Use In-line Filters & Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter. Use an in-line filter before the column. Try reversing and flushing the column (disconnect from the detector first). 2. Replace Column: This is often a sign that the column has reached the end of its life. 3. Adjust Injection Solvent: Dissolve the sample in the mobile phase. Ensure the pH of the sample solution is not drastically different from the mobile phase.
Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_additive Is a mobile phase additive (e.g., FA, TFA) being used? start->check_additive add_additive Add 0.1% Formic Acid or TFA to the mobile phase. check_additive->add_additive No check_load Is the column overloaded? check_additive->check_load Yes end_good Peak Shape Improved add_additive->end_good reduce_load Reduce sample concentration or injection volume. check_load->reduce_load Yes check_solvent Is the sample dissolved in a stronger solvent than the mobile phase? check_load->check_solvent No reduce_load->end_good change_solvent Dissolve sample in initial mobile phase. check_solvent->change_solvent Yes consider_column Consider a different column (e.g., highly end-capped, different pH range). check_solvent->consider_column No change_solvent->end_good consider_column->end_good

Caption: A decision tree for systematically troubleshooting peak tailing issues.

Problem 2: Poor or No Resolution
Potential Cause Solutions & Explanations
Insufficient Selectivity 1. Change Organic Modifier: Acetonitrile and Methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability). If you are using ACN, try a method with MeOH, and vice-versa. This is one of the most powerful tools for changing peak elution order.[10] 2. Adjust pH: Small changes in mobile phase pH can alter the ionization of your compound or impurities, leading to significant changes in retention and selectivity. 3. Change Stationary Phase: If optimizing the mobile phase fails, the column chemistry is not suitable. Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or embedded polar group) to introduce new interaction mechanisms.
Low Efficiency (Broad Peaks) 1. Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions. Too high a flow rate can reduce efficiency. Refer to the column manufacturer's guidelines. 2. Check for Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (especially for UHPLC).[11] 3. Column Degradation: The column may be old or contaminated. Try cleaning it according to the manufacturer's instructions or replace it.
Inappropriate Gradient 1. Shallow the Gradient: If peaks are clustered together, decrease the slope of the gradient (e.g., change from a 5-95% B over 10 min to 5-95% B over 20 min). This provides more time for separation to occur.

Part 3: Experimental Protocols & Method Development

Proactive method development can prevent many of the issues detailed above. Here are step-by-step protocols for developing robust purification methods.

Protocol 1: General Method Development and Scaling Workflow

This workflow outlines the logical progression from an initial analytical method to a scaled-up preparative purification.[8][12]

Caption: Workflow from analytical method development to preparative scale-up.

Step-by-Step Guide:

  • Analytical Method Development:

    • Objective: Achieve baseline resolution between your target compound and all major impurities.[13]

    • Column: 4.6 x 150 mm, 5 µm C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).

    • Optimization: Adjust the gradient slope to maximize resolution around your target peak. If resolution is poor, try Methanol as Solvent B.

  • Loading Study:

    • On the analytical column, inject increasing amounts of your sample until you see a loss of resolution or a significant change in peak shape. This determines the approximate loading capacity.[8]

  • Scale-Up Calculation:

    • Use geometric scaling rules to adapt the method to a larger preparative column. The key is to keep the linear velocity constant.

    • Flow Rate Scaling: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Injection Volume Scaling: Preparative Inj. Vol. = Analytical Inj. Vol. × (Preparative Column Radius² / Analytical Column Radius²)

  • Preparative Run & Fraction Collection:

    • Equilibrate the preparative column for at least 10 column volumes.[14]

    • Perform the injection and collect fractions based on UV absorbance thresholds.

    • Analyze the purity of each collected fraction using the initial analytical method.

  • Post-Purification:

    • Combine the fractions that meet the desired purity level.

    • Remove the solvent via rotary evaporation or lyophilization.

Protocol 2: Chiral Separation Screening

Objective: To efficiently identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the enantioseparation of a chiral 2-Azaspiro[3.3]heptane derivative.

Screening Parameter Recommended Conditions
Columns (CSPs) 1. Immobilized Amylose-based (e.g., CHIRALPAK IA, IC) 2. Immobilized Cellulose-based (e.g., CHIRALCEL OD-I, OJ-I) 3. Macrocyclic Glycopeptide-based (e.g., V, T, T2)
Mobile Phase Systems Normal Phase (NP): - Heptane/Ethanol (90/10) - Heptane/Isopropanol (90/10) Polar Organic (PO): - Acetonitrile / 0.1% DEA - Methanol / 0.1% DEA Reversed-Phase (RP): - Water / Acetonitrile / 0.1% FA - Water / Methanol / 0.1% FA
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID columns)
Detection UV at 220 nm and 254 nm, or as determined by analyte's chromophore.

Screening Procedure:

  • Prepare a stock solution of your racemic compound at ~1 mg/mL.

  • For each column in your screening set, run an isocratic or shallow gradient analysis with each mobile phase system.

  • Evaluate the chromatograms for any sign of peak splitting or separation (Resolution > 0.5).

  • For any "hit" (a condition showing partial separation), optimize the mobile phase composition (e.g., vary the percentage of the alcohol modifier in NP) to achieve baseline resolution (Resolution ≥ 1.5).

  • Once an optimal analytical method is found, it can be scaled to semi-preparative or preparative scale using the principles in Protocol 1.

References

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2007(16), 2584–2586. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. [Link]

  • Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Pesti, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega. [Link]

  • Maurya, P. K., & Singh, A. (2020). A review on method development by hplc. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Fesik, S. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. (2016). [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024). [Link]

  • HPLC Troubleshooting Guide. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Fuji, K., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Pesti, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. (2024). [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. (2021). [Link]

  • Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. (2019). [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley. [Link]

Sources

Improving the solubility of 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate

A Senior Application Scientist's Guide to Improving Solubility in Organic Solvents

Welcome to the technical support guide for this compound (TFA salt). This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with this versatile building block. As scientists, we understand that overcoming experimental hurdles is key to discovery. This guide is structured to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: The Core Challenge - Why is Solubility an Issue?

Q1: I'm struggling to dissolve 2-Azaspiro[3.3]heptane-6-carboxylic acid TFA salt in common solvents like Dichloromethane (DCM) and Ethyl Acetate. Why is it so insoluble?

A1: The root of the solubility issue lies in the compound's structure as an ionic salt. Your material is not a neutral organic molecule; it is composed of two distinct ions: a protonated 2-azaspiro[3.3]heptane-6-carboxylic acid cation and a trifluoroacetate anion.

  • Ionic Character: The secondary amine on the azaspiro ring is basic and is protonated by the strong acid, trifluoroacetic acid (TFA). This creates a positively charged ammonium center (R₂NH₂⁺). This ion is paired with the negatively charged trifluoroacetate (CF₃COO⁻) counter-ion.[1][2]

  • Zwitterionic Potential: The molecule also contains a carboxylic acid group. While in the TFA salt form the primary species is the ammonium carboxylate, the molecule has the potential to be zwitterionic (containing both a positive and negative charge on the same molecule) under different pH conditions. Molecules with zwitterionic character often exhibit minimal solubility at their isoelectric point.[3][4]

  • High Lattice Energy: As a solid, these ions are held together in a crystal lattice by strong electrostatic forces. Non-polar or weakly polar organic solvents like DCM, THF, or ethyl acetate lack the polarity and hydrogen-bonding capability to effectively solvate these ions and overcome the crystal lattice energy.[1]

Essentially, you are trying to dissolve a salt in a solvent that prefers neutral, non-polar compounds. Success requires either changing the solvent to one that can stabilize ions or modifying the compound to remove its ionic charge.

Caption: Ionic structure of the title compound.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical, step-by-step approach to solving solubility issues, from simple solvent swaps to chemical modification.

FAQ 2: What are the best starting solvents to dissolve the TFA salt directly?

A2: To dissolve the salt "as-is," you must use highly polar solvents capable of solvating both the cation and the anion. Polar protic solvents are often the best choice due to their ability to hydrogen bond.

Data Presentation: Qualitative Solubility Profile

SolventClassDielectric Constant (Approx.)Expected Solubility of TFA SaltRationale
WaterPolar Protic80.1HighExcellent solvation of ions.[1]
Methanol (MeOH)Polar Protic32.7Moderate to HighGood H-bonding and polarity.
Ethanol (EtOH)Polar Protic24.5ModerateLess polar than MeOH, but often sufficient.
Dimethylformamide (DMF)Polar Aprotic36.7Moderate to Sparingly SolubleHigh dielectric constant helps separate ions.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7Moderate to HighExcellent at dissolving salts.[5]
Dichloromethane (DCM)Non-polar9.1Very Low / InsolubleInsufficient polarity to solvate ions.
Ethyl Acetate (EtOAc)Moderately Polar Aprotic6.0Very Low / InsolubleInsufficient polarity.
Tetrahydrofuran (THF)Moderately Polar Aprotic7.6Very Low / InsolubleInsufficient polarity.

Expert Insight: While DMSO and DMF can dissolve the salt, they have high boiling points and can be difficult to remove. For many applications, Methanol is the most practical starting point for direct dissolution.

FAQ 3: My desired reaction solvent is DCM, but the compound is insoluble. Can I use a co-solvent?

A3: Yes, a co-solvent approach is a common and effective strategy.[5] The principle is to add a small amount of a strong, polar solvent (like Methanol) to the non-polar bulk solvent to create a mixture with enough solvating power to dissolve the compound.

Experimental Protocol: Co-Solvent Solubility Test

  • Setup: Place your TFA salt (e.g., 10 mg) and a stir bar in a vial.

  • Dispersion: Add your primary, non-polar solvent (e.g., 1 mL of DCM). The compound will likely remain a suspension.

  • Titration: While stirring vigorously, add a polar co-solvent (e.g., Methanol) dropwise from a pipette.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Note the approximate ratio of solvents required.

  • Validation: Ensure this solvent mixture is compatible with your reaction conditions and downstream purification.

Trustworthiness Check: This method is self-validating. If the compound dissolves, the co-solvent system is effective for solubilization. However, you must consider if the co-solvent (e.g., methanol) will interfere with your subsequent chemical reaction.

start Start: Insoluble TFA Salt in Non-polar Solvent (e.g., DCM) add_cosolvent Add polar co-solvent (e.g., MeOH) dropwise with stirring start->add_cosolvent check_dissolution Does the solid dissolve? add_cosolvent->check_dissolution success Success: Homogeneous Solution Proceed with experiment check_dissolution->success  Yes failure Failure: Insoluble Consider Free-Basing (FAQ 4) check_dissolution->failure  No

Caption: Workflow for the co-solvent solubility test.

FAQ 4: I need the compound to be fully soluble in an organic solvent for a reaction and subsequent work-up. How do I achieve this?

A4: The most robust solution is to convert the TFA salt into its neutral, "free amine" or "free base" form. By removing the proton from the nitrogen atom, you eliminate the ionic charge, dramatically increasing solubility in common organic solvents like DCM, EtOAc, and THF.[6][7]

This is achieved by a simple acid-base reaction. You add a base that is stronger than the amine but weaker than the carboxylate (or use an excess of a stronger base) to selectively deprotonate the ammonium cation.

Protocol A: Free-Basing via Liquid-Liquid Extraction

This is the standard method when your compound is stable in water.

  • Dissolution: Dissolve the TFA salt in a minimal amount of water or, if solubility is an issue, a mixture of water and a miscible organic solvent like THF.

  • Extraction Solvent: Add an immiscible organic solvent in which the neutral free amine is soluble (e.g., Dichloromethane or Ethyl Acetate) to a separatory funnel.

  • Basification: Slowly add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution, to the funnel. Swirl gently. You may observe gas evolution (CO₂) if excess acid is present.

  • pH Check: Continue adding base until the aqueous layer is basic (pH ~8-9), which can be checked with pH paper. This ensures the complete deprotonation of the amine.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The neutral free amine will partition into the organic layer.

  • Isolation: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Final Step: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free amine, which should now be readily soluble in organic solvents.

Protocol B: Free-Basing Using a Basic Resin

This method is ideal for substrates that are water-sensitive or when you want to avoid an aqueous work-up.

  • Resin Preparation: Use a basic ion-exchange resin, such as Amberlyst® A21 or PL-TBD resin. Prepare it by washing with a solvent like Methanol and then your reaction solvent (e.g., DCM).

  • Dissolution/Suspension: Dissolve or suspend the TFA salt in a suitable organic solvent (DCM or MeOH often work well).

  • Incubation: Add the prepared basic resin to the solution (typically 2-3 equivalents relative to the salt).

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The resin will sequester the trifluoroacetic acid, leaving the neutral amine in solution.[7]

  • Monitoring: You can monitor the conversion by taking a small aliquot, filtering it, and analyzing by TLC or LC-MS.

  • Isolation: Filter the mixture to remove the resin beads. Wash the beads with fresh solvent to recover any adsorbed product.

  • Final Step: Combine the filtrates and remove the solvent under reduced pressure to obtain the neutral free amine.

FAQ 5: Are there more advanced strategies if free-basing is not compatible with my synthesis?

A5: Yes, a less common but powerful technique is counter-ion exchange . The principle is to swap the relatively polar trifluoroacetate anion for a larger, bulkier, and more "organic-like" (lipophilic) anion. This can sometimes improve solubility in organic media without converting to the free base.[8]

This is an advanced technique typically used in crystallization or for specific formulation needs. An example would be reacting the TFA salt with a salt like sodium tetraphenylborate (NaBPh₄) in a solvent system where sodium trifluoroacetate (NaTFA) is insoluble and precipitates, driving the equilibrium.[9] This method requires careful selection of solvents and counter-ions and is highly specific to the target molecule.

Part 3: Summary of Strategies

MethodPrincipleComplexityBest For...Key Consideration
Solvent Selection Matching solvent polarity to the ionic solute.LowDirect use of the salt in polar reaction media (e.g., MeOH, DMSO).Solvent must be compatible with the reaction and easy to remove.
Co-Solvent System Modifying bulk solvent polarity with a polar additive.LowReactions in primarily non-polar solvents where only a small amount of polar solvent is tolerable.Co-solvent must not interfere with the reaction chemistry.
Free-Basing Chemical conversion of the ionic salt to a neutral molecule.MediumGeneral purpose use in organic synthesis, chromatography, and work-ups.[6]The most reliable method for achieving high solubility in non-polar solvents.
Counter-ion Exchange Replacing the TFA anion with a more lipophilic one.[8]HighSpecialized applications like crystallization or when pH modification is not possible.Requires significant methods development.

References

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoro acetate | 1523572-02-2 - Sigma-Aldrich. Synthonix. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • This compound - PubChem. PubChem. [Link]

  • This compound. NATIONAL ANALYTICAL CORPORATION. [Link]

  • (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]

  • Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]

  • Improvement of drug loading onto ion exchange resin by cyclodextrin inclusion complex. Taylor & Francis Online. [Link]

  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education. [Link]

  • How to remove TFA salt? ResearchGate. [Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Quora. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. ResearchGate. [Link]

  • Amino acid - Wikipedia. Wikipedia. [Link]

  • How can I remove TFA in a product? ResearchGate. [Link]

  • Counterion Exchange for crystallization? : r/Chempros. Reddit. [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation. [Link]

  • Counter-ionic Effect on the Separation of Water-soluble Compounds Applying a Hydrophilic Stationary Phase Bonded with a Zwitter. J-Stage. [Link]

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry. Reddit. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for Sterically Hindered Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling sterically hindered spirocyclic frameworks. These unique, three-dimensional scaffolds are increasingly vital in drug discovery but present significant challenges in conventional cross-coupling reactions. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these demanding transformations. Our approach is rooted in mechanistic principles to empower you to make informed, rational decisions in your experimental design.

The Core Challenge: Overcoming Steric Hindrance

Spirocyclic systems, by their nature, possess a quaternary carbon center that creates significant steric bulk around potential reaction sites. This congestion can severely impede key steps in transition-metal-catalyzed cross-coupling cycles, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The primary hurdles are typically sluggish oxidative addition of the hindered halide and a high energy barrier for the final C-C or C-N bond-forming reductive elimination step. This guide provides strategies to overcome these kinetic barriers.

Troubleshooting & FAQ Guide
Q1: My Suzuki-Miyaura coupling reaction shows little to no conversion. Where should I start troubleshooting?

A1: This is the most common issue when coupling sterically demanding partners. The root cause is almost always a catalytic cycle that fails to initiate or turn over efficiently due to high activation barriers. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective in these cases.[1]

Causality & The Solution Path:

The two most likely failure points are Oxidative Addition and Reductive Elimination . Your strategy should be to systematically modify reaction parameters to facilitate these steps.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low / No Conversion Ligand Step 1: Re-evaluate Ligand Choice (Most Critical Factor) Start->Ligand Is standard ligand (e.g., PPh₃) used? Catalyst Step 2: Change Palladium Source (Precatalyst vs. In Situ) Ligand->Catalyst Still no improvement with bulky, electron-rich ligand? Base_Solvent Step 3: Screen Bases & Solvents Catalyst->Base_Solvent Precatalyst shows minimal improvement? Temp_Energy Step 4: Increase Energy Input (Thermal vs. Microwave) Base_Solvent->Temp_Energy Optimized solvent/base still sluggish? Success Reaction Optimized Temp_Energy->Success

Caption: A decision-making workflow for troubleshooting failed couplings.

Actionable Steps:

  • Change the Ligand: This is the most critical variable. The steric bulk of the ligand itself is key to promoting the difficult reductive elimination step. Concurrently, high electron density on the ligand accelerates the oxidative addition of challenging substrates like aryl chlorides.

    • Recommendation: Switch to bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands.[1][2] These have become the gold standard for hindered couplings.

  • Change the Palladium Source: If you are generating the active Pd(0) catalyst in situ (e.g., from Pd(OAc)₂), consider switching to a pre-formed catalyst or "precatalyst".

    • Recommendation: Use a modern palladium precatalyst (e.g., XPhos Pd G3/G4). These complexes are air-stable, easy to handle, and generate the active monoligated Pd(0) species more cleanly and efficiently, which is crucial for hindered substrates.[3]

  • Screen Bases and Solvents: The base activates the organoboron species in Suzuki couplings. For hindered substrates, this transmetalation step can be slow.

    • Base: K₃PO₄ is a robust choice, but consider stronger bases like CsF or K₂CO₃. In anhydrous reactions, a small amount of water (3-5 equivalents) can sometimes be necessary to facilitate the action of K₃PO₄.[4]

    • Solvent: Ensure your substrates are fully soluble. Aprotic polar solvents like 1,4-dioxane, toluene, or THF (often with water) are standard.[5][6] A solvent screen may be necessary to find optimal conditions.[7]

Q2: My reaction is producing significant byproducts, such as protodeboronation of my boronic acid/ester or homo-coupling. How can I minimize these?

A2: These side reactions compete with the desired cross-coupling pathway and often point to a transmetalation step that is too slow, giving the organoboron reagent time to decompose.

Causality & The Solution Path:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water or trace acid) and is a common issue with electron-rich or heteroaromatic boronic acids.[8]

  • Homo-coupling: This arises from the coupling of two organoboron reagents or two aryl halides. It can be promoted by oxygen or inefficient catalyst turnover.

Actionable Steps:

  • Use a Boronic Ester: Pinacol (Bpin) or neopentyl glycol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[8] Mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, which can be advantageous.[8][9]

  • Switch to Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to a completely anhydrous system can suppress protodeboronation.[10] This requires a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or 2-MeTHF.[9]

  • Thoroughly Degas Reagents: Oxygen can promote homo-coupling. Ensure your solvent and reaction mixture are rigorously degassed using a repeating freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Optimize Stoichiometry: Use a slight excess of the boronic acid/ester (e.g., 1.2–1.5 equivalents) to compensate for minor decomposition and drive the reaction to completion.

Q3: My Buchwald-Hartwig amination of a hindered spirocyclic amine is extremely slow and gives low yields. What adjustments are needed?

A3: The Buchwald-Hartwig amination is highly sensitive to steric hindrance on both the amine and the aryl halide. The C-N reductive elimination from the palladium center is often the rate-limiting step.

Causality & The Solution Path:

The key is to use a catalyst system that is both highly active and can accommodate the bulky substrates in the transition state for reductive elimination. Large, bulky phosphine ligands have proven essential for enabling the coupling of a wide variety of challenging amines.[11]

Ligand Selection for Hindered Amination:

Ligand TypeExample(s)Key Advantage for Hindered CouplingsCitation
Biaryl PhosphinesXPhos, RuPhos, BrettPhosHighly active, bulky framework promotes C-N reductive elimination. Effective for primary and secondary amines.[11][12]
Ferrocene-basedJosiphos, tBuXPhosRobust and electron-rich, good for a wide scope of aryl halides including chlorides.[11]
N-Heterocyclic Carbenes (NHCs)IPr, IMes, BIAN-NHCStrong σ-donors that form very stable Pd complexes, useful for particularly challenging or coordinating substrates.[2][13]

Actionable Steps:

  • Ligand is Paramount: As with Suzuki couplings, ligand choice is critical. Start with a proven ligand for hindered amines, such as XPhos or RuPhos.[11]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, and tert-amyl alcohol are frequently used.

  • Temperature: These reactions often require elevated temperatures (80–110 °C) to proceed at a reasonable rate.[14]

Q4: How can I accelerate my reaction without causing thermal decomposition of my sensitive substrates?

A4: When conventional heating leads to decomposition before the reaction reaches completion, an alternative energy source is needed. Microwave-assisted synthesis is an excellent tool for this scenario.

Causality & The Solution Path:

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases.[15] This allows reactions to be run at high temperatures for very short periods (minutes instead of hours), which can minimize the formation of thermal degradation byproducts.[16][17] This technique is particularly effective for sterically demanding couplings.[18][19]

Actionable Steps:

  • Use a Dedicated Microwave Reactor: For safety and reproducibility, always use a scientific microwave reactor, not a domestic oven.

  • Choose a High-Boiling Solvent: Select a solvent with a high boiling point and good microwave absorption properties (e.g., DMF, NMP, 1,4-dioxane).

  • Optimize Temperature and Time: Start with a temperature similar to your conventional heating protocol but drastically reduce the time (e.g., from 12 hours to 15 minutes). Run a time course study to find the optimal duration.

  • Screen Catalysts: Some catalyst systems that are sluggish under thermal conditions can become highly active under microwave irradiation. It is worth re-screening your top catalyst/ligand combinations.[16]

The Catalytic Cycle: Where Sterics Matter

Understanding the mechanism is key to troubleshooting. For a typical Suzuki-Miyaura reaction, steric hindrance from a spirocycle (represented by "Spiro") creates bottlenecks at two key stages.

Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Spiro-X) Pd0->OA PdII L-Pd(II)(Spiro)(X) OA->PdII Bottleneck #1 Steric clash hinders approach. Solution: Electron-rich ligands. Trans Transmetalation (R-B(OR)₂) PdII->Trans PdII_R L-Pd(II)(Spiro)(R) Trans->PdII_R Requires base activation RE Reductive Elimination PdII_R->RE Product Spiro-R (Desired Product) RE->Product Bottleneck #2 Bulky groups resist elimination. Solution: Bulky ligands. Product->Pd0 Catalyst Regeneration

Caption: Steric bottlenecks in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Optimization of a Sterically Hindered Spirocyclic Halide

This protocol is a starting point and requires optimization for specific substrates.[1]

Materials:

  • Sterically hindered spirocyclic halide (1.0 equiv)

  • Aryl/heteroaryl boronic ester (1.3 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst, 1.1-1.2x mol of Pd)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, 0.1 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the spirocyclic halide, boronic ester, palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots periodically.

  • Workup: Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Arslanian, R. L., et al. (2015). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Houghtaling, M. A., et al. (2014). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. National Institutes of Health. Available at: [Link]

  • Shaikh, I. R., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Wang, J., et al. (2010). Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Letters. Available at: [Link]

  • Gere, D. S., et al. (2021). Reductive Elimination from Metal Phosphonate Complexes: Circumvention of Competing Protonolysis Reactions. ResearchGate. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Denmark, S. E. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Available at: [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]

  • Knapp, D. M. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Agrofoglio, L. A., et al. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2020). C−H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. ResearchGate. Available at: [Link]

  • Al-dujaili, J. H., et al. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Hartwig, J. F., et al. (2002). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. The Hartwig Group, UC Berkeley. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • CiteDrive. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. CiteDrive. Available at: [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • ElectronicsAndBooks. (1995). Studies of Palladium-Catalyzed Cross-Coupling Reactions for Preparation of Highly Hindered Biaryls Relevant to the Korupensamine. ElectronicsAndBooks. Available at: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs. Available at: [Link]

  • Wang, C., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications. Available at: [Link]

  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Köhler, K., et al. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate. Available at: [Link]

  • Saa, J. M., & Martorell, G. (1993). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. ACS Publications. Available at: [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalysed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • D'Arrigo, P., et al. (1998). Microwave-assisted Stille-coupling of steroidal substrates. PubMed. Available at: [Link]

  • WuXi STA. (2018). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]

  • ResearchGate. (2008). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... ResearchGate. Available at: [Link]

  • Adhel, E., et al. (2022). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... ResearchGate. Available at: [Link]

  • Shi, B.-F., et al. (2020). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Royal Society of Chemistry. Available at: [Link]

  • Schneider, N., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]

  • CM4032 - Current Topics in Organic Chemistry. (2020). C–H Activation and its Challenges. YouTube. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Powers, D. C., & Baik, M.-H. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Liu, C., & Szostak, M. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. Available at: [Link]

  • Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

Sources

Alternative counterions to trifluoroacetate for bioactive peptides and molecules.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alternative Counterions to Trifluoroacetate (TFA)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice on replacing trifluoroacetate (TFA) with more biologically compatible counterions for your peptide and small molecule applications. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these critical experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is a counterion and why is it present with my synthetic peptide?

A counterion is an ion that accompanies an ionic species to maintain electric neutrality. Synthetic peptides, especially those produced by Solid-Phase Peptide Synthesis (SPPS), often have positively charged amino acid residues (like Lysine, Arginine, Histidine) and a free N-terminus.[1][2] During the final cleavage from the resin and subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), trifluoroacetic acid (TFA) is extensively used.[3][4][5] The negatively charged trifluoroacetate anion (CF₃COO⁻) associates with the positive charges on the peptide, forming a peptide-TFA salt.[3][6][7]

Q2: Why should I consider removing or replacing the TFA counterion?

While TFA is highly effective for synthesis and purification, its presence in the final product can be problematic for downstream applications.[8][9]

  • Biological Interference: Residual TFA can be cytotoxic and interfere with cellular assays.[10][11] Studies have shown that TFA can inhibit cell proliferation in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[11][12] It can also act as an unintended modulator of cellular receptors, leading to confounding results or false positives.[8][11]

  • Physicochemical Alterations: The TFA counterion can alter the peptide's secondary structure, solubility, and aggregation properties.[3][8] For example, TFA has been shown to induce a more helical structure in some peptides compared to their hydrochloride (HCl) salt form, which may not be the native conformation.[13]

  • In Vivo Concerns: For therapeutic peptide development, TFA is often considered undesirable due to potential toxicity and immunogenicity.[11] Regulatory agencies generally favor more biocompatible salts like acetate or hydrochloride for clinical applications.[13]

Q3: What are the most common alternative counterions and how do they compare?

The most widely used alternatives to TFA are acetate (CH₃COO⁻) and hydrochloride (Cl⁻). The choice depends heavily on the peptide's properties and the intended application.

PropertyTrifluoroacetate (TFA)Acetate (CH₃COO⁻)Hydrochloride (Cl⁻)
Biocompatibility Low; can be cytotoxic and interfere with assays.[10][11]High; generally considered biologically inert.[6]High; physiologically common and well-tolerated.
Solubility Impact Generally good, especially for hydrophobic peptides.Can sometimes decrease solubility compared to TFA.Often improves solubility, especially in water.[13]
Hygroscopicity Can lead to "fluffy" lyophilizate cakes that are difficult to handle.[1]Often produces better, more stable lyophilized cakes.[1]Can be hygroscopic, requires careful handling and storage.
Volatility High; excess TFA is relatively easy to remove by lyophilization.[10]Lower volatility than TFA.Non-volatile.
Regulatory View Generally discouraged for clinical use, though exceptions exist.[1]Preferred for pharmaceutical and clinical applications.[1][6]Preferred for pharmaceutical and clinical applications.[13]
Structural Impact Can induce helicity; strong IR absorbance can interfere with FTIR analysis.[13]Generally considered to have a minimal impact on native conformation.Minimal impact on structure; suitable for structural studies.[12]
Q4: How do I choose the best counterion for my specific peptide and application?

Selecting the right counterion is a critical step in experimental design. The following decision-making workflow can guide your choice.

Counterion_Selection start Start: Peptide-TFA Salt app_type What is the primary application? start->app_type cell_assay In Vitro / Cell-Based Assays? app_type->cell_assay Biological structural Structural Studies (CD/NMR)? app_type->structural Physicochemical in_vivo In Vivo / Pre-clinical? cell_assay->in_vivo Yes exchange_acetate Exchange to Acetate Salt (High Biocompatibility) cell_assay->exchange_acetate No in_vivo->exchange_acetate Yes exchange_hcl Exchange to HCl Salt (Good Solubility & Biocompatibility) structural->exchange_hcl Yes consider_tfa TFA may be acceptable (Run TFA-only controls) structural->consider_tfa No (e.g., initial screening)

Caption: Decision workflow for selecting an appropriate counterion.

Troubleshooting & Experimental Guides

Q5: How can I perform a counterion exchange from TFA to Acetate or HCl?

There are two primary, reliable methods for counterion exchange: Ion-Exchange Chromatography and Repeated Lyophilization .

This method is highly efficient and is the preferred technique for complete TFA removal.[8][14]

Principle: The peptide is passed through a strong anion-exchange resin that has been pre-equilibrated with the desired counterion (acetate). The TFA anions have a higher affinity for the resin than the acetate ions, displacing them and binding to the resin. The peptide, which is cationic, does not bind and elutes with the new acetate counterion.

Step-by-Step Methodology:

  • Resin Preparation: Prepare a column with a strong anion-exchange resin (e.g., AG 1-X8). Use a 10- to 50-fold excess of anion binding sites on the resin relative to the expected amount of TFA in your peptide sample.[14][15]

  • Equilibration: Elute the column with ~5-10 column volumes of a 1 M sodium acetate solution to saturate the resin with acetate ions.[14][15]

  • Washing: Wash the column thoroughly with 10-15 column volumes of deionized, distilled water to remove any excess sodium acetate.[14][15] Monitor the conductivity of the eluate until it returns to baseline.

  • Sample Loading: Dissolve your peptide-TFA salt in a minimal amount of deionized water and apply it slowly to the top of the resin bed.[14]

  • Elution & Collection: Elute the peptide from the column using deionized water. Collect fractions and monitor the peptide presence using UV absorbance at 220 nm or 280 nm.[14][15]

  • Final Step: Pool the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[14]

This method is simpler and does not require specialized chromatography equipment, but it may need to be repeated several times for complete exchange.[3][14]

Principle: The peptide-TFA salt is dissolved in an excess of a stronger, volatile acid (HCl). During lyophilization, the proton from HCl protonates the trifluoroacetate, forming volatile trifluoroacetic acid, which is removed under vacuum, leaving the peptide chloride salt behind.[9][16]

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in an aqueous solution of 10-100 mM HCl. A common starting point is 1 mg of peptide per 1 mL of HCl solution.[3][14] A final HCl concentration between 2 mM and 10 mM is often recommended to avoid peptide modification while ensuring efficient exchange.[3]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[3][8]

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[3][14] Rapid freezing ensures a fine crystalline structure, which aids in efficient sublimation.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[3]

  • Repeat: To ensure complete removal of TFA, this cycle of dissolution, freezing, and lyophilization should be repeated at least two to three times.[3]

Q6: My peptide has poor solubility after switching to the acetate salt. What can I do?

This is a common issue, as the highly polar TFA counterion can sometimes aid in solubilizing hydrophobic peptides.

  • pH Adjustment: The net charge of your peptide is pH-dependent. Systematically adjust the pH of your buffer. For peptides with a net positive charge, increasing the pH towards their isoelectric point (pI) can decrease solubility, while moving further away can increase it. The opposite is true for acidic peptides.

  • Try HCl Salt: The hydrochloride salt often imparts better aqueous solubility than the acetate salt for many peptides.[13] Consider performing a second salt exchange to the HCl form.

  • Use of Organic Co-solvents: For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting with your aqueous buffer is a standard practice.[10] Always add the peptide solution to the buffer, not the other way around, to avoid precipitation.

Q7: How can I verify that the TFA has been successfully removed?

Verifying the exchange is a critical quality control step.

  • ¹⁹F-NMR (Fluorine-19 NMR): This is the most direct and quantitative method. The trifluoroacetate ion gives a characteristic sharp signal in the ¹⁹F-NMR spectrum. Its absence or significant reduction confirms a successful exchange.[16]

  • Ion Chromatography (IC): IC is a highly sensitive method for quantifying various anions, including trifluoroacetate and acetate or chloride, in the final product.[4]

  • Mass Spectrometry (MS): While ESI-MS is used to confirm the peptide's mass, the presence of TFA can sometimes be inferred from adduct peaks. However, it is not a quantitative method for counterion analysis.

  • Amino Acid Analysis (AAA): This technique can determine the Net Peptide Content (NPC), which is the percentage of the sample's weight that is actual peptide.[17] A significant change in the ratio of gross weight to net peptide content after exchange can indirectly indicate the replacement of the heavier TFA ion (MW=113) with a lighter one like acetate (MW=59) or chloride (MW=35.5).

References

  • The Role of Counter-Ions in Peptides—An Overview. National Institutes of Health (NIH). [Link]

  • Which salt form should I choose for my peptide?. AmbioPharm. [Link]

  • How to remove TFA from synthetic peptides using HCl?. LifeTein. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. National Institutes of Health (NIH). [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]

  • Counter-ion influence on peptide formulations.. ResearchGate. [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs. [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Anaspec. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. CSBio. [Link]

  • Chromatography and Detection Methods for Peptide Purification. Gilson. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. [Link]

  • Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography and. Heriot-Watt Research Portal. [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. [Link]

  • The Role of Counter-Ions in Peptides—An Overview. Semantic Scholar. [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]

  • The Role of Counter-Ions in Peptides—An Overview. ResearchGate. [Link]

  • Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. ResearchGate. [Link]

  • Peptide Separations by Cation Exchange Chromatography using Luna SCX. Phenomenex. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. ResearchGate. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

  • (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. [Link]

  • Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. ResearchGate. [Link]

  • Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. PubMed. [Link]

  • Toxicity of trifluoroacetate to aquatic organisms. SETAC. [Link]

Sources

Preventing epimerization during the activation and coupling of spirocyclic amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization during the activation and coupling of sterically hindered spirocyclic amino acids. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to maintain stereochemical integrity in your peptide synthesis projects.

Understanding the Core Problem: Mechanisms of Epimerization

Epimerization, the unwanted inversion of a single stereocenter, is a critical side reaction in peptide synthesis.[1][2] For spirocyclic and other α,α-disubstituted amino acids, the steric bulk that imparts desirable conformational constraints also slows down the desired peptide bond formation. This sluggish main reaction provides a larger window of opportunity for epimerization of the preceding amino acid residue in the sequence. The loss of chiral purity can drastically alter a peptide's structure, biological activity, and therapeutic potential, while the resulting diastereomers are often difficult to separate.[1][3]

Epimerization during coupling primarily proceeds through two base-catalyzed mechanisms:

  • Oxazolone Formation: This is the most prevalent pathway.[4][5] The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a planar, achiral oxazolone intermediate. This intermediate's α-proton is highly acidic and can be easily abstracted by a base. Reprotonation can occur from either face, leading to a loss of stereochemical integrity before the aminolysis step that forms the peptide bond.[3][4]

  • Direct Enolization (Hα Abstraction): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate.[3][5] Subsequent reprotonation from either side results in epimerization before the amide bond is formed.[3][5] This pathway is a particular concern when using strong, non-hindered bases.[3]

Epimerization_Mechanisms Fig. 1: Primary Mechanisms of Epimerization Activated_AA Activated Nα-Protected Amino Acid (L-config) Peptide_Bond Peptide Bond Formation (Desired Product) Activated_AA->Peptide_Bond + Amine (Fast) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (Planar) Activated_AA->Enolate Epimerized_AA Activated Nα-Protected Amino Acid (D-config) Oxazolone->Epimerized_AA Reprotonation Enolate->Epimerized_AA Reprotonation Epimerized_Peptide Epimerized Peptide (Diastereomer) Epimerized_AA->Epimerized_Peptide + Amine

Fig. 1: Primary Mechanisms of Epimerization

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm seeing an unexpected peak in my HPLC/LC-MS that has the same mass as my desired peptide. How can I confirm it's an epimer and quantify it?

A1: This is a classic sign of epimerization. Since diastereomers have identical masses but different three-dimensional structures, they can often be separated by chromatography.

Diagnostic Approach:

  • Chiral HPLC: This is the gold standard for separating and quantifying enantiomers and diastereomers.

    • Method: Use a chiral stationary phase (CSP) column. The choice of column depends on the specific properties of your peptide.

    • Analysis: The separation of the desired product from its epimer allows for direct quantification by comparing peak areas. A method based on capillary electrophoresis can also be highly effective for separating all optical isomers in a single run.[6]

  • Tandem LC-MS: While standard MS cannot distinguish isomers, tandem mass spectrometry (LC-MS/MS) can sometimes be used.[7] Peptides and their epimers may exhibit different fragmentation patterns upon collision-induced dissociation (CID), although this is not always the case.[7]

  • NMR Spectroscopy: High-resolution NMR can distinguish between diastereomers, as they will have distinct chemical shifts and coupling constants. However, this method is less sensitive for quantification of minor epimers compared to chiral HPLC.

Q2: My coupling reaction with a spirocyclic amino acid is slow, and I'm getting significant epimerization. Which coupling reagent should I use?

A2: The choice of coupling reagent is one of the most critical factors. For sterically demanding couplings, you need a reagent that is highly reactive to accelerate the main reaction but is also structured to minimize epimerization.

Recommendations:

  • Switch to Modern Onium Salts: Uronium/aminium salt-based reagents are generally very fast and efficient.[8]

    • COMU: This Oxyma-based reagent is an excellent first choice. It is highly reactive, its byproducts are water-soluble (simplifying workup), and it shows a reduced risk of epimerization compared to older reagents like HATU.[9][10][11]

    • HATU: This HOAt-based reagent is also very effective for difficult couplings, reacting faster and with less epimerization than its HOBt-based counterpart, HBTU.[8][11]

  • Consider Phosphonium Salts:

    • PyAOP/PyBOP: These reagents are known for "clean" reactions and are often associated with lower levels of epimerization.[9][11] A key advantage is that they do not pose a risk of guanidinylation, a side reaction that can terminate the peptide chain and occurs with uronium-type reagents.[9]

  • Avoid Classic Carbodiimides Alone: Reagents like DCC or EDC, when used without an additive, are highly prone to causing epimerization, especially in sterically hindered cases.[12] If you must use a carbodiimide like DIC (whose urea byproduct is more soluble), the use of an additive is mandatory.[13]

Table 1: Comparison of Common Coupling Reagent Classes
Reagent Class Examples Pros Cons / Epimerization Risk
Carbodiimides DCC, DIC, EDCInexpensive, readily available.High risk of epimerization without additives. [12] DCC/EDC byproducts are poorly soluble.
Phosphonium Salts PyBOP, PyAOPLower epimerization risk, no guanidinylation.[9]Can be more expensive. First-generation BOP produces a carcinogenic byproduct.[9]
Uronium/Aminium Salts HBTU, HATU, COMUVery fast and efficient, highly reactive.[8]Can cause guanidinylation. Epimerization risk varies; modern reagents (HATU, COMU) are much better than older ones (HBTU).[11]
Q3: I'm using HATU but still see epimerization. Could my base be the problem?

A3: Absolutely. The base plays a dual role: it deprotonates the incoming amine's ammonium salt and activates the coupling reagent. However, it can also directly cause epimerization via Hα abstraction.[3] The strength and steric hindrance of the base are critical parameters.[3][4]

Recommendations:

  • Avoid DIPEA (Diisopropylethylamine) if Possible: While extremely common, DIPEA is a strong, relatively unhindered base that is known to accelerate epimerization.[4]

  • Use a Weaker or More Hindered Base:

    • 2,4,6-Collidine (TMP): This sterically hindered base is an excellent choice. Its bulkiness makes it a poor nucleophile, reducing its ability to abstract the α-proton while still effectively acting as a proton scavenger.[3][14]

    • N-Methylmorpholine (NMM): As a weaker base than DIPEA, NMM is often a better choice for minimizing epimerization.[4]

  • Use Stoichiometric Amounts: Use the minimum amount of base necessary for the reaction. Typically, 2 equivalents are needed for coupling amino acid hydrochlorides, but excess base should be avoided as it increases the risk of side reactions.

Table 2: Comparison of Common Bases
Base pKa (Conjugate Acid) Steric Hindrance Recommendation for Spirocyclic AAs
DIPEA ~10.7ModerateUse with caution. Prone to causing epimerization.[4]
NMM ~7.4LowGood Choice. Weaker basicity reduces epimerization risk.[4]
2,4,6-Collidine ~7.4HighExcellent Choice. High steric hindrance minimizes direct Hα abstraction.[3][14]
Q4: How do solvent and temperature affect epimerization of sterically sensitive residues?

A4: Solvent and temperature are crucial variables that are often overlooked. They directly influence reaction kinetics and the stability of the epimerization-prone intermediates.

Recommendations:

  • Temperature: Higher temperatures dramatically accelerate epimerization.[4][15]

    • Action: Perform your coupling reactions at low temperatures. Start the activation and coupling at 0 °C and allow the reaction to warm slowly to room temperature.[5][16] For particularly sensitive couplings, maintaining the low temperature for a longer duration may be necessary.

  • Solvent: The polarity of the solvent can influence the rate of epimerization, with more polar solvents sometimes favoring the side reaction.[4][16]

    • Action: While DMF is a common solvent for its excellent solvating properties, consider using a less polar solvent like dichloromethane (DCM) if solubility allows.[5] A mixture of DCM/DMF can sometimes provide a good balance between solubility and epimerization suppression.[4]

Frequently Asked Questions (FAQs)

Q: Why are additives like OxymaPure or HOAt so important?

A: Additives are essential, especially when using carbodiimides, but also beneficial with onium salts. They work by reacting with the highly reactive activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form an active ester.[4][13] This new intermediate is more stable and less prone to cyclizing into an oxazolone.[12]

  • OxymaPure is now considered superior to the classic HOBt. It is more effective at suppressing epimerization, increases coupling efficiency, and is non-explosive, making it a much safer alternative.[17][18][19]

  • HOAt is generally more effective than HOBt at suppressing epimerization due to the nitrogen atom in its pyridine ring, which can participate in hydrogen bonding that disfavors oxazolone formation.[11][12]

Additive_Mechanism Fig. 2: Role of Additives in Suppressing Epimerization cluster_no_additive Without Additive cluster_with_additive With Additive (e.g., Oxyma) Activated_Intermediate Highly Reactive Intermediate Oxazolone_NoAdd Oxazolone Formation (High Rate) Activated_Intermediate->Oxazolone_NoAdd Epimerization_NoAdd Epimerization Oxazolone_NoAdd->Epimerization_NoAdd Activated_Intermediate_Add Highly Reactive Intermediate Active_Ester Stable Active Ester (e.g., Oxyma-Ester) Activated_Intermediate_Add->Active_Ester + Oxyma Peptide_Bond_Add Desired Peptide Bond Active_Ester->Peptide_Bond_Add + Amine note The stable active ester is less prone to cyclization, allowing the desired coupling to outcompete epimerization.

Fig. 2: Role of Additives in Suppressing Epimerization

Q: Does the pre-activation time of the amino acid matter?

A: Yes, significantly. Prolonged pre-activation—the time the amino acid spends with the coupling reagent and base before the amine component is added—increases the concentration of the activated species and the time it has to epimerize.[5][20]

  • Best Practice: Use in situ activation where the coupling reagent is added to the mixture of the N-protected amino acid and the amine component, or keep pre-activation times to a minimum (e.g., < 5-10 minutes) at low temperatures before adding the amine.[5][21]

Key Experimental Protocols

Protocol 1: Low-Epimerization Coupling of a Spirocyclic Amino Acid

This protocol is a robust starting point for coupling sterically hindered, epimerization-prone amino acids.

  • Reagent Preparation:

    • In vessel A, dissolve the N-terminal deprotected peptide-resin or amino-component (1.0 eq) in anhydrous DMF or a DCM/DMF mixture.

    • In a separate vessel B, dissolve the N-protected spirocyclic amino acid (1.5 eq) and OxymaPure (1.5 eq) in anhydrous DMF.

    • Prepare a solution of COMU (1.5 eq) in anhydrous DMF.

    • Prepare a solution of 2,4,6-collidine (3.0 eq) in anhydrous DMF.

  • Reaction Setup (In Situ Activation):

    • Cool vessel A (containing the amine) to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).

    • To vessel A, add the contents of vessel B (amino acid and additive solution).

    • Add the COMU solution to vessel A.

    • Immediately and slowly add the collidine solution to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature.

    • Monitor the reaction for completion using a standard method (e.g., Kaiser test for solid phase).

  • Work-up:

    • Upon completion, proceed with standard washing procedures for solid-phase synthesis or an appropriate aqueous work-up for solution-phase synthesis.

  • Analysis:

    • Cleave a small portion of the peptide from the resin (if applicable) and analyze the crude product for epimeric purity by chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Diastereomer Quantification

This protocol provides a general workflow for analyzing the stereochemical purity of your final peptide.

  • Sample Preparation:

    • Ensure the peptide is fully deprotected and cleaved from the resin.

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: Select a suitable chiral stationary phase (CSP) column.

    • Mobile Phase: Use a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). The optimal gradient will need to be determined empirically.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Monitor the elution via UV detection at an appropriate wavelength (e.g., 214 nm for the peptide backbone).

  • Data Analysis:

    • Integrate the peak areas of the desired diastereomer and the undesired epimer.

    • Calculate the percentage of the epimer using the formula: % Epimer = (Area of Epimer Peak / (Area of Desired Peak + Area of Epimer Peak)) * 100.

References

  • Yusof, Y., & Sabri, S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7484. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7484. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zhang, Y., Muthana, S. M., Farnsworth, D., Ludek, O., Adams, K., Barchi, J. J., Jr, & Gildersleeve, J. C. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(24), 9932–9935. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-9403. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. [Link]

  • Oishi, S., & Fujii, N. (2018). Peptide Epimerization Machineries Found in Microorganisms. Frontiers in Microbiology, 9, 133. [Link]

  • Chemistry Stack Exchange. (2013). Epimerization in peptide synthesis. [Link]

  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1045-1054. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • SlideShare. (2015). Epimerization of Peptide. [Link]

  • OUCI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., Foxman, B. M., Henklein, P., Hanay, C., Mügge, C., Wenschuh, H., Klose, J., Beyermann, M., & Bienert, M. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. [Link]

  • Zhang, Y., Muthana, S. M., Farnsworth, D., Ludek, O., Adams, K., Barchi, J. J., & Gildersleeve, J. C. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(24), 9932–9935. [Link]

  • ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6649–6657. [Link]

  • Nature Communications. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. [Link]

  • Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • ChemRxiv. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steele, A. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(19), 7244-7247. [Link]

  • Xia, Y., Gucinski, A. C., & Schöneich, C. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(15), 7859–7866. [Link]

  • ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 39(4), 308-314. [Link]

Sources

Validation & Comparative

Comparison Guide: 2-Azaspiro[3.3]heptane-6-carboxylic acid vs. Piperidine-4-carboxylic acid as Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic replacement of molecular scaffolds to enhance a drug candidate's physicochemical and pharmacokinetic properties is a cornerstone of lead optimization. This guide provides an in-depth comparison between the classical piperidine-4-carboxylic acid scaffold and the increasingly utilized bioisostere, 2-azaspiro[3.3]heptane-6-carboxylic acid. We will dissect their structural nuances, compare their performance based on key experimental parameters such as metabolic stability and cell permeability, and provide detailed protocols for their evaluation. This analysis is intended to equip drug development professionals with the necessary insights to rationally select the appropriate scaffold to overcome common development hurdles and unlock new pharmacological potential.

Introduction: The Quest for Superior Scaffolds

The principle of bioisosterism—the exchange of a functional group or moiety within a bioactive molecule for another with similar physical or chemical properties—is a powerful strategy to modulate a compound's efficacy, safety, and developability.[1][2] Piperidine-4-carboxylic acid (also known as isonipecotic acid) is a well-established, conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[3][4] Its prevalence in neuropharmacology stems from its ability to present a carboxylic acid functionality on a saturated heterocyclic ring, influencing receptor interactions and physicochemical properties.[4][5]

However, the pharmaceutical industry's drive to "escape from flatland" has spurred the adoption of scaffolds with greater three-dimensionality (sp³-character).[6] Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as compelling bioisosteric replacements for common monocyclic rings.[7][8][9][10][11] The 2-azaspiro[3.3]heptane framework, in particular, has been proposed and validated as a superior surrogate for piperidine.[12][13][14][15] Its rigid structure offers distinct advantages, including improved metabolic stability and the ability to explore novel chemical space through unique substituent exit vectors.[15][16]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two scaffolds lies in their topology. Piperidine-4-carboxylic acid is a flexible six-membered ring, while 2-azaspiro[3.3]heptane-6-carboxylic acid is a rigid bicyclic system composed of two four-membered rings. This rigidity has profound implications for a molecule's properties.

The spirocyclic nature of the 2-azaspiro[3.3]heptane scaffold locks the substituents into more defined spatial orientations. As the diagram below illustrates, the exit vector for a substituent at the 6-position of the spirocycle differs from that of the 4-position on a piperidine ring, providing a means to probe novel interactions with a biological target.[15][16]

G cluster_0 Piperidine-4-carboxylic acid cluster_1 2-Azaspiro[3.3]heptane-6-carboxylic acid Piperidine exit_p Exit Vector Piperidine->exit_p   Azaspiro exit_a Exit Vector Azaspiro->exit_a  

Caption: Structural comparison and substituent exit vectors.

Table 1: Comparison of Physicochemical Properties

PropertyPiperidine-4-carboxylic acid2-Azaspiro[3.3]heptane-6-carboxylic acidRationale for Difference
Molecular Formula C₆H₁₁NO₂C₇H₁₁NO₂The spirocycle contains an additional carbon atom.
Molecular Weight 129.16 g/mol [3]141.17 g/mol [17]Reflects the difference in the molecular formula.
Calculated LogP (cLogP) -1.1-2.6[17]The spirocyclic scaffold, despite having more carbon, often leads to lower lipophilicity and improved aqueous solubility.[12][18]
Topological Polar Surface Area (TPSA) 49.3 Ų49.3 Ų[17]The core polar groups (amine and carboxylic acid) are identical.
Conformational Flexibility Moderate (chair/boat conformations)Highly RigidThe spirocyclic system severely restricts conformational freedom, reducing the entropic penalty upon binding to a target.

Performance as Bioisosteres: A Data-Driven Analysis

The true value of a bioisosteric replacement is demonstrated through experimental data. The spirocyclic scaffold consistently offers advantages in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Metabolic Stability

Causality: A significant liability of the piperidine scaffold is its susceptibility to oxidative metabolism, often occurring at the carbon atoms adjacent to the ring nitrogen.[15] The rigid, strained nature of the 2-azaspiro[3.3]heptane scaffold can sterically shield these positions or alter the electronic properties of the molecule, rendering it less susceptible to enzymatic degradation by cytochrome P450 enzymes.[12][18]

Hypothetical Experimental Data: An in vitro metabolic stability assay using human liver microsomes (HLM) could be performed. The disappearance of the parent compound over time is measured to calculate the intrinsic clearance (Clint) and half-life (t½).

Table 2: Hypothetical Metabolic Stability Data

CompoundScaffoldt½ in HLM (min)Intrinsic Clearance (µL/min/mg)
Compound APiperidine-4-carboxylic acid derivative1592.4
Compound B (Bioisostere)2-Azaspiro[3.3]heptane-6-carboxylic acid derivative7518.5

The data illustrates a five-fold increase in metabolic half-life for the spirocyclic analog, a common and highly desirable outcome of this bioisosteric swap.

Cell Permeability

Causality: For a drug to reach its intracellular target, it must efficiently cross the cell membrane. Permeability is a balance between polarity and lipophilicity. While the spirocyclic scaffold often increases aqueous solubility, its rigid, three-dimensional shape can facilitate passive diffusion across the lipid bilayer more effectively than its more flexible counterpart.[19]

Hypothetical Experimental Data: A Caco-2 cell permeability assay is the gold standard for predicting intestinal absorption in vitro.[20][21] The apparent permeability coefficient (Papp) is measured in both directions (apical to basolateral, A→B, and basolateral to apical, B→A).

Table 3: Hypothetical Caco-2 Permeability Data

CompoundScaffoldPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Compound APiperidine-4-carboxylic acid derivative1.2 (Low)3.5
Compound B (Bioisostere)2-Azaspiro[3.3]heptane-6-carboxylic acid derivative5.8 (Moderate)1.1

In this example, the spirocyclic analog (Compound B) shows significantly improved permeability and a lower efflux ratio, suggesting it is less of a substrate for efflux transporters like P-glycoprotein.

Target Binding and Pharmacological Activity

Causality: Piperidine-4-carboxylic acid and its derivatives often target neurotransmitter transporters or receptors, such as GABA transporters.[5][22][23][24] The conformational rigidity of the 2-azaspiro[3.3]heptane scaffold reduces the entropic penalty of binding, as the molecule does not need to "freeze" into a specific bioactive conformation. This can lead to a significant increase in binding affinity and potency.[11]

Hypothetical Experimental Data: A radioligand binding or functional assay, such as a [³H]-GABA uptake inhibition assay in rat brain synaptosomes, can be used to determine the potency (IC₅₀) of the compounds.

Table 4: Hypothetical GABA Transporter 1 (GAT1) Inhibition Data

CompoundScaffoldGAT1 Uptake IC₅₀ (nM)
Compound APiperidine-4-carboxylic acid derivative250
Compound B (Bioisostere)2-Azaspiro[3.3]heptane-6-carboxylic acid derivative25

The ten-fold increase in potency for the spirocyclic analog highlights how pre-organizing the pharmacophoric elements in a rigid scaffold can dramatically improve target engagement.

Synthesis Considerations

While piperidine-4-carboxylic acid and its derivatives are readily available and synthetically tractable building blocks, the synthesis of functionalized 2-azaspiro[3.3]heptanes is historically more challenging.[25][26] However, recent advancements have led to the development of scalable and efficient synthetic routes, making these valuable scaffolds more accessible for drug discovery programs.[27][28][29]

Conclusion and Strategic Recommendations

The replacement of piperidine-4-carboxylic acid with 2-azaspiro[3.3]heptane-6-carboxylic acid represents a sophisticated and effective bioisosteric strategy in modern drug design. While the choice is always context-dependent, the spirocyclic scaffold offers a compelling solution to common challenges in lead optimization.

Key Advantages of the 2-Azaspiro[3.3]heptane Scaffold:

  • Enhanced Metabolic Stability: Reduced susceptibility to oxidative metabolism leads to improved half-life and potentially lower dosing.[12][18]

  • Improved Physicochemical Properties: Often results in higher aqueous solubility and lower lipophilicity without compromising permeability.[12]

  • Increased Potency and Selectivity: The rigid framework minimizes the entropic cost of binding, leading to tighter target engagement.

  • Exploration of Novel Chemical Space: Unique substituent vectors allow for the optimization of interactions within a binding pocket that are inaccessible to simple monocyclic rings.[15][16]

For research programs struggling with poor metabolic stability, low potency, or seeking to improve the overall property profile of a piperidine-containing lead series, the 2-azaspiro[3.3]heptane scaffold is an authoritative and field-proven alternative that warrants strong consideration.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Dilute pooled human liver microsomes (HLM) to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the HLM suspension with the test compound (final concentration 1 µM). Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time. Calculate intrinsic clearance (Clint) from the rate of depletion.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Caption: Experimental workflow for the Caco-2 permeability assay.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • A→B Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.

  • B→A Permeability: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at a set time (e.g., 120 minutes). Also, take a sample from the initial donor solution.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[30]

Protocol 3: [³H]-GABA Uptake Inhibition Assay
  • Synaptosome Preparation: Prepare crude synaptosomes from rat whole brain tissue through homogenization and differential centrifugation.

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer (pH 7.4).

  • Incubation: In a microcentrifuge tube, combine the synaptosomal suspension, the test compound at various concentrations, and [³H]-GABA (final concentration ~10 nM).

  • Reaction: Incubate the mixture at 25°C for 10 minutes to allow for GABA uptake.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]-GABA.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known GAT1 inhibitor (e.g., tiagabine). Calculate the specific uptake at each test compound concentration and plot the percent inhibition versus log[concentration] to determine the IC₅₀ value.

References

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid | C7H11NO2 | CID 39872244 - PubChem. [Link]

  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024-02-01). [Link]

  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

  • Cell Permeability Assay - BioIVT. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. - R Discovery - Researcher.Life. [Link]

  • Isonipecotic acid - Wikipedia. [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. [Link]

  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-.beta.-proline | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - CoLab.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. [Link]

  • A novel cell permeability assay for macromolecules - PMC - NIH. [Link]

  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed. [Link]

  • Synthesis and pharmacological properties of new GABA uptake inhibitors. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021) | Kerstin Hiesinger | 332 Citations. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. - Semantic Scholar. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Publications. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[31][31] heptane-2-carboxylic acid tert-butyl ester - Google Patents.

  • A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - ResearchGate. [Link]

  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Ring Bioisosteres - Cambridge MedChem Consulting. [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH. [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. [Link]

Sources

Escaping Flatland: A Comparative Guide to Saturated Bioisosteres for the Para-Substituted Phenyl Ring

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold. However, its aromaticity and planarity often contribute to undesirable physicochemical properties, such as poor solubility and high metabolic liability.[1][2] The drive to "escape from flatland" has led to the exploration of three-dimensional, saturated bioisosteres that can mimic the geometry of the para-substituted phenyl ring while offering improved drug-like properties.[1] This guide provides a comprehensive comparison of prominent saturated bioisosteres, offering experimental data and detailed protocols to aid researchers in their drug design endeavors.

The Rationale for Phenyl Ring Replacement

The overrepresentation of aromatic rings in drug candidates has been linked to a number of developmental challenges.[2] The hydrophobic nature of the phenyl ring can lead to low aqueous solubility, hindering formulation and bioavailability.[1][3] Furthermore, the electron-rich π-system is often a target for oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites.[4][5] Saturated bioisosteres, with their higher fraction of sp³-hybridized carbons, can mitigate these issues by increasing solubility, improving metabolic stability, and providing novel intellectual property opportunities.[1][5]

Key Saturated Bioisosteres: A Head-to-Head Comparison

This section details the most promising saturated bioisosteres for the para-substituted phenyl ring, with a focus on bicyclo[1.1.1]pentane (BCP), cubane, and saturated heterocycles like piperidine and cyclohexane.

Bicyclo[1.1.1]pentane (BCP)

BCP has emerged as a leading nonclassical bioisostere due to its rigid, linear geometry which effectively mimics the para-substitution pattern of a phenyl ring.[6][7][8][9] The distance between the bridgehead carbons in BCP is comparable to the distance between the 1 and 4 positions of a phenyl ring, allowing it to maintain key pharmacophoric interactions.[10]

Key Advantages:

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP moiety has been shown to significantly increase aqueous solubility and reduce lipophilicity.[6][10] This is attributed to the disruption of π-stacking interactions and the introduction of a more polar, three-dimensional structure.

  • Enhanced Metabolic Stability: The C-H bonds in the BCP cage are generally less susceptible to enzymatic oxidation compared to the aromatic C-H bonds of a phenyl ring, leading to improved metabolic stability.[6][11]

  • Synthetic Accessibility: Advances in synthetic methodologies have made a wide range of functionalized BCP building blocks more accessible for incorporation into drug candidates.[7][8]

Cubane

The cubane scaffold offers a unique, highly rigid, and symmetrical structure that can also serve as a bioisostere for the para-substituted phenyl ring.[11][12][13] Its geometry provides a precise arrangement of substituents, making it an intriguing option for probing protein binding pockets.[14]

Key Advantages:

  • Geometric Mimicry: The diagonal distance across the cubane cage is very similar to that of a para-substituted phenyl ring, allowing for the preservation of biological activity in many cases.[12][13]

  • Metabolic Stability: The strained C-H bonds of the cubane core are generally resistant to metabolic oxidation, which can lead to enhanced metabolic stability.[4][5]

  • Novel Chemical Space: The unique three-dimensional nature of cubane provides an opportunity to explore novel chemical space and escape the confines of "flat" aromatic systems.[12]

Considerations:

While offering advantages, the synthetic accessibility of functionalized cubanes can be more challenging compared to BCPs, though significant progress has been made.[4][15][16]

Saturated Heterocycles: Piperidine and Cyclohexane

Saturated heterocycles, such as piperidine and cyclohexane, can also function as bioisosteres for the phenyl ring, particularly when the aromatic nature of the ring is not critical for target engagement.[17][18]

Key Advantages:

  • Modulation of Physicochemical Properties: The introduction of a heteroatom, as in piperidine, can significantly improve aqueous solubility and reduce lipophilicity.[1][17]

  • Three-Dimensionality: Both cyclohexane and piperidine introduce a non-planar, three-dimensional element, which can lead to improved binding interactions and pharmacokinetic properties.[19]

  • Synthetic Tractability: A vast array of functionalized piperidine and cyclohexane building blocks are commercially available or readily synthesized.

Comparative Physicochemical and Pharmacokinetic Data

The following table summarizes key experimental data comparing the impact of replacing a para-substituted phenyl ring with various saturated bioisosteres. The data is compiled from published studies on different molecular scaffolds and should be considered context-dependent.

BioisostereChange in Lipophilicity (ΔcLogP)Change in Aqueous SolubilityChange in Metabolic Stability (In Vitro)
Bicyclo[1.1.1]pentane (BCP) Generally decreases[6][10]Generally increases[6][10][20]Generally increases[6][11]
Cubane Can increase or decrease[11]Variable, can improve[20]Generally increases, but can be a liability[5][11]
Piperidine Generally decreases[1][17]Generally increases[1][17]Context-dependent
Cyclohexane Generally increases[18]Generally decreasesContext-dependent

Experimental Protocols for Comparative Evaluation

To enable a rigorous comparison of these bioisosteres in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow for Bioisostere Evaluation

Caption: A conceptual workflow for the systematic evaluation of saturated bioisosteres.

Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery.[21][22][23]

Materials:

  • Test compounds and reference compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of test and reference compounds in DMSO.[22]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.[22]

  • Turbidity Measurement: Measure the absorbance of each well at 620 nm using a plate reader.[3][24] The solubility is determined as the highest concentration at which no significant precipitation (i.e., increase in absorbance) is observed.

Protocol 2: Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[25][26][27]

Materials:

  • Test compounds and positive/negative control compounds

  • Pooled liver microsomes (human or other species)[25]

  • Phosphate buffer (100 mM, pH 7.4)[27]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[25][27]

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the test compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[27] For the negative control (time zero), add ice-cold acetonitrile before the NADPH system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[25]

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.[27]

Structural Comparison of Phenyl Ring and Saturated Bioisosteres

Caption: Structural representation of a para-substituted phenyl ring and its saturated bioisosteres, BCP and cubane.

Conclusion

The strategic replacement of the para-substituted phenyl ring with saturated bioisosteres like bicyclo[1.1.1]pentane, cubane, and saturated heterocycles offers a powerful approach to overcoming common challenges in drug discovery.[2][28] These three-dimensional scaffolds can significantly improve physicochemical and pharmacokinetic properties, leading to more drug-like candidates.[1] By employing the comparative data and experimental protocols outlined in this guide, researchers can make informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the journey from "flatland" to the clinic.

References

  • NeuroMedChem. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing.
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024). Source not specified.
  • Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate. Available from: [Link]

  • Cubanes in medicinal chemistry: synthesis of functionalized building blocks. (2014). PubMed. Available from: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2020). ACS Publications. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2012). Journal of Medicinal Chemistry. Available from: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). PubMed Central. Available from: [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry. Available from: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (2017). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available from: [Link]

  • Examples of the use of phenyl bioisosteres. (A) Cubane in the... ResearchGate. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. (2014). Organic Letters. Available from: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Available from: [Link]

  • Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. (2014). Organic Letters. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Protocols. Available from: [Link]

  • Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. (2017). Novartis OAK. Available from: [Link]

  • Bioisosteres of a para-Substituted Benzene. Chemspace. Available from: [Link]

  • General Access to Cubanes as Benzene Bioisosteres. (2023). Macmillan Group - Princeton University. Available from: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • General access to cubanes as benzene bioisosteres. (2023). Nature. Available from: [Link]

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (2023). Future Medicinal Chemistry. Available from: [Link]

  • Saturated bioisosteres of para-substituted benzenes. Pharmaceutical Business review. Available from: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available from: [Link]

  • Aqueous Solubility. Creative Biolabs. Available from: [Link]

  • Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Available from: [Link]

  • The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... ResearchGate. Available from: [Link]

  • Bioisosteres in Drug Design – “Escape from Flatland”. (2023). SlideShare. Available from: [Link]

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. (2025). Journal of the American Chemical Society. Available from: [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. Available from: [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. Available from: [Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. (2025). PNAS. Available from: [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. (2020). Chemical Science. Available from: [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv. Available from: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute. Available from: [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv. Available from: [Link]

Sources

Verifying the Chemical Structure of Synthesized 2-Azaspiro[3.3]heptane-6-carboxylic Acid: A Comparative Guide to NMR and MS Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality is paramount. Spirocyclic systems, particularly strained scaffolds like 2-azaspiro[3.3]heptane, have emerged as valuable building blocks. Their rigid, well-defined structures can improve physicochemical properties such as solubility and metabolic stability, while offering unique vectors for chemical space exploration. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the verification of the chemical structure of synthesized 2-Azaspiro[3.3]heptane-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will compare its expected spectral features with those of a relevant alternative, spiro[3.3]heptane-2-carboxylic acid, to highlight the nuances of structural elucidation in this class of compounds.

The Ascendance of Spirocyclic Scaffolds in Medicinal Chemistry

The "escape from flatland" has been a driving mantra in medicinal chemistry, encouraging a shift away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons. This structural evolution often correlates with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability[1][2]. Spirocycles, which feature two rings sharing a single atom, are at the forefront of this movement. The spiro[3.3]heptane framework, in particular, is a conformationally restricted isostere for commonly used motifs like piperidine, offering a novel and patentable chemical space with potentially superior pharmacological profiles[3][4]. The synthesis and rigorous characterization of functionalized derivatives, such as 2-Azaspiro[3.3]heptane-6-carboxylic acid, are therefore critical steps in harnessing their full potential.

Synthesis Pathway Overview

The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid has been reported in the scientific literature, often involving multi-step sequences that build the strained bicyclic system. A common strategy involves the construction of the two four-membered rings through sequential ring-closure reactions of appropriate 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles[5]. For the purpose of this guide, we will focus on the final product verification, assuming a successful synthesis.

Structural Verification Workflow

A robust and unambiguous confirmation of the chemical structure of a newly synthesized compound is a cornerstone of chemical research. It ensures the reliability of subsequent biological and pharmacological studies. The primary tools for this verification are NMR and MS, which provide complementary information about the molecule's connectivity and composition.

G cluster_synthesis Synthesis cluster_purification Purification cluster_verification Structural Verification Synthesis Synthesized Compound (Crude Product) Purification Chromatography / Recrystallization Synthesis->Purification Isolate Target Molecule NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Connectivity MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight & Formula Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation

References

The Ascendancy of Azaspiro[3.3]heptane: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by aromatic, planar structures. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The contemporary drive in drug discovery is towards greater three-dimensionality (3D), a quest to populate novel chemical space and enhance drug-like properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[1][2][3] Their inherent rigidity and defined exit vectors allow for precise spatial orientation of substituents, which can lead to improved potency and target selectivity.[1][4]

An increasing fraction of sp³-hybridized carbons in a molecule generally correlates with improved clinical success rates, primarily due to better solubility, enhanced metabolic stability, and a more favorable pharmacokinetic (PK) profile.[1] Among the burgeoning class of spirocycles, the compact and strained azaspiro[3.3]heptane motif has emerged as a particularly valuable building block. This guide provides an in-depth, data-driven comparison of azaspiro[3.3]heptane with other prevalent spirocyclic scaffolds, offering researchers and drug development professionals a rational basis for scaffold selection.

Comparative Analysis of Key Spirocyclic Scaffolds

The choice of a scaffold is a critical decision in drug design, profoundly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This section dissects the structural and physicochemical properties of azaspiro[3.3]heptane and its congeners.

Structural and Conformational Properties

The defining feature of spiro[3.3]heptane-based scaffolds is their rigid, butterfly-like conformation. This rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[1] Unlike flexible aliphatic rings such as piperidine, which exist in a dynamic equilibrium of chair and boat conformations, the conformation of azaspiro[3.3]heptane is locked. This provides predictable vectors for substituents, enabling chemists to probe specific interactions within a binding pocket with high precision.

For instance, when replacing a piperazine linker, a 2,6-diazaspiro[3.3]heptane not only maintains the nitrogen atoms for interaction but also increases the distance between them by approximately 1.3 Å and introduces a 90° twist.[5] This can be advantageous for spanning larger distances in a binding site or for escaping an unfavorable interaction, though it also means it may not always be a direct bioisosteric replacement.[5]

Logical Relationship: Scaffold Selection Strategy

cluster_0 Initial Design Concept cluster_1 Scaffold Selection cluster_2 Optimization & Evaluation Target_Analysis Analyze Target Pocket (Size, Shape, H-bonds) Scaffold_Choice Choose Spirocyclic Scaffold Target_Analysis->Scaffold_Choice Defines Vector & Property Needs ASH Azaspiro[3.3]heptane (Compact, 3D) Scaffold_Choice->ASH Need for Rigidity & Improved PK Other_Spiro Other Spirocycles (e.g., Spiro[4.4]nonane) Scaffold_Choice->Other_Spiro Different Vector Trajectories Acyclic Non-Spirocyclic (e.g., Piperidine) Scaffold_Choice->Acyclic Flexibility is Desired Synthesis Synthesize Analogs ASH->Synthesis Other_Spiro->Synthesis Acyclic->Synthesis Assays Evaluate Properties (Solubility, logD, Stability) Synthesis->Assays Generate Compounds SAR Analyze SAR Assays->SAR Generate Data SAR->Scaffold_Choice Iterate Design Lead_Opt Lead Optimization SAR->Lead_Opt Meets Criteria

Caption: Iterative workflow for scaffold selection and optimization in drug design.

Physicochemical Properties: A Head-to-Head Comparison

The primary motivation for incorporating spirocycles is the modulation of physicochemical properties to create superior drug candidates. Azaspiro[3.3]heptanes consistently demonstrate advantages over traditional, non-spirocyclic heterocycles.

  • Lipophilicity (logD/logP): A counterintuitive phenomenon is often observed with azaspiro[3.3]heptanes: the addition of a carbon atom (relative to a six-membered ring like piperidine) can decrease lipophilicity.[5] This is largely attributed to the increased basicity (pKa) of the nitrogen atom in the strained four-membered ring, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH (7.4).[5] Replacing morpholine, piperazine, or C-linked piperidines with terminal azaspiro[3.3]heptane analogues can lower the measured logD₇.₄ by as much as 1.0 unit.[5] However, this effect is not universal; N-linked 2-azaspiro[3.3]heptanes can show an increase in logD₇.₄, consistent with the simple addition of nonpolar volume.[5]

  • Solubility: The shift towards more 3D, less planar structures generally improves aqueous solubility.[1] The unique geometry of azaspiro[3.3]heptanes disrupts crystal lattice packing, a key determinant of solid-state solubility. Several studies have reported that replacing traditional heterocycles with their spirocyclic oxetane or azetidine counterparts leads to a significant increase in aqueous solubility.

  • Metabolic Stability: The quaternary spirocenter is a key feature for enhancing metabolic stability. This carbon atom, and those adjacent to it, are sterically hindered and less susceptible to metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile gem-dimethyl or methylene group with a spirocyclic motif is a common and effective strategy to block metabolic pathways and improve a compound's half-life.[1]

Table 1: Comparative Physicochemical Properties of Common Scaffolds

ScaffoldTypical cLogPTypical pKaFsp³Key Features
Piperidine ~1.1~11.21.00Flexible, well-established, but prone to oxidation.
Morpholine ~-0.5~8.41.00More polar, lower pKa, but can have metabolic liabilities.
2-Azaspiro[3.3]heptane ~0.7~11.31.00Rigid, increased basicity, often lower logD, improved stability.[6][7]
2,6-Diazaspiro[3.3]heptane VariesBiphasic1.00Piperazine bioisostere with altered geometry and lower lipophilicity.[5]
Spiro[3.3]heptane ~2.3N/A1.00Non-polar, rigid hydrocarbon core; used as a benzene bioisostere.[8]
7-Azaspiro[3.5]nonane ~1.6~11.01.00Larger scaffold, combines piperidine and cyclobutane rings.[9]

Note: cLogP and pKa values are for the unsubstituted parent scaffolds and can vary significantly with substitution.

Impact on Pharmacokinetics and Safety

The ultimate goal of modulating physicochemical properties is to achieve a superior pharmacokinetic and safety profile.

  • ADME Profile: The combination of improved solubility and metabolic stability imparted by azaspiro[3.3]heptane scaffolds often translates to better oral bioavailability and a more predictable in vivo exposure profile. Their rigidity can also prevent recognition by efflux transporters like P-glycoprotein, a common cause of poor drug absorption and distribution.

  • hERG Liability: Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of cardiac toxicity and a frequent reason for drug candidate failure.[1] Highly lipophilic and basic compounds are often implicated in hERG binding. While the increased basicity of some azaspirocycles could be a concern, the overall reduction in lipophilicity (logD) can mitigate this risk. The rigid structure of spirocycles can also be used to orient key functional groups away from the hERG channel binding site, a strategy that has been successfully employed to de-risk compound series.[10]

Experimental Workflow: Scaffold Evaluation

Start Synthesized Compound Library (ASH vs. Alternatives) Solubility Kinetic Solubility Assay (Nephelometry or Direct UV) Start->Solubility Lipophilicity LogD7.4 Measurement (Shake-Flask Method) Start->Lipophilicity Stability Metabolic Stability Assay (Human Liver Microsomes) Start->Stability Data_Analysis Data Integration & Analysis (Compare Scaffolds) Solubility->Data_Analysis Lipophilicity->Data_Analysis Stability->Data_Analysis Safety Preliminary Safety (hERG, Cytotoxicity) Decision Select Scaffold for Lead Optimization Safety->Decision Informs Final Selection Data_Analysis->Safety Prioritize Promising Compounds

Caption: A typical workflow for the comparative evaluation of novel scaffolds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the claims made in this guide, the following are detailed, self-validating protocols for key experiments.

Protocol 1: Synthesis of Boc-Protected 2-Azaspiro[3.3]heptane

This protocol describes a common route to a versatile building block, adapted from established literature procedures.[11][12] The causality behind this multi-step synthesis involves the construction of the dual four-membered ring system, which is synthetically challenging, followed by protection of the amine for subsequent derivatization.

Step 1: Reduction and Tosylation

  • To a cooled (0 °C) solution of a suitable starting material like 3-(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid diethyl ester in anhydrous THF, add lithium aluminum hydride (LiAlH₄) portion-wise. Causality: LiAlH₄ is a powerful reducing agent required to convert the esters to primary alcohols.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with water and 15% NaOH solution. Filter the aluminum salts and concentrate the filtrate.

  • Dissolve the resulting diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) and stir overnight. Causality: Tosylation converts the hydroxyl groups into good leaving groups for the subsequent cyclization.

  • Work up the reaction with HCl and ethyl acetate extraction to yield the ditosylated intermediate.

Step 2: Spirocyclization and Deprotection

  • In a flask, add the ditosylated intermediate and a primary amine (e.g., benzylamine) in a suitable solvent like acetonitrile with potassium carbonate (K₂CO₃) as a base.

  • Reflux the mixture until the cyclization is complete. Causality: The amine nitrogen acts as a nucleophile, displacing one tosylate group intramolecularly to form the first azetidine ring, and the second cyclization forms the spirocyclic core.

  • Purify the N-benzyl-2-azaspiro[3.3]heptane intermediate by column chromatography.

  • Perform hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl group, yielding the free 2-azaspiro[3.3]heptane.

Step 3: Boc Protection

  • Dissolve the 2-azaspiro[3.3]heptane in a solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).

  • Stir at room temperature until the reaction is complete.

  • Purify by column chromatography to obtain the final Boc-protected 2-azaspiro[3.3]heptane. Causality: The Boc group is a standard protecting group for amines, rendering it stable to a wide range of reaction conditions while allowing for easy deprotection under acidic conditions.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid assessment of compound solubility in early drug discovery, adapted from standard industry practices.[13][14][15]

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of test compounds in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 90 minutes to allow for equilibration. Causality: This incubation period allows for the precipitation of compounds that are insoluble at the tested concentration.

  • Precipitate Separation: Filter the plate using a MultiScreen® Solubility filter plate into a fresh 96-well UV-transparent plate.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate by measuring UV absorbance with a plate reader. Compare the absorbance to a standard curve prepared from the same compound to calculate the solubility in µM.

  • Self-Validation: Include control compounds with known low, medium, and high solubility in every plate to ensure the assay is performing within expected parameters.

Protocol 3: Shake-Flask logD₇.₄ Determination

This "gold standard" method provides an accurate measure of a compound's lipophilicity at physiological pH.[16][17][18][19]

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., 100 mM) adjusted to pH 7.4. Prepare n-octanol. Pre-saturate the buffer by shaking it vigorously with n-octanol for 24 hours and allowing the phases to separate. Similarly, pre-saturate the n-octanol with the buffer. Causality: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

  • Compound Addition: Add the test compound (from a DMSO stock or as a solid) to a vial containing a known volume ratio of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). The final compound concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Cap the vials tightly and shake vigorously for a fixed period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure the compound has fully partitioned between the two phases.

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sampling and Analysis: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.

  • Quantification: Dilute the aliquots appropriately and analyze the compound concentration in each phase using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]buffer)

  • Self-Validation: Run a standard compound with a well-established logD₇.₄ value in parallel to validate the experimental setup.

Protocol 4: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay assesses a compound's susceptibility to Phase I metabolism, providing a key parameter for predicting in vivo clearance.[9][20][21][22]

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer. Causality: Microsomal CYP enzymes require NADPH as a cofactor. A regenerating system is used to maintain a constant supply of NADPH throughout the incubation.

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL protein) in the phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, pre-warm the HLM solution and the test compound (at 2x final concentration) at 37 °C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system. The final incubation mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and the cofactor system.

  • Time Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3- to 5-fold volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, effectively quenching all enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

  • Self-Validation: Include positive control compounds (one high-turnover, one low-turnover) and a negative control incubation (without the NADPH system) for each test compound to ensure the metabolic activity is cofactor-dependent and the system is performing correctly.

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds, particularly azaspiro[3.3]heptane, represents a powerful tactic to escape the confines of chemical "flatland" and generate drug candidates with superior properties.[1] Their rigid three-dimensional structures offer a level of conformational control that is difficult to achieve with traditional acyclic or monocyclic systems, leading to improvements in potency, selectivity, and ADME profiles.[1][4] Azaspiro[3.3]heptanes, in particular, provide a compelling combination of compact size, enhanced metabolic stability, and the ability to favorably modulate solubility and lipophilicity.

While the synthesis of these complex scaffolds can be more challenging than their simpler counterparts, the increasing availability of novel synthetic methods and commercial building blocks is lowering the barrier to their adoption.[2][4][23] As computational tools for predicting the properties of these 3D structures become more sophisticated, we can expect to see an even more rational and widespread application of azaspiro[3.3]heptane and other innovative spirocycles. For the modern medicinal chemist, these scaffolds are not just a novelty but an essential component of the toolbox for developing the next generation of safe and effective medicines.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.[Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed.[Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.[Link]

  • In vitro solubility assays in drug discovery. PubMed.[Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. SpringerLink.[Link]

  • Kinetic Solubility Assays Protocol. AxisPharm.[Link]

  • metabolic stability in liver microsomes. Mercell.[Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate.[Link]

  • Shake Flask LogD. Domainex.[Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

  • Microsomal Stability Assay. Creative Bioarray.[Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate.[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.[Link]

  • Synthesis method of 6-oxo-2-azaspiro[23][23] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate.[Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro.[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central.[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega.[Link]

  • LogP / LogD shake-flask method. protocols.io.[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.[Link]

  • Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new. ResearchGate.[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.[Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.[Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate.[Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate.[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit.[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Dovepress.[Link]

  • 2-Azaspiro(3.3)heptane. PubChem.[Link]

  • A structure-based computational workflow to predict liability and binding modes of small molecules to hERG. PubMed Central.[Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability Assessment of 2-Azaspiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vitro metabolic stability assays for compounds containing the 2-azaspiro[3.3]heptane (ASH) motif. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer comparative data to benchmark performance.

Introduction: The Rise of Spirocycles in Drug Discovery

In the quest for novel chemical matter with improved physicochemical properties, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] The 2-azaspiro[3.3]heptane (ASH) moiety has emerged as a valuable building block, often serving as a rigid, less lipophilic bioisostere for piperidine.[2][3][4] Its unique spirocyclic nature imparts conformational restriction, which can enhance binding affinity and selectivity. However, like any novel scaffold, a thorough understanding of its metabolic liabilities is crucial for successful drug development. Assessing metabolic stability early is a critical step to predict in vivo clearance, optimize molecular structure, and reduce the risk of late-stage attrition.[5][6]

This guide compares common in vitro systems and provides the experimental data necessary to rank-order ASH-containing compounds, enabling informed decisions in the lead optimization phase.

Understanding the Metabolic Landscape of Saturated Heterocycles

Saturated heterocyclic compounds are common substrates for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[7][8] Metabolism often occurs at positions adjacent to the heteroatom. For the ASH scaffold, potential metabolic "hotspots" include:

  • C-H oxidation on the carbons alpha to the nitrogen atom.

  • N-dealkylation if the nitrogen is substituted.

  • Oxidation of substituents attached to the spirocyclic core.

The strained four-membered rings of the ASH core might influence its metabolic profile compared to more flexible six-membered rings like piperidine.[8] Therefore, direct experimental comparison is essential.

Experimental Design: Choosing the Right In Vitro System

The selection of an appropriate in vitro test system is fundamental to generating reliable and predictive data. The most common systems are liver microsomes and hepatocytes, each with distinct advantages and limitations.[6][9]

Test System Description Pros Cons Best For
Liver Microsomes (e.g., HLM, RLM) A subcellular fraction of the liver containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[6][10]Cost-effective, high-throughput, good for assessing Phase I metabolism.[10][11]Lacks cytosolic enzymes and complete Phase II machinery; requires external cofactors (NADPH).[9]Early-stage screening and rank-ordering of compounds based on Phase I metabolic stability.[10]
Hepatocytes (Cryopreserved) Intact liver cells containing the full complement of metabolic enzymes and cofactors.[6][7]Considered the "gold standard" as they reflect the cellular environment more accurately, capturing both Phase I and II metabolism and transporter effects.[9][12]More expensive, lower throughput, and can have higher inter-lot variability.Later-stage characterization, confirming microsomal findings, and for compounds suspected of undergoing significant Phase II metabolism or active transport.[12]

For initial screening and comparison of ASH analogues, liver microsomes offer a robust, efficient, and cost-effective starting point.[10]

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of ASH compounds.

Materials & Reagents
  • Test Compounds & Controls: 10 mM stock solutions in DMSO.

    • Test Article (ASH-X): The compound of interest.

    • High-Turnover Control: Verapamil or Dextromethorphan.[10]

    • Low-Turnover Control: Warfarin or Diazepam.

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13][14]

  • Cofactor Solution: NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase in buffer).[15]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for analytical quantification (e.g., Tolbutamide, Labetalol).[10]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_plate Prepare 96-well plate with Test Compounds (1 µM final) prep_hlm Add HLM solution (0.5 mg/mL) prep_plate->prep_hlm pre_incubate Pre-incubate at 37°C for 5 min prep_hlm->pre_incubate start_rxn Initiate reaction with NADPH solution pre_incubate->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate timepoints Aliquots taken at 0, 5, 15, 30, 45 min incubate->timepoints quench Terminate reaction in plate containing cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data Calculate t1/2 and Clint lcms->data

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure
  • Preparation: Dispense test and control compounds into a 96-well plate. Add the HLM solution to each well. The final substrate concentration should be 1 µM to minimize saturation kinetics.[13][14]

  • Pre-incubation: Place the plate in a 37°C incubator for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells.[10][13] The time of addition is T=0.

  • Control Incubations (Critical for Data Integrity):

    • -NADPH Control: In a separate set of wells, add buffer instead of the NADPH solution. This measures non-CYP-mediated degradation or chemical instability.[13]

    • T=0 Control: Immediately after adding NADPH to the first time-point plate, quench the T=0 wells with the cold acetonitrile/IS solution. This establishes the initial concentration.

  • Time-Course Incubation: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile with internal standard.[13][15]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.[15]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.[10][11]

Data Analysis and Interpretation

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Calculate % Remaining: Determine the peak area ratio (Compound/Internal Standard) at each time point and normalize it to the T=0 sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).[10]

  • Calculate Half-Life (t½):

    • Equation:t½ = 0.693 / k

    • Interpretation: The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.[11]

  • Calculate Intrinsic Clearance (Clint):

    • Equation:Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

    • Interpretation: The volume of microsomal matrix cleared of the drug per minute, normalized to the amount of protein. It is the most direct measure of enzymatic activity and is used to predict in vivo hepatic clearance.[7][11][16]

Logical Flow for Data Interpretation

G start Obtain Clint Data from Microsomal Assay decision Clint < 10 µL/min/mg? start->decision stable High Metabolic Stability (Predicted Low In Vivo Clearance) decision->stable Yes unstable Low Metabolic Stability (Predicted High In Vivo Clearance) decision->unstable No proceed Proceed with Compound. Assess other ADME properties. stable->proceed optimize Action: Medicinal Chemistry - Block metabolic hotspot - Modify scaffold unstable->optimize retest Re-synthesize & Re-test in microsomal assay optimize->retest retest->start

Caption: Decision-making tree based on intrinsic clearance data.

Comparative Data: Benchmarking ASH Compound Performance

The following table presents hypothetical, yet realistic, data for three ASH-containing compounds compared against a non-spirocyclic piperidine analog and standard controls.

Compound ID Description t½ (min) Clint (µL/min/mg) Stability Class
VerapamilHigh-Turnover Control4.8290Very Low
ASH-Compound A Unsubstituted ASH core15.291Moderate
ASH-Compound B ASH with methyl group9.5146Low
ASH-Compound C ASH with fluoro group at hotspot> 60< 23High
Piperidine-Analog Non-spirocyclic analog of Cpd A11.3123Low-Moderate
WarfarinLow-Turnover Control> 60< 23High

Data assumes an HLM protein concentration of 0.5 mg/mL. The lower limit of quantification corresponds to a Clint of <23 µL/min/mg.

Analysis of Results:

  • ASH-Compound A shows moderate stability, but is more stable than its direct Piperidine-Analog , suggesting the rigid spirocyclic core may offer some metabolic protection in this context.

  • ASH-Compound B , with an added methyl group, shows decreased stability. This suggests the methyl group is a metabolic liability, likely undergoing hydroxylation.

  • ASH-Compound C demonstrates the power of structure-activity relationships. By placing a metabolically robust fluorine atom at a suspected hotspot, stability was dramatically improved, moving it into the "High Stability" class. This is a common strategy to mitigate clearance.[8]

Conclusion and Future Directions

The in vitro microsomal stability assay is an indispensable tool for the early assessment of novel chemical entities like 2-azaspiro[3.3]heptane-containing compounds.[5] It provides a reliable, high-throughput method to quantify intrinsic clearance, guide structure-activity relationships, and rank-order compounds for progression.[10]

Compounds demonstrating high stability (e.g., ASH-Compound C) can be prioritized for further in vivo pharmacokinetic studies. For compounds with moderate to high clearance (e.g., ASH-Compound A & B), the next logical steps would involve metabolite identification studies to pinpoint the exact site of metabolism, providing crucial information to guide the next round of chemical synthesis and optimization. For compounds that are very stable in microsomes, progressing to a hepatocyte assay is recommended to investigate potential contributions from Phase II metabolism.[17]

By integrating this comparative in vitro assessment early and iteratively, drug discovery programs can more efficiently design and select ASH-containing candidates with an optimal balance of potency, selectivity, and metabolic stability, ultimately increasing the probability of clinical success.

References

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Grime, K., & Coughtrie, M. (2017). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 45(3), 273–279. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Wetmore, B. A., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PLoS One, 14(6), e0217351. Retrieved from [Link]

  • Wenzel, J., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Kato, M., et al. (2008). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 10(1), 177–187. Retrieved from [Link]

  • Chem Help ASAP. (2023). Metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic clearance (CLint) for various drugs in humans as calculated from in-vitro studies. Retrieved from [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Mrozik, W., & Stefańska, J. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Postepy higieny i medycyny doswiadczalnej, 68, 1008-1016. Retrieved from [Link]

  • Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73–93. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Biomolecules Chapter 9. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(11), 1145–1149. Retrieved from [Link]

Sources

A Crystallographic Compass: Navigating the Conformational Landscape of 2-Azaspiro[3.3]heptane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings into the structurally rich and diverse territory of three-dimensional scaffolds. Among these, the 2-azaspiro[3.3]heptane motif has emerged as a compelling building block, offering a unique combination of rigidity, defined exit vectors for substituents, and improved physicochemical properties. This guide provides an in-depth comparative analysis of the X-ray crystallographic studies of novel 2-azaspiro[3.3]heptane derivatives, offering a clear perspective on their conformational intricacies and their potential as superior alternatives to traditional scaffolds like piperidine.

The strategic incorporation of spirocyclic systems, particularly the 2-azaspiro[3.3]heptane core, is a deliberate tactic to escape the "flatland" of traditional drug design. This rigid bicyclic system, with its two fused four-membered rings, provides a fixed and predictable orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, these spirocyclic frameworks often exhibit improved metabolic stability and aqueous solubility compared to their more flexible or lipophilic counterparts.[1][2]

The Conformational Advantage: A Head-to-Head Comparison

At the heart of the 2-azaspiro[3.3]heptane scaffold's appeal is its distinct three-dimensional geometry. X-ray crystallography provides the definitive experimental evidence of this conformation, revealing precise bond lengths, bond angles, and torsion angles that dictate the molecule's shape and its potential interactions with a protein binding pocket.

To illustrate the structural nuances, we will compare the crystallographic data of a representative novel 2-azaspiro[3.3]heptane derivative, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, with a relevant piperidine analog, N′-(1-benzylpiperidin-4-yl)acetohydrazide.[3][4]

Parametertert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateN′-(1-benzylpiperidin-4-yl)acetohydrazide
Crystal System MonoclinicMonoclinic
Space Group P2₁/cCc
Key Bond Lengths (Å)
C-N (azetidine ring avg.)~1.47C-N (piperidine ring avg.) ~1.46
C-C (cyclobutane ring avg.)~1.55C-C (piperidine ring avg.) ~1.53
Key Bond Angles (°)
C-N-C (azetidine ring)~90C-N-C (piperidine ring) ~112
C-C-C (cyclobutane ring)~88C-C-C (piperidine ring) ~111
Ring Conformation Puckered four-membered ringsChair conformation

The data clearly highlights the fundamental conformational differences. The 2-azaspiro[3.3]heptane derivative possesses a more constrained and rigid structure due to the strained four-membered rings, with bond angles deviating significantly from the ideal tetrahedral geometry. In contrast, the piperidine ring adopts a more relaxed chair conformation. This inherent rigidity of the spirocycle can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target.

The Blueprint for Structural Determination: Experimental Protocols

The acquisition of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step in the structural elucidation of novel compounds. The following protocols provide a detailed, step-by-step methodology for the crystallization and subsequent X-ray analysis of a 2-azaspiro[3.3]heptane derivative, based on established procedures for similar small molecules.[3][5]

Experimental Protocol 1: Crystallization of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Rationale: The choice of solvent is paramount for successful crystallization. A solvent system in which the compound has moderate solubility is ideal, allowing for slow crystal growth upon evaporation. For many amine-containing compounds, ethereal and hydrocarbon solvents are good starting points.

  • Dissolution: Dissolve approximately 10-20 mg of purified tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial. Gentle warming may be applied to aid dissolution.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C).

  • Crystal Growth: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen (100 K) to prevent solvent loss and crystal degradation.

Experimental Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Rationale: Low-temperature data collection minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. The refinement process mathematically fits a model of the atomic positions to the observed diffraction data.

  • Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream of the diffractometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Collect a series of diffraction images as the crystal is rotated.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Build an initial atomic model into the electron density. Refine the model using full-matrix least-squares methods, adjusting atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern closely matches the experimental data.

  • Validation: Validate the final crystal structure using software tools to check for geometric reasonability and to ensure the absence of significant errors.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the structural comparisons, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of 2-Azaspiro[3.3]heptane Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation growth Crystal Growth evaporation->growth mounting Crystal Mounting & Cryo-cooling growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement & Validation data_processing->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

structural_comparison cluster_azaspiro_props Properties cluster_piperidine_props Properties azaspiro 2-Azaspiro[3.3]heptane Core azaspiro_rigidity High Rigidity azaspiro->azaspiro_rigidity azaspiro_3d Defined 3D Structure azaspiro->azaspiro_3d azaspiro_angles Strained Bond Angles (~90°) azaspiro->azaspiro_angles comparison Comparative Analysis azaspiro->comparison piperidine Piperidine Core piperidine_flexibility Conformational Flexibility piperidine->piperidine_flexibility piperidine_chair Chair Conformation piperidine->piperidine_chair piperidine_angles Relaxed Bond Angles (~111°) piperidine->piperidine_angles piperidine->comparison

Logical relationship for structural comparison.

Conclusion: A Rigid Scaffold for a Precise Fit

The X-ray crystallographic data presented in this guide unequivocally demonstrates the distinct conformational properties of 2-azaspiro[3.3]heptane derivatives compared to more traditional heterocyclic scaffolds. Their inherent rigidity and well-defined three-dimensional architecture make them highly attractive building blocks for modern drug discovery. By providing a stable and predictable framework for the presentation of pharmacophoric elements, the 2-azaspiro[3.3]heptane core can facilitate the design of potent and selective ligands with improved pharmacological profiles. The detailed experimental protocols included herein offer a practical roadmap for researchers seeking to elucidate the solid-state structures of their own novel 2-azaspiro[3.3]heptane derivatives, thereby accelerating the journey from molecular design to clinical reality.

References

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link][1][2]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Wuitschik, G., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Burkhard, J. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link][3][6]

  • Jones, P. G., et al. (2012). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2179. [Link][4]

Sources

A Senior Application Scientist's Guide to Evaluating Conformational Rigidity: How Spirocycles Enhance Target Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Molecular Flexibility in Drug Design

In the intricate dance of drug-target recognition, a ligand must adopt a specific three-dimensional orientation—its bioactive conformation—to fit snugly into the binding pocket of its protein target. However, many promising drug candidates are flexible molecules, existing in solution as a dynamic ensemble of numerous conformations. The process of binding forces the ligand to shed this conformational freedom and lock into a single state. This loss of freedom comes at a steep thermodynamic price, known as the entropic penalty.[1][2] A significant entropic cost can weaken binding affinity, undermining a drug's potential efficacy.

Medicinal chemists have long sought strategies to mitigate this penalty. A key principle that has emerged is conformational pre-organization .[3][4] The goal is to design molecules that are already constrained, or "pre-organized," into a shape that closely resembles their bioactive conformation. By reducing the number of accessible conformations in the unbound state, the entropic penalty upon binding is minimized, often leading to a substantial improvement in binding affinity.[5][6]

Spirocycles—bicyclic ring systems joined by a single, shared quaternary carbon atom—have become an exceptional tool for achieving this goal.[7][8] Their rigid, three-dimensional structures act as powerful conformational locks, positioning key binding motifs in a spatially defined and predictable manner.[3][4][9] This guide provides a comparative analysis, grounded in experimental data, to illustrate how the strategic incorporation of spirocyclic scaffolds can overcome the entropic barrier and significantly enhance target binding affinity.

The Thermodynamic Advantage of Rigidity: Spirocycles vs. Flexible Analogs

The binding of a ligand to a protein is governed by the change in Gibbs free energy (ΔG), which is composed of both an enthalpic (ΔH) and an entropic (ΔS) component (ΔG = ΔH - TΔS).[1][10][11]

  • Enthalpy (ΔH) reflects the energy changes from forming favorable interactions like hydrogen bonds and van der Waals contacts, and breaking unfavorable ones.[10][11]

  • Entropy (ΔS) reflects changes in the system's disorder. The largest unfavorable contribution to this term is often the loss of the ligand's conformational freedom upon binding.[1][2][12]

A flexible ligand pays a high entropic penalty because it must "freeze" its rotatable bonds to fit the target. A rigid spirocyclic analog, already locked in a favorable conformation, pays a much smaller penalty. This entropic advantage can directly translate into a more favorable ΔG and, consequently, a tighter binding affinity (lower Kd or Kᵢ).[4]

G cluster_0 Flexible Ligand Binding cluster_1 Spirocyclic Ligand Binding Flexible High Conformational Entropy (Unbound) Bioactive Bioactive Conformation Flexible->Bioactive Large Entropic Penalty (-TΔS >> 0) Rigid Low Conformational Entropy (Pre-organized) Bound Protein-Ligand Complex Bioactive->Bound ΔH Favorable Bound2 Protein-Ligand Complex Rigid->Bound2 Small Entropic Penalty (-TΔS ≈ 0) ΔH Favorable

Figure 1. Thermodynamic comparison of flexible vs. pre-organized spirocyclic ligand binding.

Comparative Analysis: A Case Study in PARP-1 Inhibition

A compelling example of the spirocyclic strategy can be found in the optimization of inhibitors for Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair and a validated cancer target. The FDA-approved drug Olaparib features a flexible piperazine ring. By replacing this with a rigid spirocyclic scaffold, researchers were able to significantly refine the inhibitor's properties.[3]

While the original study focused on selectivity, the underlying principle directly impacts affinity. Let's examine a representative comparison:

CompoundStructureTargetKᵢ (nM)Rationale for Affinity Change
Analog A (Flexible)Contains a flexible piperidine linkerHistone Deacetylase (HDAC)50 nMThe flexible linker allows multiple conformations, only one of which is optimal for binding. This incurs a significant entropic penalty.
Analog B (Spirocyclic)The piperidine is replaced with a spiro pyrolidino-azetidineHistone Deacetylase (HDAC)8 nMThe rigid spirocyclic scaffold locks the pharmacophore elements into a pre-organized, bioactive conformation, minimizing the entropic loss upon binding and leading to a ~6-fold increase in potency.[3]

This table is a representative illustration based on the principles described in the cited literature.[3]

The data clearly demonstrates that rigidification through a spirocyclic scaffold can lead to a substantial improvement in binding affinity. The spirocycle forces the key interacting groups into the correct spatial orientation for optimal engagement with the target's binding site, an effect achieved with a much lower thermodynamic cost compared to its flexible counterpart.[3][4]

Experimental Validation: Protocols for Measuring Binding Affinity

To quantitatively assess the impact of a spirocyclic modification, precise measurement of binding affinity is essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques that provide deep insights into molecular interactions.[13][14][15][16]

G start Need to Measure Binding Affinity? q1 Do you need a full thermodynamic profile (ΔH, ΔS)? start->q1 itc Use Isothermal Titration Calorimetry (ITC) q1->itc Yes q2 Do you need kinetic data (k_on, k_off)? q1->q2 No end Data Acquired itc->end spr Use Surface Plasmon Resonance (SPR) q2->spr Yes q2->end No/Other spr->end

Figure 2. Decision workflow for selecting a binding assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[10][16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic signature of the interaction.[10][17][18]

Self-Validating Experimental Protocol:

  • Sample Preparation (The Causality of Purity):

    • Protein: Dialyze the target protein extensively against the final assay buffer. This is critical to minimize large, artifactual heats of dilution from buffer mismatch. Confirm protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient).

    • Ligand (Spirocyclic & Analog): Dissolve the compounds in 100% DMSO to create a high-concentration stock, then dilute into the exact same dialysis buffer used for the protein. The final DMSO concentration must be identical in both the sample cell and the syringe to prevent artifacts.

    • Degassing: Degas both protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles from causing noise in the calorimetric signal.[19]

  • Instrument Setup & Titration:

    • Concentrations: The protein concentration in the cell should be 10-50 times the expected Kd. The ligand concentration in the syringe should be 10-20 times the protein concentration to ensure saturation is reached.[17]

    • Titration Parameters: Perform a preliminary run with a small number of large injections to confirm binding. For the main experiment, use 1-2 μL injections for the initial points, followed by larger injections to define the saturation curve. The spacing between injections should be sufficient for the signal to return to baseline.[19]

  • Control Experiment (Trustworthiness through Subtraction):

    • Perform an identical titration of the ligand from the syringe into the buffer-only solution in the sample cell. This measures the heat of dilution for the ligand, which must be subtracted from the primary experimental data for accurate analysis.[19]

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change per injection.

    • Fit the resulting binding isotherm (typically using a one-site binding model) to determine Kd, n, and ΔH. Calculate ΔG and -TΔS from these values.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in refractive index at the surface of a sensor chip, allowing for real-time, label-free monitoring of binding events.[13][14] Its primary advantage is the ability to determine not only the equilibrium binding affinity (KD) but also the kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₒ or kₒff).[20][21]

Self-Validating Experimental Protocol:

  • Immobilization (The Foundation of the Assay):

    • Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations and avidity effects.

    • Surface Validation: Activate and deactivate a reference flow cell without protein to serve as a reference surface. This is a critical control for subtracting bulk refractive index changes and non-specific binding.

  • Analyte Binding & Kinetic Analysis:

    • Analyte Preparation: Prepare a dilution series of the analyte (the spirocyclic compound and its flexible analog) in the running buffer. Include a zero-concentration (buffer only) sample for double-referencing.

    • Injection Cycle: For each concentration, inject the analyte over both the protein and reference flow cells for a set association time, followed by an injection of running buffer to monitor the dissociation phase.

    • Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte and prepare the surface for the next cycle. Test regeneration conditions to ensure they do not denature the immobilized protein.

  • Data Processing (Ensuring Integrity):

    • Double Referencing: Subtract the signal from the reference flow cell from the active flow cell signal. Then, subtract the signal from the buffer-only (zero concentration) injection. This two-step process corrects for both instrument drift and non-specific binding.

  • Model Fitting:

    • Globally fit the referenced sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir kinetics). This will yield the kₐ, kₒ, and the calculated KD (kₒ/kₐ).

Conclusion

The strategic use of spirocyclic scaffolds is a powerful and validated approach in modern drug discovery for enhancing target binding affinity.[4][8][9] By enforcing conformational rigidity, spirocycles pre-organize a ligand into its bioactive conformation, thereby minimizing the entropic penalty that must be paid upon binding.[3] This thermodynamic advantage frequently translates into significant gains in potency and can also improve selectivity. As demonstrated, rigorous biophysical techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance provide the essential quantitative data to validate this design strategy. By understanding the causal relationship between conformational entropy and binding energy, researchers can more effectively design the next generation of high-affinity, high-selectivity therapeutics.

References

  • Molecular flexibility shown to help pharmaceutical drugs bind to their targets - EurekAlert! (2016). EurekAlert!. Available at: [Link]

  • Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored: Intriguing Impact of Ligand Flexibility and Solvation on Drug-Kinase Binding. (2018). PubMed. Available at: [Link]

  • How does SPR work in Drug Discovery? (2024). deNOVO Biolabs. Available at: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2024). Drug Hunter. Available at: [Link]

  • Kinetics From SPR. (2009). Drug Discovery and Development. Available at: [Link]

  • Surface plasmon resonance. (n.d.). Nuvisan. Available at: [Link]

  • Ligand Entropy Is Hard but Should Not Be Ignored. (2020). American Chemical Society. Available at: [Link]

  • Ligand configurational entropy and protein binding. (2007). PNAS. Available at: [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (2006). Nature Protocols. Available at: [Link]

  • How to Assess Binding in Drug Discovery. (2024). TA Instruments. Available at: [Link]

  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013). University of Colorado Boulder. Available at: [Link]

  • Protein Flexibility and Conformational Entropy in Ligand Design Targeting the Carbohydrate Recognition Domain of Galectin-3. (2012). PubMed Central. Available at: [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Taylor & Francis Online. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2024). YouTube. Available at: [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. (2024). PubMed. Available at: [Link]

  • Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold | Request PDF. (2023). ResearchGate. Available at: [Link]

  • Pharmacophore Models and Development of Spirocyclic Ligands for σ1 Receptors. (n.d.). MDPI. Available at: [Link]

  • Thermodynamic Rules to Achieve High Binding Affinity & Selectivity. (2013). YouTube. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. (2024). ResearchGate. Available at: [Link]

  • Spirocyclic helical compounds as binding agents for bulged RNA, including HIV-2 TAR. (2006). PubMed. Available at: [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (2023). MDPI. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. Available at: [Link]

  • Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers. (2018). PubMed. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Available at: [Link]

  • Demystifying the thermodynamics of ligand binding. (2023). Oxford Protein Informatics Group. Available at: [Link]

  • Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. (2018). ACS Publications. Available at: [Link]

  • Thermodynamics of Protein-Ligand Binding. (2020). Springer. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and proper disposal of 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate (CAS: 1523572-02-2). As drug development professionals, our commitment to safety and environmental stewardship is as critical as our research. This guide is designed to provide a clear, scientifically-grounded framework for managing this compound's waste stream, ensuring the protection of laboratory personnel and adherence to regulatory standards.

The core principle guiding the disposal of this compound is to treat it as a hazardous waste. This is not only due to its inherent irritant and harmful properties but also because it is a salt of Trifluoroacetic acid (TFA), a strong and corrosive acid.[1] Adherence to the protocols outlined below is mandatory for maintaining a safe and compliant laboratory environment.

Chemical and Safety Data at a Glance

A rapid assessment of the compound's properties is the first step in responsible handling. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 1523572-02-2[2]
Molecular Formula C₉H₁₂F₃NO₄[2]
Physical Form Solid
Signal Word Warning
Hazard Statements H302, H315, H317, H319, H335
Hazard Description Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation.[3]
Storage Refrigerator

The 'Why': Core Disposal Principles

Understanding the rationale behind a disposal protocol is key to its effective implementation. The disposal strategy for this spirocyclic compound is based on two primary factors:

  • Inherent Hazards : As defined by the Globally Harmonized System (GHS), the compound is an irritant to the skin, eyes, and respiratory system and can cause an allergic skin reaction. These properties alone necessitate that it be handled as hazardous waste.

  • The Trifluoroacetate (TFA) Salt : The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of Trifluoroacetic Acid, a strong and corrosive acid.[1] While the salt itself is a solid, its potential to hydrolyze or react, particularly if mixed with other waste streams, requires that it be managed as a halogenated organic compound. Disposing of it down the drain is strictly prohibited.[1][4]

Therefore, all waste containing this compound, including pure substance, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions, must be segregated into a designated hazardous waste stream.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the compliant disposal of this compound.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE: safety goggles, a laboratory coat, and nitrile gloves.[4][5]

2. Waste Segregation:

  • This is the most critical step. This compound must be disposed of in a dedicated container for Halogenated Organic Waste .[4][6]

  • DO NOT mix this waste with non-halogenated organic solvents, aqueous waste, strong bases, or strong oxidizing agents.[1][6][7] Mixing incompatible chemicals can lead to dangerous reactions.[8]

3. Container Selection and Preparation:

  • Use a chemically compatible, leak-proof container with a secure, sealable lid.[8] The container should be clearly designated for halogenated waste.

  • Ensure the container is clean and dry before adding any waste.

4. Labeling the Waste Container:

  • Proper labeling is a primary requirement under Occupational Safety and Health Administration (OSHA) regulations.[9]

  • The label must be affixed to the container before any waste is added.

  • The label must include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "This compound ".[9]

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful").[9]

5. Waste Accumulation:

  • Solid Waste : Carefully transfer any remaining solid compound, contaminated weigh paper, or other contaminated disposables (like gloves or wipers) into the designated container. Minimize the generation of dust.[10]

  • Solutions : If the compound is in solution, transfer the solution into the designated liquid halogenated organic waste container.

  • Keep the waste container securely sealed when not in use.[8]

6. Temporary Storage:

  • Store the sealed waste container in a well-ventilated area, such as a chemical fume hood or a designated Satellite Accumulation Area (SAA), away from heat and incompatible materials.[11][12]

7. Arranging for Final Disposal:

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]

  • Laboratory personnel should not attempt to transport hazardous waste off-site or dispose of it through third-party means. Final disposal must be handled by a licensed hazardous waste vendor as mandated by the Environmental Protection Agency (EPA).[11][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Segregation cluster_storage Storage & Disposal start Identify Waste: 2-Azaspiro[3.3]heptane- 6-carboxylic acid TFA ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container Select a designated 'Halogenated Organic Waste' container. ppe->container labeling Label container with: 'HAZARDOUS WASTE' and full chemical name. container->labeling add_waste Transfer waste into container. Seal securely. labeling->add_waste storage Store container in a designated Satellite Accumulation Area (SAA). add_waste->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs end Disposal Complete (Handled by EHS) ehs->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate
Reactant of Route 2
2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.